Peroxynitric acid
Description
Properties
CAS No. |
26404-66-0 |
|---|---|
Molecular Formula |
HNO4 |
Molecular Weight |
79.012 g/mol |
IUPAC Name |
hydroxy nitrate |
InChI |
InChI=1S/HNO4/c2-1(3)5-4/h4H |
InChI Key |
UUZZMWZGAZGXSF-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])OO |
Canonical SMILES |
[N+](=O)([O-])OO |
Other CAS No. |
125239-87-4 |
Synonyms |
peroxynitric acid |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Enduring Significance of Peroxynitric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxynitric acid (HO₂NO₂), a reactive nitrogen species of significant interest, occupies a critical nexus in atmospheric chemistry and has garnered attention for its potential roles in biological systems. First alluded to at the turn of the 20th century, its formal identification and the elucidation of its properties have been a subject of ongoing research. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its established role in key chemical pathways.
Discovery and Historical Context
The journey to understanding this compound (PNA) has been a gradual process, marked by initial indirect observations and later definitive characterization.
-
Early Postulations (1901): The work of Baeyer and Villiger in 1901 is often cited as the first report on a species with the characteristics of a peroxynitrate. While they did not definitively identify the structure, their observations of unusual reactivity in mixtures of hydrogen peroxide and nitrous acid laid the groundwork for future investigations.
-
Atmospheric Intrigue (1970s): The role of PNA in atmospheric chemistry began to be appreciated in the 1970s. It was identified as an important reservoir species for both hydroperoxyl (HO₂) and nitrogen dioxide (NO₂) radicals, key players in the photochemical cycles that govern ozone concentration in the troposphere and stratosphere.[1][2] This discovery was pivotal in refining atmospheric models and understanding the transport and fate of nitrogen oxides.
-
Spectroscopic Confirmation: The definitive identification and characterization of this compound were solidified through spectroscopic techniques. Infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy have been instrumental in determining its structure, bond energies, and photochemical properties.[3][4][5]
Physicochemical Properties of this compound
The reactivity and stability of this compound are dictated by its unique chemical structure. The following tables summarize key quantitative data regarding its properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | HNO₄ | [6][7][8] |
| Molecular Weight | 79.012 g/mol | [7][8][9] |
| CAS Number | 26404-66-0 | [6][7][8] |
| pKa | ~5.5 | This value is less certain than that of its isomer, peroxynitrous acid. |
| Standard Heat of Formation (aq, 25 °C) | -111 ± 2 kJ mol⁻¹ | [10] |
| Standard Free Energy of Formation (aq, 25 °C) | 5.5 ± 1.5 kJ mol⁻¹ | [10] |
| Henry's Law Constant | 12600 ± 4700 M atm⁻¹ | [10] |
Table 2: Spectroscopic Data for this compound and its Conjugate Base
| Species | Technique | Wavelength/Wavenumber | Molar Absorptivity (ε) / Cross-section (σ) | Reference |
| Peroxynitrite (ONOO⁻) | UV-Vis (in alkaline solution) | 302 nm | 1670 M⁻¹ cm⁻¹ | [11] |
| This compound (gas phase) | FTIR (ν₁ OH stretch) | ~3540 cm⁻¹ | - | [4][5] |
| This compound (gas phase) | FTIR (2ν₁ overtone) | ~6900 cm⁻¹ | σ = 4.09 × 10⁻¹⁸ * e⁻⁸²⁶.⁵/ᵀ cm² molecule⁻¹ cm⁻¹ | [4][5] |
| This compound (gas phase) | FTIR (3ν₁ overtone) | ~9900 cm⁻¹ | - | [4][5] |
Table 3: Selected Reaction Rate Constants for this compound
| Reaction | Rate Constant (k) | Temperature (K) | Reference |
| HO₂ + NO₂ + M → HO₂NO₂ + M | Varies with pressure and temperature | Tropospheric/Stratospheric | [1][2] |
| HO₂NO₂ + hν → HO₂ + NO₂ | Dependent on wavelength and quantum yield | Atmospheric | [2][4][5] |
| HO₂NO₂ + OH → H₂O + O₂ + NO₂ | ~1.8 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 298 | [2] |
| HO₂NO₂(aq) → HO₂(aq) + NO₂(aq) | (5.27 ± 0.15) × 10¹⁷ exp(−110.1 ± 1.3 kJ mol⁻¹/RT) s⁻¹ | 278.15 - 298.15 | [10] |
| HO₂NO₂(aq) + I⁻ (acidic media) | 1200 ± 300 M⁻¹ s⁻¹ | 295 | [10] |
Experimental Protocols
The synthesis of this compound is challenging due to its instability. The following protocols are adapted from established methods for the synthesis of its more stable conjugate base, peroxynitrite, which can then be protonated in situ, and a method for direct PNA synthesis.
Synthesis of Peroxynitrite via Acidified Hydrogen Peroxide and Nitrite (B80452)
This is a widely used method for generating peroxynitrite solutions.
Materials:
-
Sodium nitrite (NaNO₂)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Manganese dioxide (MnO₂)
-
Deionized water
-
Ice bath
-
Syringe pump or rapid mixing apparatus
Procedure:
-
Prepare Solutions:
-
Solution A: 0.6 M NaNO₂ in deionized water.
-
Solution B: 0.7 M H₂O₂ and 0.6 M HCl in deionized water.
-
Solution C: 1.5 M NaOH in deionized water.
-
-
Cooling: Place all three solutions in an ice bath to cool to 0-4 °C.
-
Reaction: Using a syringe pump or a similar rapid mixing device, mix equal volumes of Solution A and Solution B. The reaction to form peroxynitrous acid is rapid.
-
Quenching: Immediately after mixing, quench the reaction by adding an equal volume of the cold Solution C (1.5 M NaOH). A characteristic yellow color of the peroxynitrite anion should appear.
-
Removal of Excess H₂O₂: To remove unreacted hydrogen peroxide, add a small amount of manganese dioxide (approximately 10 mg/mL) and stir the solution for about 20 minutes on ice. Oxygen evolution will be observed.
-
Purification: Centrifuge the solution to pellet the MnO₂. Carefully decant the supernatant containing the peroxynitrite solution.
-
Quantification: Determine the concentration of the peroxynitrite solution spectrophotometrically by measuring the absorbance at 302 nm in 0.1 M NaOH, using a molar extinction coefficient of 1670 M⁻¹ cm⁻¹.[11]
-
Storage: Store the peroxynitrite solution in small aliquots at -80 °C.
Synthesis of this compound for Gas-Phase Studies
This method is adapted from procedures used for atmospheric chemistry research.
Materials:
-
Nitronium tetrafluoroborate (B81430) (NO₂BF₄)
-
Anhydrous hydrogen peroxide (H₂O₂, >90%)
-
Inert solvent (e.g., nitromethane)
-
Vacuum line and associated glassware
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Safety Precautions: This synthesis involves highly reactive and potentially explosive materials and should only be performed by experienced personnel in a suitable fume hood with appropriate safety shielding.
-
Reaction Setup: In a three-necked flask equipped with a stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon), dissolve nitronium tetrafluoroborate in the inert solvent at low temperature (-30 to -40 °C).
-
Addition of H₂O₂: Slowly add a stoichiometric amount of anhydrous hydrogen peroxide to the stirred solution. The reaction is exothermic and the temperature should be carefully controlled.
-
Formation of PNA: this compound is formed in the solution.
-
Volatilization: The volatile PNA can be introduced into a gas-phase experimental system by flowing a carrier gas over the cooled solution. The concentration can be determined by spectroscopic methods (e.g., FTIR).
Key Signaling and Reaction Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of this compound in atmospheric chemistry and a simplified representation of its formation.
Conclusion
This compound, since its initial theoretical conception, has been established as a molecule of considerable importance, particularly in shaping the chemistry of our atmosphere. Its role as a temporary reservoir for reactive nitrogen and hydrogen oxide species has profound implications for air quality and climate. For researchers in atmospheric science, biochemistry, and drug development, a thorough understanding of the properties and synthesis of this compound is essential for advancing our knowledge of nitrogen-based reactive species in both environmental and biological contexts. The data and protocols presented in this guide offer a foundational resource for further investigation into this fascinating and reactive molecule.
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.gps.caltech.edu [web.gps.caltech.edu]
- 5. researchgate.net [researchgate.net]
- 6. CAS 26404-66-0: this compound | CymitQuimica [cymitquimica.com]
- 7. Page loading... [guidechem.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound | HNO4 | CID 65357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Peroxynitric Acid: A Comprehensive Technical Guide to Formation and Decomposition Pathways
For Researchers, Scientists, and Drug Development Professionals
Peroxynitric acid (HO₂NO₂), also known as PNA, is a reactive nitrogen species that plays a crucial role as a reservoir for both hydrogen oxides (HOₓ) and nitrogen oxides (NOₓ) in atmospheric chemistry.[1] Its formation and decomposition pathways are of significant interest due to their impact on tropospheric ozone formation and the overall oxidative capacity of the atmosphere.[1] In biological systems, related peroxynitrites (ONOO⁻) are known for their potent oxidizing and nitrating properties, implicated in various physiological and pathological processes. This guide provides an in-depth technical overview of the core formation and decomposition mechanisms of this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Core Formation Pathway
The primary formation route for this compound in the gas phase is the termolecular association reaction of the hydroperoxyl radical (HO₂) with nitrogen dioxide (NO₂), stabilized by a third body (M), such as N₂ or O₂.[1][2][3][4]
Reaction: HO₂ + NO₂ + M ⇌ HO₂NO₂ + M[2][3]
This reaction is reversible, with the forward reaction being favored at lower temperatures and higher pressures.[1][4]
Quantitative Data for this compound Formation
| Parameter | Value | Conditions | Reference |
| Rate Constant (k_forward) | Varies with pressure and temperature. Troe expressions are used for accurate description. | 229-362 K, 50-700 torr | [4] |
| Enthalpy of Formation (ΔfH°₀) | -42.0 ± 1.0 kJ mol⁻¹ | 2σ uncertainty | [2][3] |
| Reaction Enthalpy (ΔrH°₀) | -93.9 ± 1.0 kJ mol⁻¹ | 2σ uncertainty | [2][3] |
Decomposition Pathways
This compound undergoes decomposition through several key pathways, including thermal decomposition, photolysis, and reactions with other atmospheric species.
Thermal Decomposition
The thermal decomposition of PNA is a significant loss mechanism, particularly in the lower troposphere.[1] It is the reverse of the formation reaction, yielding HO₂ and NO₂.[5]
Reaction: HO₂NO₂ + M → HO₂ + NO₂ + M
The rate of thermal decomposition is highly dependent on temperature.[6][7][8]
Quantitative Data for Thermal Decomposition
| Parameter | Value | Conditions | Reference |
| Rate Constant (k_reverse) | (5.27 ± 0.15) × 10¹⁷ s⁻¹ exp(−110.1 ± 1.3 kJ mol⁻¹/RT) | 5.0 to 25.0 °C | [5] |
| Equilibrium Constant (K_eq) | (1.5 ± 0.2) × 10⁻¹¹ M | 25 °C | [5] |
| Enthalpy of Formation (ΔfH°₂₉₈K) | -12.6 ± 1.0 kcal mol⁻¹ | [8] |
Photolysis
Photodissociation is another critical removal pathway for PNA, especially in the upper troposphere and lower stratosphere.[8][9] PNA can absorb ultraviolet and near-infrared radiation, leading to its dissociation.
Reaction: HO₂NO₂ + hν → Products
The primary products of UV photolysis are the hydroxyl radical (OH) and the nitrogen trioxide radical (NO₃). Infrared photolysis, primarily through the excitation of the OH stretching overtone, also contributes to its decomposition.[10]
Reaction with Hydroxyl Radicals (OH)
The reaction of this compound with hydroxyl radicals is a significant sink for PNA in the atmosphere.[9]
Reaction: HO₂NO₂ + OH → Products
The main products of this reaction are water (H₂O), molecular oxygen (O₂), and nitrogen dioxide (NO₂).[9]
Quantitative Data for Reaction with OH
| Parameter | Value | Conditions | Reference |
| Rate Constant (k_OH) | (3.4 ± 1.0) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 298 K | [9] |
| Temperature Dependence | k(T) = (8.8 ± 2.6) × 10⁻¹⁹T² exp[(1130 ± 20)/T] cm³ molecule⁻¹ s⁻¹ | 218-335 K | [9] |
Visualizing the Pathways
The following diagrams illustrate the core formation and decomposition pathways of this compound.
Caption: Formation and major decomposition pathways of this compound (HO₂NO₂).
Experimental Protocols
The study of this compound kinetics often involves its in-situ generation and subsequent monitoring of its decay or reaction products. Below are generalized methodologies based on cited literature.
Synthesis of this compound
A common laboratory method for the synthesis of PNA involves the reaction of nitronium tetrafluoroborate (B81430) (NO₂BF₄) with concentrated hydrogen peroxide (H₂O₂).[11]
Protocol:
-
In a nitrogen-purged glove box, slowly add approximately 1 gram of NO₂BF₄ to 95+% by weight H₂O₂.
-
Maintain the reaction mixture at a low temperature (around 273 K) using a jacketed glass vessel with circulating chilled water.
-
After the synthesis is complete, transfer the mixture to a glass bubbler immersed in an ice water bath.
-
Purge the bubbler with an inert carrier gas (e.g., N₂) to introduce the gaseous PNA into the experimental system. Note that this synthesis produces impurities, primarily H₂O₂, which must be quantified.[11]
Another method involves the reaction of acidified H₂O₂ and sodium nitrite (B80452) (NaNO₂).[12]
Protocol:
-
Prepare solutions of H₂O₂ and NaNO₂.
-
Mix the solutions at acidic pH values (ranging from 2.4 to 5.9).[12]
-
The in-situ formation of peroxynitrous acid (a related species) and this compound occurs, which can then be used for further study.
Kinetic Measurements using a Flow Tube Apparatus
Flow tubes are frequently used to study the kinetics of gas-phase reactions of PNA.
Experimental Workflow:
-
PNA Introduction: Introduce a known concentration of synthesized PNA into a temperature-controlled glass flow tube using an inert carrier gas (e.g., N₂ at 3-25 torr).[11]
-
Reactant Addition: Introduce a known concentration of a reactant (e.g., NO for thermal decomposition studies or OH radicals) into the flow tube.
-
Reaction and Detection: Allow the reaction to proceed along the length of the flow tube.
-
Monitoring: Use a detection method, such as laser-induced fluorescence (LIF) for OH radicals or chemical ionization mass spectrometry (CIMS) for PNA and other species, at a fixed point downstream to measure the concentration of relevant species.[1][9]
-
Data Analysis: By varying the reaction time (by changing the flow velocity or the position of the reactant injector) and the concentrations of the reactants, the rate coefficients can be determined.
Caption: Generalized experimental workflow for studying this compound kinetics.
Conclusion
This guide has provided a detailed overview of the formation and decomposition pathways of this compound, supported by quantitative data and experimental methodologies. The equilibrium between the formation of PNA from HO₂ and NO₂ and its thermal decomposition is a critical factor in determining its atmospheric lifetime and its role as a reservoir species. Photolysis and reactions with other radicals, particularly OH, represent significant loss mechanisms that influence the atmospheric budgets of HOₓ and NOₓ. The experimental protocols outlined provide a foundation for researchers to investigate these and other reactions involving this important atmospheric and potentially biological molecule.
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermal decomposition of HO2NO2 (this compound, PNA): rate coefficient and determination of the enthalpy of formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. Peroxynitrous Acid Generated In Situ from Acidified H2O2 and NaNO2. A Suitable Novel Antimicrobial Agent? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Bonding of Peroxynitric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxynitric acid (HNO₄), also known as peroxonitric acid, is a reactive nitrogen species (RNS) of significant interest in atmospheric chemistry and potentially in biological systems. Its role as a reservoir for HO₂ and NO₂ radicals influences atmospheric ozone concentrations. Understanding its molecular structure and bonding is crucial for accurately modeling its reactivity and stability. This guide provides a detailed overview of the chemical structure and bonding of this compound, supported by theoretical data, and outlines protocols relevant to its study.
Chemical Structure and Bonding
This compound consists of a hydroxyl group (-OH) bonded to a peroxy linkage (-O-O-), which is in turn bonded to a nitro group (-NO₂). The molecule adopts a non-planar structure. The bonding in this compound is characterized by a combination of covalent single and double bonds, with significant electron delocalization within the nitro group.
Theoretical calculations have been extensively employed to determine the equilibrium geometry of this compound. Various computational methods, including Density Functional Theory (B3LYP) and Møller-Plesset perturbation theory (MP2), as well as higher-level coupled-cluster methods like QCISD and QCISD(T), have provided detailed insights into its structural parameters.[1] These studies have shown that electron correlation has a significant effect on the predicted bond lengths.[1]
Molecular Geometry
The key structural parameters of this compound, including bond lengths, bond angles, and dihedral angles, have been calculated using various levels of theory. The molecule exists in different conformations, with the lowest energy structure having C₁ symmetry.[1]
Data Presentation: Calculated Structural Parameters of this compound
The following table summarizes the calculated geometrical parameters for the most stable conformer of this compound using different theoretical methods and basis sets.
| Parameter | B3LYP/6-311++G(2d,2p)[2] |
| Bond Lengths (Å) | |
| R(H₁-O₂) | 0.970 |
| R(O₂-O₃) | 1.400 |
| R(O₃-N₄) | 1.515 |
| R(N₄-O₅) | 1.190 |
| R(N₄-O₆) | 1.192 |
| Bond Angles (º) | |
| A(H₁-O₂-O₃) | 103.2 |
| A(O₂-O₃-N₄) | 109.6 |
| A(O₃-N₄-O₅) | 116.6 |
| A(O₃-N₄-O₆) | 109.9 |
| A(O₅-N₄-O₆) | 133.5 |
| Dihedral Angles (º) | |
| D(H₁-O₂-O₃-N₄) | -88.1 |
| D(O₂-O₃-N₄-O₅) | 9.3 |
| D(O₂-O₃-N₄-O₆) | -171.7 |
Atom numbering is based on the diagram provided in the visualization section.
Mandatory Visualization: Molecular Structure of this compound
The following diagram illustrates the three-dimensional structure and atom connectivity of this compound.
Experimental Protocols
Direct experimental determination of the complete geometric structure of this compound is challenging due to its high reactivity and instability. Spectroscopic methods have been the primary means of its characterization.
Protocol 1: Synthesis of this compound for Spectroscopic Analysis
This protocol is adapted from methods used to generate this compound for atmospheric and spectroscopic studies.[3]
Objective: To synthesize gas-phase this compound for subsequent analysis.
Materials:
-
Hydrogen peroxide (H₂O₂, ~90%)
-
Nitric acid (HNO₃, concentrated)
-
Phosphorus pentoxide (P₂O₅)
-
Flow tube reactor
-
Ozone (O₃) source
-
NO₂ source
-
Inert carrier gas (e.g., N₂ or He)
-
Spectroscopic detection system (e.g., FTIR, mass spectrometer)
Procedure:
-
Preparation of Anhydrous HNO₃: Carefully distill concentrated nitric acid over phosphorus pentoxide to obtain anhydrous nitric acid.
-
Preparation of this compound Precursor (HO₂ radicals): In a flow tube, react hydrogen peroxide vapor with the products of a microwave discharge in an inert gas to generate hydroperoxy radicals (HO₂).
-
Synthesis of this compound: Introduce a controlled flow of nitrogen dioxide (NO₂) downstream in the flow tube to react with the generated HO₂ radicals. The reaction is: HO₂ + NO₂ + M → HO₂NO₂ + M, where M is a third body (the carrier gas).
-
Detection and Characterization: The effluent from the flow tube, containing this compound, can be directed into the sample cell of a Fourier-Transform Infrared (FTIR) spectrometer or a chemical ionization mass spectrometer for identification and quantification.[3] Infrared spectroscopy allows for the identification of vibrational modes characteristic of this compound.
Protocol 2: General Approach for Spectroscopic Characterization
1. Infrared Spectroscopy:
-
Objective: To identify the vibrational frequencies of this compound and confirm its formation.
-
Methodology:
-
Synthesize this compound in the gas phase as described in Protocol 1.
-
Pass the gas mixture through a long-path gas cell of an FTIR spectrometer.
-
Record the infrared spectrum over a suitable range (e.g., 400-4000 cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the O-H stretch, O-O stretch, and various N-O stretching and bending modes. These experimental frequencies can be compared with theoretical predictions to validate the computed structure.
-
2. Photodissociation Studies:
-
Objective: To investigate the bond strengths and dissociation pathways.
-
Methodology:
-
Generate a molecular beam of this compound.
-
Irradiate the molecular beam with a tunable laser at specific wavelengths corresponding to vibrational overtones (e.g., of the O-H stretch).
-
Use a second laser to detect the resulting photofragments (e.g., OH radicals) via laser-induced fluorescence (LIF).
-
By measuring the yield of photofragments as a function of the photolysis wavelength, the photodissociation spectrum can be obtained, providing insights into the molecule's bond energies and stability.[4]
-
Logical Relationships in this compound Chemistry
The following diagram illustrates the central role of this compound in the interplay between HOₓ and NOₓ radical cycles in the atmosphere.
Conclusion
This technical guide has provided a comprehensive overview of the chemical structure and bonding of this compound, with a focus on theoretically determined geometric parameters. While a complete experimental structure determination remains elusive due to the molecule's instability, spectroscopic techniques have provided significant insights into its properties. The provided protocols offer a basis for the synthesis and characterization of this important reactive nitrogen species. A thorough understanding of its structure is fundamental to elucidating its role in complex chemical systems, from the Earth's atmosphere to potential biological contexts.
References
role of peroxynitric acid in tropospheric chemistry
An In-depth Technical Guide on the Role of Peroxynitric Acid in Tropospheric Chemistry
Introduction
This compound (HO₂NO₂), also referred to as PNA or HNO₄, is a crucial trace species in the Earth's atmosphere that plays a significant role in the chemistry of the troposphere.[1] It acts as a temporary reservoir for both hydrogen oxides (HOₓ = OH + HO₂) and nitrogen oxides (NOₓ = NO + NO₂), thereby coupling these two critical chemical families.[1][2] The formation and decomposition of PNA are highly dependent on temperature, making its role particularly important in the cold upper troposphere. By sequestering reactive radicals, PNA influences the oxidative capacity of the atmosphere and has a non-negligible impact on the formation of tropospheric ozone.[1][2][3] Its stability at lower temperatures allows for the long-range transport of NOₓ and HOₓ, releasing them in different regions and thereby affecting atmospheric chemistry on regional and global scales.[1]
Chemical Pathways: Formation and Sinks
The atmospheric concentration of this compound is governed by a dynamic equilibrium between its formation and various loss processes. This balance is highly sensitive to temperature, pressure, and the presence of other reactive species.
Formation of this compound
The primary mechanism for PNA formation in the troposphere is the reversible, three-body association reaction between the hydroperoxy radical (HO₂) and nitrogen dioxide (NO₂).[1][2]
Reaction (R1): HO₂ + NO₂ + M ⇌ HO₂NO₂ + M
This reaction is favored at the low temperatures and higher pressures characteristic of the upper troposphere.[1] The third body, M (typically N₂ or O₂), is required to dissipate the energy of the newly formed bond, stabilizing the HO₂NO₂ molecule.
Sinks for this compound
The removal of PNA from the troposphere occurs through several key pathways, with their relative importance varying significantly with altitude and temperature.[4]
-
Thermal Decomposition: The most significant loss process in the warmer, lower troposphere is the unimolecular dissociation of PNA back into its precursor radicals.[1][2][4] The lifetime of PNA is strongly temperature-dependent, decreasing from hours in the cold upper troposphere (~258 K) to mere seconds in the warmer boundary layer (~298 K).[1][5] Reaction (R-1): HO₂NO₂ + M → HO₂ + NO₂ + M
-
Photolysis: PNA can be destroyed by photolysis (dissociation by sunlight) in both the near-ultraviolet and near-infrared regions of the spectrum.[1] Overtone dissociation, resulting from the absorption of near-infrared radiation, is a particularly important photolytic sink.[5][6] Photolysis proceeds via two main channels: Reaction (R2): HO₂NO₂ + hν → OH + NO₂[1] Reaction (R3): HO₂NO₂ + hν → HO₂ + NO₂[1]
-
Reaction with Hydroxyl Radical (OH): The reaction with the OH radical is a key loss mechanism, especially in the upper troposphere and lower stratosphere where colder temperatures suppress thermal decomposition.[7][8] Reaction (R4): HO₂NO₂ + OH → H₂O + O₂ + NO₂[1][8]
-
Deposition: In certain environments, particularly polar regions, the dry deposition of PNA onto surfaces such as snow and ice can be a dominant removal pathway.[1]
The interplay of these formation and sink mechanisms is visualized in the following diagram.
Quantitative Data
The following tables summarize key quantitative data regarding the atmospheric chemistry of this compound, including reaction kinetics and typical atmospheric lifetimes.
Table 1: Key Reaction Rate Coefficients for this compound
| Reaction | Rate Coefficient (k) | Temperature Range (K) | Pressure | Notes | Reference(s) |
|---|---|---|---|---|---|
| Formation | |||||
| HO₂ + NO₂ + M → HO₂NO₂ + M | Complex pressure and temperature dependence (Fall-off regime) | Tropospheric | Various | The rate is highly dependent on the pressure and the identity of the third body, M. | [1] |
| Sinks | |||||
| HO₂NO₂ + M → HO₂ + NO₂ + M | k(T,P) = (5.27 ± 0.15) × 10¹⁷ exp(−110.1 ± 1.3 kJ mol⁻¹/RT) s⁻¹ | 278 - 298 | Aqueous | Rate-limiting dissociation step. | [9][10] |
| HO₂NO₂ + M → HO₂ + NO₂ + M | ΔrH°₂₉₈ K = -24.0 ± 0.5 kcal mol⁻¹ | 331 - 350 | 25-50 Torr N₂ | Standard enthalpy of reaction derived from gas-phase thermal decomposition studies. | [4][11][12] |
| HO₂NO₂ + OH → H₂O + O₂ + NO₂ | k(T) = (8.8 ± 2.6) × 10⁻¹⁹ T² exp[(1130 ± 20)/T] cm³ molecule⁻¹ s⁻¹ | 218 - 335 | 10-100 Torr He | The main product channel produces H₂O, O₂, and NO₂. | [8] |
| HO₂NO₂ + OH → H₂O + O₂ + NO₂ | k(298 K) = (3.4 ± 1.0) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 298 | 10-100 Torr He | Rate at standard temperature. |[8] |
Table 2: Typical Atmospheric Lifetimes and Concentrations of this compound
| Parameter | Value / Range | Region / Condition | Notes | Reference(s) |
|---|---|---|---|---|
| Lifetime w.r.t. Thermal Decomposition | ~10 seconds | Lower Troposphere (298 K) | Dominant loss process at warmer temperatures. | [1] |
| Hours | Upper Troposphere (258 K) | Allows for accumulation and long-range transport. | [1] | |
| Lifetime w.r.t. Photolysis & OH Reaction | Days to Months | Lower Troposphere | These processes are typically slower than thermal decomposition in the lower troposphere. | [1] |
| 10 - 20 hours | Mid-latitudes, Upper Troposphere / Lower Stratosphere | Becomes the dominant loss process at colder altitudes. | [4] | |
| Observed Mixing Ratios | Up to 1.5 ppbv | Uintah Basin, Winter | High concentrations observed during strong temperature inversions. | [1][3] |
| 67 ± 37 pptv (mean) | Free Troposphere (8-12 km) | Represents ~5% of the total reactive nitrogen (NOy) budget in this region. | [5] |
| | Generally low | Polar Regions | Concentrations are largely controlled by dry deposition. |[1] |
Experimental Protocols
The study of this compound requires specialized laboratory and field techniques for its synthesis and detection.
Laboratory Synthesis of this compound
A common method for producing gaseous HO₂NO₂ for laboratory studies involves the reaction of nitronium tetrafluoroborate (B81430) (BF₄NO₂) with concentrated hydrogen peroxide (H₂O₂).[13]
Methodology:
-
Preparation: The synthesis is conducted in a nitrogen-purged glove box to maintain an inert atmosphere.[13]
-
Reaction: Approximately 1 gram of BF₄NO₂ is added slowly to a jacketed glass vessel containing 95+% by weight H₂O₂. The vessel is cooled to ~273 K by circulating chilled water.[13]
-
Stirring: The mixture is continuously stirred during the addition of BF₄NO₂ to ensure a controlled reaction.[13]
-
Vapor Generation: After the reaction is complete, the resulting mixture is transferred to a glass bubbler, which is immersed in an ice-water bath. A carrier gas (e.g., N₂) is passed through the bubbler to generate a flow of gaseous HO₂NO₂.[13]
-
Purification: This synthesis produces impurities, primarily H₂O₂ and some initial nitric acid (HNO₃). The initial boil-off contains most of the HNO₃, which decreases after a few minutes. H₂O₂ remains the major impurity.[13]
In-Situ Detection by Chemical Ionization Mass Spectrometry (CIMS)
Iodide ion chemical ionization mass spectrometry (I⁻ CIMS) has been established as a sensitive and unambiguous method for the in-situ measurement of atmospheric HO₂NO₂.[1][3]
Methodology:
-
Ion Generation: A reagent gas, typically methyl iodide (CH₃I) in N₂, is passed through an ionizer containing a radioactive source (e.g., ²¹⁰Po). This produces a stable supply of iodide (I⁻) reagent ions.[1]
-
Sample Inlet: Ambient air is drawn into the instrument through an inert inlet, often made of perfluoroalkoxy (PFA) Teflon, which may be heated to a controlled temperature to minimize thermal decomposition of PNA before detection.[5]
-
Ion-Molecule Reaction: The sampled air is mixed with the I⁻ reagent ions in a flow tube reactor. HO₂NO₂ reacts with I⁻ to form a stable cluster ion.
-
Mass Filtering and Detection: The ions exiting the flow tube are guided into a high-vacuum chamber containing a quadrupole mass spectrometer. The quadrupole filters the ions based on their mass-to-charge ratio (m/z), allowing only the specific HO₂NO₂-iodide cluster ion to reach the detector.[1]
-
Calibration: The instrument is calibrated using a dynamic source that can produce known quantities of HO₂NO₂.[1] The concentration of the calibration standard is often verified independently using a separate technique, such as Cavity Ring-Down Spectroscopy (CaRDS) for measuring total reactive nitrogen (NOy).[1][3]
The general workflow for this detection method is shown below.
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. csl.noaa.gov [csl.noaa.gov]
- 3. researchgate.net [researchgate.net]
- 4. riffault.free.fr [riffault.free.fr]
- 5. escholarship.org [escholarship.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thermal decomposition of HO2NO2 (this compound, PNA): rate coefficient and determination of the enthalpy of formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
Peroxynitric Acid: A Critical Reservoir for Atmospheric HOx and NOx Radicals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxynitric acid (HO₂NO₂), also known as PNA, is a significant, albeit transient, molecule in atmospheric chemistry. Formed from the association of hydroperoxyl radicals (HO₂) and nitrogen dioxide (NO₂), it serves as a crucial reservoir for both HOx (OH + HO₂) and NOx (NO + NO₂) radical families.[1][2] These radicals are central to the chemical processes that govern the formation and depletion of tropospheric ozone and the overall oxidative capacity of the atmosphere.[1][3] This technical guide provides a comprehensive overview of the formation, decomposition, and atmospheric significance of this compound, with a focus on quantitative data and experimental methodologies.
The Dual Role of this compound: A Reservoir for HOx and NOx
This compound's importance lies in its ability to sequester highly reactive HO₂ and NO₂ radicals, transporting them to different atmospheric regions before releasing them. This reservoir effect is particularly significant in the cold upper troposphere and lower stratosphere, where the thermal decomposition of PNA is slow, allowing for long-range transport.[4][5] The balance between the formation and loss of PNA directly influences the concentrations of HOx and NOx, thereby impacting ozone production and the lifetimes of various atmospheric pollutants.[1]
The primary formation pathway for this compound is the termolecular association reaction of the hydroperoxyl radical (HO₂) with nitrogen dioxide (NO₂):
HO₂ + NO₂ + M ⇌ HO₂NO₂ + M [1][6]
where M is a third body, such as N₂ or O₂, that stabilizes the newly formed HO₂NO₂ molecule.
The principal atmospheric loss processes for this compound include:
-
Thermal Decomposition: The reverse of the formation reaction, this is a significant loss pathway, particularly at the higher temperatures found in the lower troposphere.[4][5]
-
Photodissociation: PNA can be broken down by ultraviolet and visible/near-infrared radiation.[4][5]
-
Reaction with the Hydroxyl Radical (OH): This reaction represents a sink for both PNA and the highly reactive OH radical.[2][4][5]
The lifetime of this compound is highly dependent on altitude and temperature, ranging from hours in the warmer lower troposphere to days or even weeks in the colder upper troposphere and lower stratosphere.[4][5]
Quantitative Data: Kinetics and Thermodynamics
The following tables summarize key quantitative data related to the formation and decomposition of this compound, compiled from various experimental studies.
Table 1: Formation and Thermal Decomposition Rate Constants for HO₂NO₂
| Reaction | Rate Constant (k) | Temperature (K) | Pressure (Torr) | Reference |
| HO₂ + NO₂ + M → HO₂NO₂ + M (Formation) | (1.56 ± 0.05) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ (in dry air) | 298 | 760 (1 atm) | [7] |
| HO₂NO₂ + M → HO₂ + NO₂ + M (Decomposition) | Varies with temperature and pressure. See Arrhenius parameters in Table 2. | 331 - 350 | 25 and 50 (N₂) | [4][5][8] |
| HOONO₂ (aq) → HO₂ + NO₂ (Aqueous Decomposition) | k = (5.27 ± 0.15) × 10¹⁷ s⁻¹ exp(-110.1 ± 1.3 kJ mol⁻¹/RT) | 278 - 298 | N/A | [9] |
Table 2: Thermodynamic Data for this compound
| Parameter | Value | Reference |
| Standard Enthalpy of Formation (ΔfH°₂₉₈ K) | -12.6 ± 1.0 kcal mol⁻¹ | [2][4][5][8] |
| Standard Enthalpy of Reaction (ΔrH°₂₉₈ K) for HO₂ + NO₂ ⇌ HO₂NO₂ | -24.0 ± 0.5 kcal mol⁻¹ | [4][5][8] |
| Standard Heat of Formation of HOONO₂(aq) at 25 °C | -111 ± 2 kJ mol⁻¹ | [9] |
| Henry's Law Constant at 25 °C | 12600 ± 4700 M atm⁻¹ | [9] |
Experimental Protocols
The characterization of this compound's atmospheric role relies on sophisticated experimental techniques for its synthesis, detection, and the measurement of its reaction kinetics.
Synthesis of this compound
A common laboratory method for the synthesis of PNA involves the reaction of hydrogen peroxide (H₂O₂) with nitric acid (HNO₃) or dinitrogen pentoxide (N₂O₅). A newer gas-phase synthesis has also been developed, which includes a purification step to remove impurities.[3]
Detection of this compound
Chemical Ionization Mass Spectrometry (CIMS): This is a highly sensitive and selective method for the in-situ measurement of atmospheric PNA.[1][10] The technique utilizes a reagent ion, such as CF₃O⁻ or I⁻, which reacts with PNA to form a product ion that is then detected by a mass spectrometer.[1][11]
-
Experimental Workflow for CIMS Detection:
-
Ambient air is drawn into a flow tube reactor.
-
A reagent ion (e.g., I⁻) is introduced into the flow tube.
-
The reagent ion reacts with PNA to form a specific product ion (e.g., I·HO₂NO₂⁻).
-
The ions are sampled into a mass spectrometer for detection and quantification.
-
Kinetic Studies
Laser Flash Photolysis - Laser-Induced Fluorescence (LFP-LIF): This technique is used to measure the rate coefficients of reactions involving radicals like OH.
-
Experimental Protocol for OH + HO₂NO₂ Reaction Kinetics:
-
A gaseous mixture containing a precursor for OH radicals (e.g., O₃ in the presence of water vapor) and a known concentration of HO₂NO₂ is prepared in a reaction cell.
-
A pulsed laser (the "photolysis" laser) is used to generate OH radicals.
-
A second laser (the "probe" laser) is tuned to an absorption line of the OH radical, causing it to fluoresce.
-
The fluorescence signal is detected by a photomultiplier tube. The decay of the fluorescence signal over time is monitored to determine the rate of the reaction between OH and HO₂NO₂.[7]
-
Flow Tube Reactors: These are used to study the kinetics of gas-phase reactions under controlled conditions of temperature, pressure, and reactant concentrations. For PNA thermal decomposition studies, a known concentration of PNA is passed through a heated flow tube, and the concentrations of the reactants and products are monitored at the exit.[4]
Visualizations: Chemical Pathways and Experimental Setups
The following diagrams, generated using the DOT language, illustrate key processes related to this compound.
Caption: Formation and decomposition pathways of this compound.
Caption: Workflow for the detection of this compound using CIMS.
Conclusion
This compound plays a pivotal, though complex, role in atmospheric chemistry by acting as a temporary reservoir for the key radical species HOx and NOx. Its formation and decomposition are intricately linked to temperature, pressure, and solar radiation, making its impact on atmospheric composition highly variable in space and time. Understanding the kinetics and thermodynamics of PNA is essential for accurately modeling tropospheric ozone production and the overall oxidative capacity of the atmosphere. The experimental techniques outlined in this guide are crucial for obtaining the high-quality data needed to refine these models and improve our predictive capabilities regarding air quality and climate. The continued investigation into the chemistry of this compound will undoubtedly yield further insights into the intricate workings of our atmosphere.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. psi.ch [psi.ch]
- 4. riffault.free.fr [riffault.free.fr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Thermal decomposition of HO2NO2 (this compound, PNA): rate coefficient and determination of the enthalpy of formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. acp.copernicus.org [acp.copernicus.org]
A Technical Guide to the Gas-Phase Synthesis of Peroxynitric Acid for Laboratory Investigations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the gas-phase synthesis of peroxynitric acid (HO₂NO₂), a crucial reactive nitrogen species in atmospheric chemistry and a molecule of growing interest in biological studies. The following sections detail the primary methodologies for generating gas-phase HO₂NO₂ in a laboratory setting, present key quantitative data, and offer detailed experimental protocols.
Introduction to this compound
This compound (HNO₄), an oxyacid of nitrogen, plays a significant role in the troposphere as a temporary reservoir for the hydroperoxyl radical (HO₂) and nitrogen dioxide (NO₂)[1][2]. Its formation and decomposition are key processes that influence the concentrations of ozone and other atmospheric oxidants[1]. In a laboratory context, the ability to generate a pure, quantifiable source of gas-phase this compound is essential for calibrating sensitive analytical instruments and for conducting controlled studies of its chemical and physical properties.
The principal gas-phase synthesis route involves the termolecular reaction of the hydroperoxyl radical (HO₂) with nitrogen dioxide (NO₂):
HO₂ + NO₂ + M → HO₂NO₂ + M
where M is a third body, typically N₂ or O₂, that stabilizes the newly formed this compound molecule. The primary challenge in laboratory synthesis is the controlled generation of the unstable HO₂ radical precursor.
Synthesis Methodologies
Two primary methods for the laboratory generation of gas-phase this compound have been documented, with one being a dynamic, in-situ approach that is generally preferred for its simplicity and continuous production capabilities.
Dynamic Synthesis via Reaction of HO₂ Radicals with NO₂
This is the more direct and commonly employed method for generating a continuous flow of gas-phase this compound. It relies on the production of hydroperoxyl (HO₂) radicals, which then react with a known concentration of nitrogen dioxide (NO₂)[1].
Volatilization from Aqueous Solution
An alternative, though less direct, method involves the synthesis of this compound in a cooled aqueous solution, followed by volatilization into the gas phase. This method requires careful control of temperature and can lead to the co-evaporation of impurities such as HNO₃ and H₂O₂[1]. A solution of this compound can be prepared by reacting a nitrite-peroxide solution (e.g., NaNO₂ in 30% H₂O₂) with a peroxide-acid solution (e.g., 30% H₂O₂ in 70% HClO₄) at low temperatures (around -20 °C)[1]. A stream of zero air passed over the headspace of this solution can then be used to introduce gaseous this compound into a flow system[1].
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the dynamic gas-phase synthesis of this compound.
| Parameter | Value/Range | Notes | Reference |
| HO₂ Radical Generation | |||
| N₂ flow rate (bubbler) | ~100 sccm | Bubbled through water to provide H₂O vapor. | [1] |
| O₂ flow rate (bubbler) | ~0.5 sccm | Mixed with the N₂/H₂O flow. | [1] |
| Total N₂ dilution flow | 5 standard L min⁻¹ | Dilutes the precursor gas mixture. | [1] |
| Photolysis Lamp | 185 nm Pen-Ray® lamp | Irradiates the gas mixture to produce HO₂. | [1] |
| HO₂NO₂ Formation | |||
| Reactants | HO₂ radicals, NO₂ gas | The primary reaction for gas-phase synthesis. | [1] |
| Quantification | |||
| Method | Thermal Dissociation - Cavity Ring-Down Spectroscopy (TD-CRDS) | HO₂NO₂ is thermally dissociated to NO₂, which is then quantified. | [1] |
| Dissociation Temperature | > 100 °C | More than 99% of HO₂NO₂ is dissociated at 160 °C. | [1] |
Experimental Protocols
Dynamic Gas-Phase Synthesis of this compound
This protocol details the preferred method of generating a continuous flow of this compound through the reaction of photochemically generated HO₂ radicals with NO₂.
Materials:
-
Nitrogen (N₂) gas, high purity
-
Oxygen (O₂) gas, high purity
-
Deionized water
-
Nitrogen dioxide (NO₂) standard gas mixture
-
Mass flow controllers
-
Gas bubbler
-
PFA tubing
-
Photolysis cell (e.g., PFA)
-
185 nm Pen-Ray® lamp or similar UV source
-
Reaction vessel/flow tube
-
Analytical instrument for quantification (e.g., TD-CRDS or CIMS)
Procedure:
Part A: Generation of Hydroperoxyl (HO₂) Radicals
-
Set up a gas flow system using PFA tubing.
-
Generate a humidified gas stream by bubbling approximately 100 sccm of N₂ and 0.5 sccm of O₂ through a vessel containing deionized water[1].
-
Dilute this humidified stream into a main flow of approximately 5 standard liters per minute of N₂[1].
-
Pass the resulting gas mixture through a photolysis cell.
-
Irradiate the gas mixture in the cell with a 185 nm Pen-Ray® lamp. The photolysis of water vapor in the presence of oxygen will generate HO₂ radicals via the following reactions:
-
H₂O + hν (185 nm) → H + OH
-
H + O₂ + M → HO₂ + M
-
OH + H₂O₂ (impurity) → HO₂ + H₂O
-
Part B: Formation of this compound (HO₂NO₂)
-
Introduce a controlled flow of a standard NO₂ gas mixture into the flow tube downstream of the HO₂ radical generation cell.
-
The HO₂ radicals will react with the added NO₂ to form this compound:
-
HO₂ + NO₂ + M → HO₂NO₂ + M
-
-
The concentration of the generated HO₂NO₂ can be controlled by varying the concentration of the NO₂ precursor.
Part C: Quantification
-
The output from the reaction flow tube, containing the newly synthesized HO₂NO₂, can be directed to a suitable analytical instrument for quantification.
-
A common method is thermal dissociation coupled with a sensitive NO₂ detector. The gas stream is passed through a heated inlet (e.g., quartz tube at 160 °C) to thermally dissociate the HO₂NO₂ back into HO₂ and NO₂[1].
-
The resulting increase in NO₂ concentration is measured, which directly corresponds to the initial concentration of HO₂NO₂.
Visualizations
Reaction Pathway for Dynamic Gas-Phase Synthesis
Caption: Reaction pathway for the dynamic synthesis of this compound.
Experimental Workflow for Dynamic Synthesis
Caption: Experimental workflow for dynamic gas-phase this compound synthesis.
References
Thermodynamic Properties of Peroxynitric Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxynitric acid (HO₂NO₂), also known as pernitric acid, is a reactive nitrogen species that plays a significant role in atmospheric chemistry. It acts as a temporary reservoir for the hydroperoxyl (HO₂) and nitrogen dioxide (NO₂) radicals, which are key players in the formation of tropospheric ozone and photochemical smog. While its atmospheric importance is well-established, an in-depth understanding of its thermodynamic properties is crucial for accurately modeling its behavior and reactivity. This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound, details the experimental methodologies used for their determination, and visualizes its key atmospheric chemical pathways.
Core Thermodynamic Properties
The thermodynamic stability and reactivity of this compound are governed by its enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity. These parameters are essential for predicting the equilibrium and kinetics of reactions involving this molecule.
Quantitative Thermodynamic Data
The following tables summarize the key quantitative thermodynamic data for gas-phase this compound at standard conditions (298.15 K and 1 atm).
| Thermodynamic Property | Value | Notes |
| Standard Enthalpy of Formation (ΔfH°) | -53.0 ± 1.3 kJ/mol | Value from Active Thermochemical Tables (ATcT), which provides a highly accurate and self-consistent set of thermochemical data.[1][2][3] |
| -12.6 ± 1.0 kcal/mol | Determined from the thermal decomposition rate of HO₂NO₂. This value is in good agreement with the ATcT value when converted to the same units.[4][5] | |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 5.5 ± 1.5 kJ/mol (aqueous) | This value is for aqueous this compound. Gas-phase values are not as commonly reported directly in experimental studies. |
| Standard Molar Entropy (S°) | Not explicitly tabulated | Theoretical calculations based on vibrational frequencies are used to determine this value. See the discussion below. |
| Molar Heat Capacity at Constant Pressure (Cp) | Not explicitly tabulated | Can be calculated from theoretical models based on vibrational frequencies and molecular structure. |
Experimental Protocols
The determination of the thermodynamic properties of a transient and reactive species like this compound requires sophisticated experimental techniques. The primary method for determining its enthalpy of formation is through the study of its thermal decomposition.
Protocol 1: Determination of Enthalpy of Formation via Thermal Decomposition Kinetics
This protocol is a composite of methodologies described in the literature for studying the gas-phase thermal decomposition of this compound.
Objective: To determine the rate constant of the thermal decomposition of HO₂NO₂ and, from this, derive the standard enthalpy of formation.
Apparatus:
-
HO₂NO₂ Synthesis and Delivery System: A system to generate and introduce a controlled flow of gaseous this compound.
-
Flow Tube Reactor: A temperature-controlled reactor where the decomposition occurs.
-
Detection System: A sensitive and specific method for monitoring the concentration of reactants and/or products. Common techniques include:
-
Laser-Induced Fluorescence (LIF): For the detection of OH radicals produced during the decomposition process.
-
Fourier Transform Infrared (FTIR) Spectroscopy: For monitoring the concentration of HO₂NO₂ and other species.
-
Chemical Ionization Mass Spectrometry (CIMS): Often using iodide ions (I⁻) to detect HO₂NO₂.
-
Cavity Ring-Down Spectroscopy (CRDS): For high-sensitivity detection of species like NO₂.
-
Procedure:
-
Synthesis of this compound: this compound is typically synthesized in the gas phase by the reaction of HO₂ radicals with NO₂. One common method involves the photolysis of a precursor (e.g., Cl₂ in the presence of H₂ and O₂) to generate HO₂ radicals, which then react with a known concentration of NO₂. Another synthesis route involves the reaction of nitronium tetrafluoroborate (B81430) (NO₂BF₄) with concentrated hydrogen peroxide (H₂O₂).
-
Introduction into the Flow Tube: A carrier gas (e.g., N₂) transports the synthesized HO₂NO₂ into the temperature-controlled flow tube reactor.
-
Thermal Decomposition: The temperature of the flow tube is precisely controlled to initiate the thermal decomposition of HO₂NO₂: HO₂NO₂ (g) ⇌ HO₂ (g) + NO₂ (g)
-
Detection and Quantification: The concentration of a key species is monitored as a function of time or position in the flow tube. For example, using LIF, the steady-state concentration of OH radicals (formed from the subsequent reaction of HO₂ with added NO) can be measured.
-
Data Analysis: The rate constant for the decomposition is determined from the decay of HO₂NO₂ or the formation of a product at various temperatures. By applying the principles of chemical kinetics and thermodynamics (e.g., the van't Hoff equation), the enthalpy of reaction (ΔrH°) can be determined. The standard enthalpy of formation of HO₂NO₂ can then be calculated using the known enthalpies of formation of HO₂ and NO₂.
Atmospheric Chemistry of this compound
This compound plays a crucial role as a reservoir species in the atmosphere, sequestering HO₂ and NO₂ radicals and thereby influencing the concentrations of ozone and other oxidants. Its formation and decomposition are key processes in atmospheric chemical models.
Caption: Atmospheric formation and decomposition cycle of this compound.
The diagram above illustrates the central role of this compound in the daytime and nighttime chemistry of the troposphere. During the day, it is formed from the association of HO₂ and NO₂ radicals. It can then either thermally decompose back to these radicals or be photolyzed by sunlight to produce OH radicals. At night, or in colder regions of the atmosphere, its thermal decomposition is slow, allowing it to act as a significant reservoir for HOx and NOx species. This sequestration and subsequent release can impact air quality and ozone levels over large distances.
Conclusion
A thorough understanding of the thermodynamic properties of this compound is indispensable for accurately modeling its atmospheric chemistry and its role in various chemical systems. While its enthalpy of formation is well-characterized through experimental and theoretical studies, further direct experimental measurements of its standard entropy and heat capacity would be beneficial to refine thermodynamic databases. The experimental protocols and chemical pathways outlined in this guide provide a foundational understanding for researchers and professionals working in atmospheric science, environmental chemistry, and related fields.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. atct.anl.gov [atct.anl.gov]
- 3. atct.anl.gov [atct.anl.gov]
- 4. riffault.free.fr [riffault.free.fr]
- 5. Thermal decomposition of HO2NO2 (this compound, PNA): rate coefficient and determination of the enthalpy of formation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Decomposition Kinetics and Mechanisms of Peroxynitric Acid
For Researchers, Scientists, and Drug Development Professionals
Peroxynitric acid (HO₂NO₂), also known as pernitric acid (PNA), is a significant reservoir species for both hydroperoxyl radicals (HO₂) and nitrogen dioxide (NO₂) in the atmosphere, particularly in the upper troposphere and lower stratosphere.[1] Its formation and decomposition play a crucial role in the coupling of the atmospheric HOₓ and NOₓ cycles.[2] Understanding the kinetics and mechanisms of its decomposition is essential for accurate atmospheric modeling and for assessing its impact on oxidative stress-related processes relevant to drug development and biological systems. This guide provides a comprehensive overview of the core decomposition pathways of this compound, supported by quantitative data and detailed experimental methodologies.
Thermal Decomposition
The primary pathway for the thermal decomposition of this compound is the unimolecular dissociation into hydroperoxyl radicals and nitrogen dioxide.[3] This reaction is reversible and highly dependent on temperature and pressure.[4][5]
Reaction: HO₂NO₂ + M ⇌ HO₂ + NO₂ + M
The thermal decomposition is the dominant loss process for HO₂NO₂ in the lower troposphere and at higher temperatures found in the middle to upper stratosphere.[6]
The rate of thermal decomposition is a critical parameter for atmospheric models. Several studies have experimentally determined the rate coefficients under various conditions.
| Temperature (K) | Pressure (Torr) | Bath Gas | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) | Arrhenius Expression | Reference |
| 331 - 350 | 25 and 50 | N₂ | - | - | - | [7][8] |
| 261 - 295 | 1 - 760 | N₂, O₂ | - | 83.3 ± 2.1 | 5.2 x 10⁻⁶ exp(-19900±500/RT) cm³ molecule⁻¹ s⁻¹ (second-order regime) | [4] |
| 5.0 - 25.0 °C | - | Aqueous | - | 110.1 ± 1.3 | (5.27 ± 0.15) × 10¹⁷ exp(-110.1 ± 1.3 kJ mol⁻¹/RT) s⁻¹ | [9][10] |
Note: The second-order rate constant from Graham et al. (1978) applies to the low-pressure regime. The study also provides an empirical expression for the falloff region.
a) Flash Photolysis/Ultraviolet Absorption: [11]
This technique was used to study the formation kinetics of HO₂NO₂, which, when combined with thermal decomposition data, provides thermodynamic information.
-
Precursor Generation: HO₂ radicals are generated by the flash photolysis of a suitable precursor, such as Cl₂ in the presence of CH₃OH and O₂.
-
Reaction Initiation: The photolysis flash initiates the reaction sequence leading to the formation of HO₂.
-
Monitoring: The concentration of HO₂ is monitored over time using UV absorption spectroscopy at a specific wavelength (e.g., 210 nm).
-
Data Analysis: The decay of the HO₂ absorption signal in the presence of NO₂ and a bath gas (M) is analyzed to determine the termolecular rate constant for the formation of HO₂NO₂.
b) Fourier Transform Infrared (FTIR) Spectroscopy in a Chamber: [4]
This method allows for the direct monitoring of HO₂NO₂ and other species in a large reaction chamber.
-
Reactant Introduction: Known concentrations of reactants are introduced into a large, Teflon-lined chamber.
-
Reaction Monitoring: The concentrations of HO₂NO₂ and other relevant species are monitored over time using FTIR spectroscopy.
-
Kinetic Analysis: The decay of HO₂NO₂ is measured to determine the unimolecular decomposition rate constant. The pressure and temperature of the chamber can be varied to study their effects on the reaction rate.
c) Pulsed Laser Photolysis with Laser-Induced Fluorescence (LIF) Detection: [6]
This highly sensitive technique is used to measure the rate coefficients for the gas-phase thermal decomposition by monitoring a product of a subsequent reaction.
-
HO₂NO₂ Synthesis: A known concentration of HO₂NO₂ is prepared and introduced into a flow tube reactor.
-
Reaction System: In the presence of excess NO, the HO₂ formed from the thermal decomposition of HO₂NO₂ is rapidly converted to OH radicals via the reaction: HO₂ + NO → OH + NO₂.
-
OH Detection: The steady-state concentration of OH is measured using laser-induced fluorescence.
-
Rate Coefficient Determination: The thermal decomposition rate coefficient is calculated from the measured steady-state OH concentration, the known HO₂NO₂ concentration, and the rate constant for the reaction of OH with a scavenger.
Photodissociation
This compound can also decompose through photolysis upon absorption of ultraviolet (UV) and near-infrared (near-IR) radiation.[1] This process is a significant loss pathway for HO₂NO₂ in the upper troposphere and lower stratosphere.[12]
UV Photolysis Reaction: HO₂NO₂ + hν → Products
Near-IR Photolysis: This occurs through the excitation of vibrational overtone transitions.[13][14]
Several product channels are possible following the photodissociation of HO₂NO₂.
The efficiency of photodissociation is characterized by the absorption cross-section (σ) and the quantum yield (Φ).
| Wavelength (nm) | Process | Parameter | Value | Reference |
| Near-IR (various) | Vibrational Overtone Excitation | Photolysis Rate (daytime IR) | ~1 x 10⁻⁵ s⁻¹ | [12][13] |
| Near-IR (2ν₁) | Vibrational Overtone Excitation | Integrated Cross-Section | 4.09 × 10⁻¹⁸ * e^(-826.5/T) cm² molecule⁻¹ cm⁻¹ | [12] |
| 248 | UV Photolysis | NO₂ Quantum Yield | - | [15] |
a) Tunable Optical Parametric Oscillator (OPO) Photolysis/Laser-Induced Fluorescence (LIF): [13]
This method is used to measure temperature-dependent near-IR photodissociation spectra.
-
HO₂NO₂ Generation: this compound is synthesized and introduced into a temperature-controlled photolysis cell.
-
Photolysis: A tunable OPO is used to provide wavelength-specific radiation to photolyze the HO₂NO₂.
-
Product Detection: The OH radical product is detected via laser-induced fluorescence.
-
Cross-Section Determination: The photodissociation cross-section is determined by measuring the OH LIF signal as a function of the photolysis wavelength and fluence.
b) Cavity Ring-Down Spectroscopy (CRDS): [14]
CRDS is a highly sensitive absorption technique used to measure the absorption cross-sections of the weak overtone transitions of HO₂NO₂.
-
Sample Preparation: A sample of HO₂NO₂ is prepared in a high-finesse optical cavity.
-
Light Pulse Injection: A laser pulse is injected into the cavity.
-
Decay Time Measurement: The rate at which the light intensity "rings down" or decays within the cavity is measured. The presence of an absorbing species like HO₂NO₂ shortens this decay time.
-
Absorption Cross-Section Calculation: The absorption cross-section is calculated from the change in the ring-down time.
Base-Catalyzed Decomposition in Aqueous Solution
In aqueous solutions, the decomposition of this compound can be base-catalyzed.[9]
Rate Law: Rate = k[H⁺]⁻¹[HOONO₂]
| Temperature (°C) | Rate Constant Expression | Reference |
| 5.0 - 25.0 | (1.16 ± 0.20) × 10¹⁶ M⁻¹ s⁻¹ [H⁺]⁻¹ exp(-126 ± 8 kJ mol⁻¹/RT) | [9] |
Spectroiodometric Method: [9][10]
This method is used for the quantification of this compound in dilute solutions.
-
Reaction with Iodide: HOONO₂ reacts with I⁻ in an acidic medium.
-
Spectrophotometric Detection: The formation of I₃⁻ is monitored spectrophotometrically at 352 nm.
-
Rate Constant Determination: The rate of I₃⁻ formation is used to determine the concentration of HOONO₂ over time, allowing for the calculation of the decomposition rate constant. The pH of the solution is carefully controlled to study the base-catalyzed pathway.
Summary and Implications
The decomposition of this compound is a complex process governed by temperature, pressure, radiation, and, in aqueous media, pH. The primary decomposition pathways—thermal dissociation and photodissociation—are crucial for regulating the concentrations of HOₓ and NOₓ radicals in the atmosphere. The quantitative data and experimental methodologies outlined in this guide provide a foundation for researchers and scientists to further investigate the role of this compound in various chemical and biological systems. For drug development professionals, understanding the stability and reactivity of peroxide-containing species under different conditions is vital for assessing potential oxidative stress-related effects.
References
- 1. researchgate.net [researchgate.net]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. escholarship.org [escholarship.org]
- 6. riffault.free.fr [riffault.free.fr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermal decomposition of HO2NO2 (this compound, PNA): rate coefficient and determination of the enthalpy of formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. web.gps.caltech.edu [web.gps.caltech.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Theoretical Calculations on the Molecular Structure of Peroxynitric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical and computational methods used to determine the structure of peroxynitric acid (PNA, HOONO₂). This compound is a significant molecule in atmospheric chemistry, acting as a reservoir for HOₓ and NOₓ radicals.[1] Understanding its precise molecular geometry and vibrational properties through high-level ab initio and density functional theory (DFT) calculations is crucial for accurately modeling its atmospheric behavior and reactivity.
Computational Methodologies
The determination of the equilibrium geometry of this compound relies on sophisticated computational chemistry methods designed to solve the electronic Schrödinger equation. These methods can be broadly categorized into ab initio and DFT approaches.
1.1. Ab Initio Methods: Ab initio, meaning "from first principles," refers to methods that use only fundamental physical constants in their calculations.[2] The accuracy of these methods typically increases with computational cost. Key ab initio methods used for studying this compound include:
-
Hartree-Fock (HF): This is the simplest ab initio method, which approximates the electron-electron repulsion by considering an average field, not instantaneous interactions. While foundational, it often lacks the accuracy required for precise structural determination.[2]
-
Møller-Plesset Perturbation Theory (MP2): This method improves upon Hartree-Fock by including electron correlation effects through perturbation theory, offering a good balance between accuracy and computational cost.[3][4]
-
Quadratic Configuration Interaction (QCISD & QCISD(T)): QCISD includes single and double electron excitations to account for electron correlation.[3][4] The QCISD(T) method further refines this by adding a non-iterative correction for triple excitations, which is critical for achieving high accuracy in bond length predictions.[3][4] The inclusion of triple excitations has been shown to be important for accurately describing the N-O bond in this compound.[3]
-
Coupled-Cluster Theory (e.g., CCSD(T)): Often considered the "gold standard" in quantum chemistry for single-reference systems, CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) provides highly accurate results for molecular geometries and energies. It was used, for example, to scan the potential energy surface of PNA's dissociation.[5]
1.2. Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction.
-
B3LYP: This is a hybrid functional that combines the Becke, 3-parameter exchange functional with the Lee, Yang, and Parr correlation functional.[4] It is known for providing reliable geometric structures and vibrational frequencies for many molecules at a lower computational cost than high-level ab initio methods.[5] Studies have shown that the B3LYP structure of PNA shows close agreement with the highly accurate QCISD(T) structure.[3]
1.3. Basis Sets: The choice of basis set is crucial in any quantum chemical calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results but are more computationally demanding.
-
Pople-style (e.g., 6-311++G(2d,2p)): This notation describes a split-valence basis set with diffuse functions (++) and multiple polarization functions (2d, 2p) to accurately describe the electron distribution, especially for systems with lone pairs and for calculating properties like vibrational frequencies.[5]
-
Correlation-Consistent (e.g., aug-cc-pVDZ): These basis sets are designed to systematically converge towards the complete basis set limit. The "aug-" prefix indicates the addition of diffuse functions, which are important for describing weak interactions and anions.[5]
Computational Workflow
The theoretical determination of a molecule's structure follows a standardized workflow. The process begins with an initial guess of the molecular geometry and proceeds through optimization and verification steps to ensure a true energy minimum on the potential energy surface has been located.
Caption: A typical workflow for the theoretical calculation of molecular structures.
Calculated Molecular Structure of this compound
The geometry of this compound has been extensively studied using various theoretical methods. The molecule adopts a non-planar structure. The key structural parameters—bond lengths, bond angles, and dihedral angles—calculated at the B3LYP/6-311++G(2d,2p) level of theory are summarized in the table below.[5] The atom numbering scheme used is H₁-O₂-O₃-N₄(=O₅)(-O₆).
Caption: Key structural parameters of this compound.
Table 1: Geometric Parameters of this compound
The following table presents the calculated geometric parameters for the lowest energy structure of this compound using the B3LYP method with the 6-311++G(2d,2p) basis set.[5]
| Parameter | Type | Value |
| R(H₁−O₂) | Bond Length | 0.970 Å |
| R(O₂−O₃) | Bond Length | 1.400 Å |
| R(O₃−N₄) | Bond Length | 1.516 Å |
| R(N₄−O₅) | Bond Length | 1.190 Å |
| R(N₄−O₆) | Bond Length | 1.192 Å |
| A(H₁O₂O₃) | Bond Angle | 103.2° |
| A(O₂O₃N₄) | Bond Angle | 109.6° |
| A(O₃N₄O₅) | Bond Angle | 116.6° |
| A(O₃N₄O₆) | Bond Angle | 109.9° |
| A(O₅N₄O₆) | Bond Angle | 133.5° |
| D(H₁O₂O₃N₄) | Dihedral Angle | 88.1° |
| D(O₂O₃N₄O₅) | Dihedral Angle | -9.3° |
| D(O₂O₃N₄O₆) | Dihedral Angle | 171.7° |
Source: Data from Wei et al., Chinese Journal of Chemical Physics, 2014.[5]
It is important to note that electron correlation has a significant effect on the equilibrium geometry.[3] For instance, early calculations at the Self-Consistent Field (SCF) level without electron correlation predicted bond lengths that were too short by approximately 0.08 Å.[3] More advanced methods like QCISD(T) provide geometries that are considered highly reliable.[3]
Calculated Vibrational Frequencies
Harmonic vibrational frequency calculations are essential for confirming that an optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and for predicting the infrared spectrum of the molecule. Theoretical studies have calculated the vibrational frequencies of PNA at various levels of theory, including B3LYP, MP2, and QCISD(T).[3][4] These calculations are crucial for assigning features in experimental spectra, such as those related to OH-stretching overtones.[6] While a comprehensive list of frequencies is beyond the scope of this guide, studies have shown that the frequency of the O-H stretch exhibits the largest difference between theoretical predictions and experimental results.[3]
Dissociation Pathways
Theoretical calculations are also instrumental in mapping the potential energy surface (PES) for the dissociation of this compound. Studies at the CCSD(T)/aug-cc-pVDZ level have shown that the primary dissociation pathway is the cleavage of the O₃−N₄ bond to form HO₂ and NO₂ radicals.[5] The energy barrier for this process was calculated to be 25.6 kcal/mol, with a loose transition state where the O₃−N₄ bond is stretched to 2.82 Å.[5] An alternative pathway, the cleavage of the O₂−O₃ bond, has a significantly higher energy barrier of 37.4 kcal/mol, making it less favorable.[5]
Conclusion
Theoretical calculations provide indispensable insights into the molecular structure and properties of this compound. High-level ab initio methods like QCISD(T) and CCSD(T), along with robust DFT functionals such as B3LYP, have established a detailed picture of PNA's non-planar geometry, bond characteristics, and vibrational modes. These computational results are fundamental to interpreting experimental data and accurately modeling the role of this compound in complex chemical systems like Earth's atmosphere.
References
- 1. Electron Dot Structures of peroxy nitric acid HO2NO2 | Chemistry Net [chem-net.blogspot.com]
- 2. Ab initio quantum chemistry methods - Wikipedia [en.wikipedia.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Protonation study of this compound and peroxynitrous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Peroxynitric Acid from Nitrous Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Peroxynitric acid (HOONO₂) and its conjugate base, peroxynitrite (ONOO⁻), are potent oxidizing and nitrating agents of significant interest in biological and chemical research. Peroxynitrite is formed in vivo from the reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻) radicals and is implicated in various physiological and pathological processes.[1] The controlled laboratory synthesis of this compound is essential for studying its chemical properties and biological effects. The most common laboratory method involves the reaction of hydrogen peroxide (H₂O₂) with nitrous acid (HNO₂), the latter being generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid.[2][3][4] This document provides detailed application notes and protocols for the synthesis, purification, and quantification of this compound.
Chemical Pathway and Principles
The synthesis of this compound from nitrous acid and hydrogen peroxide proceeds via the formation of peroxynitrous acid (ONOOH) as an intermediate.[2][4][5] The overall reaction is:
H₂O₂ + HNO₂ → ONOOH + H₂O[2][4]
Peroxynitrous acid is unstable and will either decompose or, under specific conditions, can be further oxidized to this compound. The decomposition of peroxynitrous acid can yield various reactive species, including hydroxyl radicals (•OH) and nitrogen dioxide (•NO₂).[6][7] The stability of the synthesized product is highly dependent on pH and temperature, with the peroxynitrite anion (ONOO⁻) being relatively stable in alkaline solutions.[3][8]
Reaction and Decomposition Pathways
Caption: Formation and fate of peroxynitrous and this compound.
Quantitative Data Summary
The yield and stability of this compound are highly dependent on the specific synthesis protocol and reaction conditions. The following tables summarize key quantitative data from various reported methods.
Table 1: Synthesis Conditions and Yields
| Parameter | Method 1 | Method 2 | Method 3 |
| Reactants | NaNO₂, H₂O₂, HClO₄ | NaNO₂, H₂O₂, HCl | H₂O₂, NaNO₂ |
| Initial [NaNO₂] | 15 mmol in 3 mL H₂O₂ | 0.6 M | 1 M |
| Initial [H₂O₂] | 30% | 0.7 M | 0.2 M |
| Acid | 70% HClO₄ | 0.6 M HCl | Acidified H₂O₂ |
| Temperature | 0 to -5 °C | Ice-cold | Not specified |
| Quenching | Not specified for isolation | 1.5 M NaOH | 1.2 M NaOH |
| Reported Yield | ~75%[9] | 85-90%[5] | Not specified |
| Final Concentration | ~1.7 M | Not specified | Not specified |
Table 2: Stability of this compound and its Conjugate Base
| Species | Condition | Half-life / Stability | Reference |
| Peroxynitrous Acid (ONOOH) | pH 7.4, 37 °C | < 1 second | [8] |
| This compound (HOONO₂) | pH < 3, low temperature | Stable for 30-45 minutes | [9] |
| This compound (HOONO₂) | pH 1.7, 22 °C (with EDTA) | 49 ± 26 minutes | [10] |
| Peroxynitrite (ONOO⁻) | Alkaline solution | Relatively stable | [3][8] |
Experimental Protocols
The following are detailed protocols for the laboratory synthesis of this compound.
Protocol 1: Synthesis of this compound Solution
This protocol is adapted from a method for preparing this compound for use as an oxidizing agent.[9]
Materials:
-
Sodium nitrite (NaNO₂), 98%
-
Hydrogen peroxide (H₂O₂), 30%
-
Perchloric acid (HClO₄), 70%
-
Ice bath
-
Stir plate and stir bar
-
Glass beakers
Procedure:
-
Dissolve 1.067 g (15 mmol) of 98% NaNO₂ in 3 mL of 30% H₂O₂. Cool this solution to 0 °C in an ice bath.
-
In a separate beaker, mix 2 mL of 30% H₂O₂ with 0.3 mL of 70% HClO₄. Cool this mixture to -5 °C.
-
While stirring, add the nitrite-peroxide solution to the peroxide-acid solution in 1.0 mL increments.
-
Add a further 1.0 mL of 70% HClO₄ to the final solution and stir at -5 °C for 2 minutes.
-
The resulting solution contains approximately 1.7 M this compound, corresponding to a 75% yield based on sodium nitrite.[9] This fresh solution should be used immediately.
Protocol 2: Synthesis of Peroxynitrite via Quenched-Flow
This method is designed to produce a more stable solution of the conjugate base, peroxynitrite, by rapidly quenching the reaction with a strong base.[3][5][11][12][13]
Materials:
-
Sodium nitrite (NaNO₂)
-
Hydrogen peroxide (H₂O₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Quenched-flow reactor or two syringes with a mixing tee
-
Ice bath
Procedure:
-
Prepare the following ice-cold solutions:
-
Solution A: 0.6 M NaNO₂
-
Solution B: 0.7 M H₂O₂ in 0.6 M HCl
-
Solution C: 1.5 M NaOH
-
-
Using a quenched-flow apparatus or by rapidly mixing with syringes, combine equal volumes of Solution A and Solution B.
-
Allow the reaction to proceed for a very short time (e.g., < 2 seconds) before quenching the reaction by mixing with an equal volume of Solution C.[3]
-
The resulting solution will be a bright yellow solution of peroxynitrite in alkaline medium.
-
The concentration of peroxynitrite can be determined spectrophotometrically by measuring the absorbance at 302 nm in 1.2 M NaOH (ε₃₀₂ = 1670 M⁻¹·cm⁻¹).[11]
Purification: Residual hydrogen peroxide can be removed by treating the peroxynitrite solution with manganese dioxide (MnO₂).[1][13]
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Peroxynitrous Acid Generated In Situ from Acidified H2O2 and NaNO2. A Suitable Novel Antimicrobial Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of optimal conditions for synthesis of peroxynitrite by mixing acidified hydrogen peroxide with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. sid.ir [sid.ir]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pnas.org [pnas.org]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
Detecting Peroxynitric Acid with Chemical Ionization Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the detection of peroxynitric acid (HO₂NO₂, hereafter referred to as PNA) using Chemical Ionization Mass Spectrometry (CIMS), with a specific focus on iodide (I⁻) as the reagent ion. PNA is a significant reservoir species for HOₓ and NOₓ radicals, playing a crucial role in atmospheric chemistry and potentially in biological systems. Its accurate quantification is therefore of high importance.
Principle of Detection
Chemical Ionization Mass Spectrometry is a soft ionization technique that allows for the sensitive and selective detection of trace gases. In the context of PNA detection, the most common approach utilizes iodide (I⁻) ions as the chemical ionization reagent.[1][2][3]
The fundamental principle involves the reaction of sample air containing PNA with iodide ions in an ion-molecule reaction (IMR) chamber. The iodide ions form adducts with PNA molecules, which are then detected by a mass spectrometer. The primary ion signal corresponding to the PNA-iodide adduct is measured and used for quantification.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the detection of PNA using iodide CIMS, as reported in the scientific literature.
| Parameter | Value | Instrument/Method | Reference |
| Primary Ion Detected | I(HO₂NO₂)⁻ | Iodide CIMS | [1][2][3] |
| Limit of Detection (LOD) | 6.8 pptv (1s, 2σ) | TD-PERCA-CRDS (compared with CIMS) | [4] |
| Observed Ambient Mixing Ratios | Up to 1.5 ppbv | Iodide CIMS | [1][2][5] |
| Calibration Method | Dynamic photochemical source | Iodide CIMS | [1][2][3] |
| Inlet Dissociator Temperature | 130 °C (for thermal dissociation studies) | Iodide CIMS | [3] |
Experimental Protocols
Synthesis and Calibration of this compound
Accurate quantification of PNA by CIMS requires a reliable calibration source. A dynamic synthesis method is preferred over static mixtures due to the instability of PNA.
Protocol for Dynamic PNA Calibration Source:
-
Generate Hydroperoxy Radicals (HO₂): Pass a mixture of water vapor in an inert gas (e.g., N₂) through a quartz tube illuminated by a low-pressure mercury lamp (185 nm).[4] The photolysis of water vapor produces HO₂ radicals.
-
Introduce Nitrogen Dioxide (NO₂): Add a known concentration of NO₂ to the gas flow containing the HO₂ radicals.
-
Formation of PNA: The reaction between HO₂ and NO₂ forms PNA (HO₂ + NO₂ + M → HO₂NO₂ + M).
-
Quantification of PNA: The concentration of the generated PNA can be quantified using a calibrated total NOy detector, such as a Cavity Ring-Down Spectrometer (CaRDS). The PNA concentration is determined by the difference in the NOy signal with and without the HO₂ precursor.[1][2][3]
-
Introduction to CIMS: Introduce the calibrated PNA gas stream into the CIMS for instrument calibration.
Chemical Ionization Mass Spectrometry (CIMS) Operation
Protocol for PNA Detection using Iodide CIMS:
-
Reagent Ion Generation: Generate iodide (I⁻) ions by passing a mixture of methyl iodide (CH₃I) in nitrogen (N₂) over a 210Po radioactive ionizer.[3]
-
Ion-Molecule Reaction: Introduce the sample air and the I⁻ reagent ions into the ion-molecule reaction (IMR) chamber. The pressure and residence time in the IMR are critical parameters that need to be optimized for maximum sensitivity.
-
Ion Focusing and Mass Analysis: Guide the product ions from the IMR through a series of ion optics (e.g., quadrupoles) into the mass analyzer.
-
Detection: Use a quadrupole mass spectrometer to filter and detect the specific mass-to-charge ratio (m/z) corresponding to the I(HO₂NO₂)⁻ adduct.
-
Data Acquisition: Record the ion counts at the target m/z as a function of time. The signal intensity is proportional to the PNA concentration in the sample air.
-
Background Measurement: Periodically measure the background signal by removing the PNA source or by scrubbing PNA from the sample air to determine the instrument's zero point.
Diagrams
Caption: Experimental workflow for PNA detection using Iodide CIMS.
Caption: Chemical pathway for the detection of PNA by Iodide CIMS.
Potential Interferences and Considerations
-
Other Iodide Adducts: Other atmospheric species can also form adducts with iodide ions. High-resolution mass spectrometry can help to distinguish the PNA adduct from other potential interferences.
-
Thermal Dissociation: PNA is thermally unstable. The inlet and IMR temperatures should be carefully controlled to prevent thermal decomposition of PNA before detection. However, controlled thermal dissociation can be used to differentiate PNA from other peroxynitrates.[6]
-
Water Vapor Dependence: The sensitivity of iodide CIMS can be dependent on the humidity of the sample air. It is important to characterize and account for this dependence during calibration and data analysis.
-
Nitric Acid (HNO₃): While PNA is detected as an iodide adduct, nitric acid can also be detected, though typically at a different m/z. It is crucial to ensure that the mass spectrometer has sufficient resolution to separate these signals.[7]
These application notes and protocols provide a foundational guide for the detection and quantification of this compound using chemical ionization mass spectrometry. For specific applications, further optimization of the experimental parameters will be necessary to achieve the desired sensitivity and accuracy.
References
- 1. repository.library.noaa.gov [repository.library.noaa.gov]
- 2. researchgate.net [researchgate.net]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. amt.copernicus.org [amt.copernicus.org]
- 5. ACP - this compound (HO2NO2) measurements during the UBWOS 2013 and 2014 studies using iodide ion chemical ionization mass spectrometry [acp.copernicus.org]
- 6. amt.copernicus.org [amt.copernicus.org]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Peroxynitric Acid with Thermal Dissociation-Cavity Ring-Down Spectroscopy
Introduction
Peroxynitric acid (HO₂NO₂), also known as PNA, is a significant reservoir species for nitrogen oxides (NOₓ) and hydrogen oxides (HOₓ) in the troposphere and lower stratosphere.[1] Accurate quantification of PNA is crucial for understanding atmospheric chemistry, particularly ozone formation and the budgets of NOₓ and HOₓ radicals. Thermal Dissociation-Cavity Ring-Down Spectroscopy (TD-CRDS) has emerged as a robust and sensitive technique for the in-situ measurement of PNA and other reactive nitrogen species.[2][3] This application note provides a detailed overview and protocol for the quantification of PNA using TD-CRDS.
The principle behind TD-CRDS for PNA detection involves the thermal decomposition of PNA into nitrogen dioxide (NO₂) and the hydroperoxy radical (HO₂). The resulting NO₂ is then quantified using a highly sensitive optical technique, Cavity Ring-Down Spectroscopy (CRDS). By passing an air sample through heated inlets at specific temperatures, different classes of organic nitrates can be selectively dissociated, allowing for their quantification.
Instrumentation
A typical TD-CRDS instrument for PNA measurement consists of the following key components:
-
Inlet System: A multi-channel inlet system is often employed, with each channel heated to a specific temperature to achieve differential thermal dissociation. For PNA, a heated quartz tube is commonly used.
-
Cavity Ring-Down Spectrometer: The core of the detection system is a CRDS analyzer that measures the concentration of NO₂ with high precision and sensitivity.[4] This is achieved by measuring the decay rate of light trapped in a high-finesse optical cavity.
-
Ozone Scrubber: An ozone scrubber may be necessary to prevent interference from ozone, which can also thermally dissociate at higher temperatures and produce species that interfere with NO₂ detection.[2][5]
-
Data Acquisition System: A computer-based system is used to control the instrument, record the ring-down times, and calculate the NO₂ concentrations.
Experimental Protocols
Protocol 1: General Quantification of this compound by TD-CRDS
This protocol outlines the fundamental steps for quantifying PNA in a gas sample.
-
Instrument Setup and Calibration:
-
Assemble the TD-CRDS system, ensuring all connections are leak-tight.
-
Calibrate the CRDS instrument using a standard, certified concentration of NO₂. This establishes the relationship between the measured ring-down time and the NO₂ concentration.
-
Characterize the thermal dissociation profile of PNA by introducing a known concentration of PNA into the system and ramping the temperature of the dissociation oven. This will determine the optimal temperature for complete dissociation of PNA to NO₂. Complete dissociation of PNA is typically achieved at temperatures above 120°C.[2][5]
-
-
Sample Introduction:
-
Draw the ambient or laboratory-generated air sample through the TD-CRDS inlet system at a constant and known flow rate.
-
To differentiate PNA from other nitrogen species, utilize at least two channels:
-
Reference Channel: The sample passes through an unheated inlet to measure the background NO₂ concentration.
-
PNA Channel: The sample is heated to a temperature sufficient to dissociate PNA into NO₂ (e.g., 150°C). This channel measures the sum of background NO₂ and the NO₂ produced from PNA dissociation.
-
-
-
Data Acquisition:
-
Continuously monitor and record the NO₂ concentration from both the reference and PNA channels.
-
The ring-down time for each laser pulse is measured and converted to an absorption coefficient, which is directly proportional to the NO₂ concentration.
-
-
Data Analysis and Quantification:
-
The concentration of PNA is determined by subtracting the NO₂ concentration measured in the reference channel from the NO₂ concentration measured in the PNA channel.
-
[PNA] = [NO₂]PNA Channel - [NO₂]Reference Channel
-
Apply any necessary corrections for interferences or incomplete dissociation based on the instrument characterization.
-
Protocol 2: Enhanced Sensitivity using Thermal Dissociation Peroxy Radical Chemical Amplification (TD-PERCA-CRDS)
For measurements in environments with very low PNA concentrations, the sensitivity of the TD-CRDS method can be significantly enhanced by chemical amplification.[2][3][5]
-
Reagent Addition:
-
Introduce nitric oxide (NO) and a hydrocarbon, such as ethane (B1197151) (C₂H₆), into the sample flow downstream of the thermal dissociation region.[2][5]
-
-
Chemical Amplification:
-
The peroxy radicals (RO₂) generated from the thermal dissociation of PNA initiate a radical chain reaction in the presence of NO and C₂H₆, which amplifies the production of NO₂.
-
The key reactions in the amplification process are:
-
RO₂ + NO → RO + NO₂
-
RO + O₂ → HO₂ + Carbonyl
-
HO₂ + NO → OH + NO₂
-
OH + C₂H₆ → H₂O + C₂H₅
-
C₂H₅ + O₂ → C₂H₅O₂
-
-
-
Detection and Quantification:
-
The amplified NO₂ concentration is measured by the CRDS.
-
The amplification factor, or chain length, must be carefully calibrated as it can depend on temperature, humidity, and the concentrations of the analyte and reagent gases.[2]
-
The PNA concentration is then calculated based on the amplified NO₂ signal and the predetermined chain length.
-
Data Presentation
Table 1: Performance Characteristics of TD-CRDS for PNA Quantification
| Parameter | Value | Reference |
| Dissociation Temperature for PNA | > 120 °C | [2][5] |
| Typical Laser Wavelength for NO₂ Detection | 405 nm | [2] |
| Limit of Detection (LOD) for PNA (TD-CRDS) | ~10-20 pptv | [2] |
| Limit of Detection (LOD) for PNA (TD-PERCA-CRDS) | 6.8 pptv (1s, 2σ) | [2][5] |
| Potential Interferences | Other peroxy nitrates (e.g., PAN), Ozone (at T > 150°C) | [2][5] |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of PNA using a dual-channel TD-CRDS system.
Caption: The thermal dissociation pathway of this compound (PNA) in a TD-CRDS instrument.
Caption: Simplified reaction scheme for the chemical amplification of the peroxy radical signal in TD-PERCA-CRDS.
References
- 1. researchgate.net [researchgate.net]
- 2. amt.copernicus.org [amt.copernicus.org]
- 3. AMT - Peer review - Quantification of this compound and peroxyacyl nitrates using an ethane-based thermal dissociation peroxy radical chemical amplification cavity ring-down spectrometer [amt.copernicus.org]
- 4. researchgate.net [researchgate.net]
- 5. amt.copernicus.org [amt.copernicus.org]
Application Notes and Protocols for Peroxynitric Acid Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxynitric acid (HOONO₂), a potent oxidizing and nitrating agent, is a significant reactive nitrogen species (RNS) implicated in various atmospheric and biological processes. Its high reactivity and inherent instability necessitate strict adherence to specialized handling and safety protocols to ensure the safety of laboratory personnel and the integrity of experimental outcomes. These application notes provide detailed protocols for the synthesis, handling, and quenching of this compound, along with a summary of its key stability and decomposition data.
Data Presentation
Table 1: Stability and Decomposition of this compound (HOONO₂)
| Parameter | Value | Conditions | Reference |
| Half-life | ~30 minutes | Acidic solution, room temperature | [1] |
| Half-life | 6.4 ± 0.9 minutes | pH 3.5, 20°C | [2] |
| Half-life | 7.9 seconds | pH 7.4, 37°C | [2] |
| Decomposition Products | Nitrite (B80452) (NO₂⁻) and Oxygen (O₂) | Alkaline solution | [1] |
| Decomposition Products | Nitrate (NO₃⁻) and Oxygen (O₂) | [2] | |
| Decomposition Pathway | HOONO₂ → HO₂• + NO₂• | Catalyzed by Cu²⁺ | [3] |
Table 2: Key Physicochemical Properties
| Property | Value | Reference |
| Molar Mass | 79.01 g/mol | [4] |
| CAS Number | 26404-66-0 | [4] |
Experimental Protocols
Protocol 1: Synthesis of Aqueous this compound
This protocol describes the synthesis of this compound in an aqueous solution from nitrous acid and hydrogen peroxide.[1]
Materials:
-
Sodium nitrite (NaNO₂)
-
Hydrogen peroxide (H₂O₂, >2-fold excess)
-
Deionized water
-
Ice bath
-
Reaction vessel (e.g., beaker or flask)
-
Stir plate and stir bar
Procedure:
-
Prepare a solution of nitrous acid (HNO₂) by acidifying a solution of sodium nitrite (NaNO₂).
-
Cool the reaction vessel in an ice bath to at or below 0°C.
-
Slowly add a greater-than-two-fold excess of hydrogen peroxide to the nitrous acid solution with constant stirring.
-
Maintain the temperature at or below 0°C throughout the reaction.
-
Under optimal conditions, concentrations of this compound exceeding 1.5 M can be achieved.[1]
-
The resulting this compound solution should be used immediately due to its instability.
Protocol 2: Quenching and Disposal of this compound
Due to its hazardous nature, this compound must be quenched before disposal.
Materials:
-
Reducing agent (e.g., sodium bisulfite or sodium thiosulfate (B1220275) solution)
-
Base (e.g., sodium hydroxide) to neutralize the solution
-
Appropriate waste container
Procedure:
-
In a fume hood, slowly add a suitable reducing agent to the this compound solution with stirring. The reaction can be exothermic, so slow addition and cooling may be necessary.
-
Once the this compound is fully quenched (cessation of any reaction), neutralize the solution with a base to a pH between 6 and 8.
-
Dispose of the neutralized solution in accordance with local hazardous waste regulations.[5]
Mandatory Visualization
Caption: A logical workflow for handling and safety in this compound experiments.
Caption: Major decomposition pathways of this compound under different conditions.
Handling and Safety Protocols
1. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes.[6][7]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).[6] Double gloving is recommended.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[6] An apron may be necessary for larger quantities.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[8]
2. Engineering Controls:
-
Fume Hood: All experiments involving this compound must be performed in a properly functioning chemical fume hood.[8]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible.[8]
3. Storage:
-
This compound solutions are unstable and should be prepared fresh for immediate use.
-
If short-term storage is unavoidable, solutions should be kept at or below 0°C in a designated and properly labeled container within a secondary containment vessel.[1]
-
Store away from incompatible materials, such as flammable and combustible substances, and reducing agents.[9]
4. Spill and Emergency Procedures:
-
Minor Spills: For small spills within the fume hood, absorb the material with an inert absorbent (e.g., sand or vermiculite) and quench as described in Protocol 2.
-
Major Spills: In the event of a large spill, evacuate the area immediately and contact the appropriate emergency response team.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station and seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air and seek medical attention.[4]
-
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Page loading... [wap.guidechem.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. quora.com [quora.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. static.csbsju.edu [static.csbsju.edu]
Spectroscopic Analysis of Peroxynitric Acid in the Gas Phase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxynitric acid (PNA), with the chemical formula HOONO₂, is a reactive nitrogen species of significant interest in atmospheric chemistry and has potential implications in biological systems.[1] As a reservoir for both HOₓ and NOₓ radicals, its formation and decomposition play a crucial role in atmospheric photochemical cycles.[1] Due to its inherent instability, the gas-phase analysis of PNA presents a considerable experimental challenge. This document provides detailed application notes and protocols for the spectroscopic analysis of this compound in the gas phase, focusing on its synthesis and characterization by various spectroscopic techniques.
Gas-Phase Synthesis of this compound
The reliable spectroscopic analysis of this compound begins with its controlled synthesis. Due to its instability, PNA is typically synthesized in situ for gas-phase studies. Two common methods are detailed below.
Synthesis from Hydrogen Peroxide and Nitronium Tetrafluoroborate (B81430)
This method provides a convenient route to relatively pure PNA.
Protocol:
-
Chill a sample of 90% hydrogen peroxide (H₂O₂) to 0°C with constant stirring.
-
Slowly add solid nitronium tetrafluoroborate (NO₂BF₄) in small portions to the chilled H₂O₂.[2]
-
Effervescence will be observed as PNA is formed.
-
The PNA vapor can be introduced into the spectroscopic cell by passing a carrier gas, such as nitrogen, through the head-space of the reaction mixture.
Synthesis from 70% Nitric Acid and 90% Hydrogen Peroxide
This method is a modification of the original synthesis described by Schwarz.
Protocol:
-
Add approximately 2 g of 70% nitric acid (HNO₃) to a small vial equipped with a magnetic stirrer and chill it in an ice bath.
-
Dropwise, add 0.9 g of 90% H₂O₂ to the chilled nitric acid with vigorous agitation over a 10-minute period.[2]
-
Transfer the reaction mixture to a bubbler immersed in an ice/water bath.
-
Introduce PNA into the gas phase by passing a pre-cooled nitrogen flow through the bubbler.[3]
Spectroscopic Analysis Techniques
The following sections detail the application of various spectroscopic techniques for the characterization of gas-phase this compound.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying and quantifying PNA through its characteristic vibrational modes.
Experimental Protocol:
-
Gas Cell: Utilize a long-path gas cell (e.g., a multi-pass cell) to achieve sufficient optical path length for detecting the low concentrations of PNA.
-
Spectrometer: Employ a commercial FTIR spectrometer equipped with a suitable detector, such as a liquid-nitrogen-cooled Mercury Cadmium Telluride (MCT) detector.
-
Synthesis and Introduction: Synthesize PNA using one of the methods described in Section 1 and continuously flow the PNA/carrier gas mixture through the gas cell.
-
Data Acquisition: Record spectra at a suitable resolution (e.g., 1 cm⁻¹) and average multiple scans to improve the signal-to-noise ratio.
-
Spectral Analysis: Identify the characteristic absorption bands of PNA. Impurities such as NO₂, HNO₃, and H₂O₂ may also be present and their reference spectra should be used for spectral subtraction to isolate the PNA spectrum.[2][3]
Quantitative Data: Vibrational Frequencies of this compound
| Vibrational Mode | Assignment | Observed Frequency (cm⁻¹) | Reference |
| OH stretch | ν₁ | ~3540 | [3] |
| Asymmetric NO₂ stretch | ν₂ | ~1745 | [2] |
| Symmetric NO₂ stretch | ν₃ | ~1300 | [2] |
| OOH bend | ν₄ | ~1390 | [2] |
| N-O stretch | ν₅ | ~940 | [2] |
| Torsion | ν₆ | ~800 | [2] |
| 1st OH stretching overtone | 2ν₁ | ~6900 | [4] |
| 2nd OH stretching overtone | 3ν₁ | ~10086 | [5] |
| 3rd OH stretching overtone | 4ν₁ | ~13096 | [5] |
Cavity Ring-Down Spectroscopy (CRDS)
CRDS is a highly sensitive absorption technique ideal for detecting the weak overtone transitions of PNA and for kinetic studies.[6][7][8][9]
Experimental Protocol:
-
Cavity Setup: Construct a high-finesse optical cavity using two highly reflective mirrors. The sample gas flows through this cavity.[6][8]
-
Light Source: Use a tunable pulsed laser system (e.g., an optical parametric oscillator) to generate light at the desired wavelength for exciting specific PNA transitions.[4]
-
Detection: A fast photodetector measures the decay rate (ring-down time) of the light exiting the cavity.[6][8]
-
Data Analysis: The absorption by PNA within the cavity leads to a faster decay of the light intensity. By measuring the ring-down time with and without the sample, the absorption coefficient can be determined.[6][8]
-
Concentration Measurement: To obtain absolute concentrations, the CRDS measurements are often calibrated against a simultaneous measurement by another technique, such as FTIR or UV-Vis absorption spectroscopy.[5]
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is used to measure the absorption cross-sections of PNA, which are crucial for determining its atmospheric photolysis rates.
Experimental Protocol:
-
Absorption Cell: Use a long-path absorption cell (e.g., up to 180 cm) to maximize the absorption signal.
-
Spectrophotometer: A high-resolution spectrophotometer is required to accurately measure the absorption spectrum.
-
Sample Preparation: Flow a mixture of PNA in a carrier gas through the absorption cell.
-
Spectral Recording: Record the absorption spectrum over the desired wavelength range (typically 190-400 nm).
-
Data Analysis: The concentration of PNA can be determined by chemical titration or by simultaneous monitoring with another technique like FTIR. This allows for the calculation of the absolute absorption cross-sections.
Quantitative Data: UV-Visible Absorption Cross-Sections of this compound
| Wavelength (nm) | Cross-section (10⁻²⁰ cm²/molecule) | Reference |
| 195 | ~100 | |
| 200 | ~80 | |
| 210 | ~30 | |
| 220 | ~10 | |
| 230 | ~4 | |
| 240 | ~2 | |
| 260 | ~0.5 | |
| 280 | ~0.1 | |
| 300 | ~0.02 |
Note: The values in this table are approximate and are intended for illustrative purposes. For precise calculations, refer to the original research articles.
Visualizations
The following diagrams illustrate the experimental workflows and the chemical processes involved in the spectroscopic analysis of gas-phase this compound.
Concluding Remarks
The spectroscopic analysis of gas-phase this compound is essential for understanding its role in various chemical systems. The protocols and data presented here provide a comprehensive guide for researchers to successfully synthesize and characterize this important, yet transient, molecule. Careful control of experimental conditions and the use of sensitive spectroscopic techniques are paramount for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. web.gps.caltech.edu [web.gps.caltech.edu]
- 4. researchgate.net [researchgate.net]
- 5. Overtone dissociation of this compound (HO2NO2): absorption cross sections and photolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Cavity ring-down spectroscopy - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 8. fhi.mpg.de [fhi.mpg.de]
- 9. [PDF] Cavity ring-down spectroscopy: Experimental schemes and applications | Semantic Scholar [semanticscholar.org]
Measuring Peroxynitric Acid in Simulated Atmospheric Chambers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxynitric acid (PNA), or HO₂NO₂, is a crucial temporary reservoir for both hydroperoxyl (HO₂) and nitrogen dioxide (NO₂) radicals in the troposphere.[1] Its formation and decomposition play a significant role in the budgets of HOₓ (HO + HO₂) and NOₓ (NO + NO₂), thereby influencing the oxidative capacity of the atmosphere and the formation of ozone and other secondary pollutants.[1] Simulated atmospheric chambers are indispensable tools for studying the complex chemical processes that occur in the atmosphere under controlled conditions. Accurate and precise measurement of PNA within these chambers is paramount for understanding its role in atmospheric chemistry.
This document provides detailed application notes and protocols for the measurement of this compound in simulated atmospheric chambers using three common analytical techniques: Fourier-Transform Infrared (FTIR) Spectroscopy, Chemical Ionization Mass Spectrometry (CIMS), and Thermal Dissociation-Cavity Ring-Down Spectroscopy (TD-CRDS).
Principles of Measurement
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a versatile technique for identifying and quantifying gas-phase species based on their characteristic absorption of infrared radiation.[2] PNA has distinct absorption features in the infrared spectrum that can be used for its quantification.[3] Long-path FTIR systems are often employed in atmospheric simulation chambers to enhance the detection sensitivity by increasing the optical path length through the sample.[2]
Chemical Ionization Mass Spectrometry (CIMS)
CIMS is a highly sensitive and selective technique for detecting trace gases.[1] In this method, a reagent ion is generated and mixed with the sample air from the chamber. The reagent ion selectively reacts with the target analyte (PNA) to form a product ion, which is then detected by a mass spectrometer. The concentration of PNA is proportional to the measured signal of the product ion. Different reagent ions can be used, with iodide (I⁻) and CF₃O⁻ being common choices for PNA detection.[1]
Thermal Dissociation-Cavity Ring-Down Spectroscopy (TD-CRDS)
TD-CRDS is a robust method for measuring nitrogen-containing compounds.[4] This technique relies on the thermal decomposition of PNA into HO₂ and NO₂ at elevated temperatures.[4] The sample air is passed through a heated inlet where PNA is dissociated, and the resulting NO₂ is then quantified using a highly sensitive cavity ring-down spectrometer.[4][5] By modulating the temperature of the inlet or using multiple channels at different temperatures, the concentration of PNA can be determined by difference.[4][5]
Experimental Apparatus and Reagents
A general experimental setup for measuring PNA in a simulated atmospheric chamber is depicted below.
Caption: General workflow for PNA measurement.
PNA Synthesis and Calibration
Accurate calibration is critical for quantitative measurements. PNA standards can be synthesized through various methods, both for offline batch calibration and for dynamic online calibration.
Offline Batch Synthesis of PNA
A common method for synthesizing a batch of PNA involves the reaction of hydrogen peroxide (H₂O₂) with nitronium tetrafluoroborate (B81430) (NO₂BF₄).
Protocol:
-
In a nitrogen-purged glove box, slowly add approximately 1 gram of NO₂BF₄ to 95+% by weight H₂O₂.[6]
-
Stir the mixture in a jacketed glass vessel cooled to 273 K.[6]
-
After the synthesis is complete, transfer the mixture to a glass bubbler.[6]
-
Immerse the bubbler in an ice-water bath to control the vapor pressure of PNA.[6]
-
A carrier gas (e.g., N₂) is passed through the bubbler to introduce a stable concentration of PNA into the calibration system.
Note: This synthesis can produce impurities such as nitric acid (HNO₃) and unreacted H₂O₂.[6]
Online Photochemical Synthesis of PNA
A dynamic source of PNA can be generated by the reaction of photochemically produced HO₂ radicals with NO₂.[1]
Protocol:
-
Generate HO₂ radicals by flowing a mixture of water vapor and oxygen in a nitrogen carrier gas past a UV lamp (e.g., 185 nm Pen-Ray® lamp).[1]
-
Introduce a known concentration of NO₂ into the flow downstream of the HO₂ generation.
-
The reaction HO₂ + NO₂ + M → HO₂NO₂ + M produces a continuous flow of PNA.
-
The concentration of PNA can be varied by adjusting the concentrations of the precursors or the intensity of the UV lamp.
Measurement Protocols
Protocol for FTIR Spectroscopy
-
System Setup:
-
Couple a long-path gas cell to the FTIR spectrometer. Path lengths can be on the order of hundreds of meters.
-
Ensure the gas cell and sampling lines are made of inert materials (e.g., Teflon) and can be heated to prevent condensation and surface losses.
-
-
Background Spectrum:
-
Fill the gas cell with zero air or purified synthetic air from the chamber before the experiment begins to record a background spectrum.
-
-
Sample Spectrum:
-
Continuously draw sample air from the simulation chamber through the gas cell during the experiment.
-
Collect spectra at a desired time resolution.
-
-
Data Analysis:
-
Use appropriate software to subtract the background spectrum from the sample spectrum to obtain the absorption spectrum of the chamber air.
-
Quantify the PNA concentration by fitting known reference spectra of PNA and other interfering species to the measured spectrum using classical least squares or other fitting algorithms. The concentration of NO₂ in the mixture can be quantified with FTIR using HITRAN line lists.[7]
-
Protocol for Chemical Ionization Mass Spectrometry (CIMS)
This protocol describes the use of an iodide (I⁻) CIMS instrument.
-
Ion Generation:
-
Generate I⁻ reagent ions by passing a mixture of methyl iodide (CH₃I) in nitrogen over a radioactive source (e.g., ²¹⁰Po).[1]
-
-
Sampling and Ion-Molecule Reactions:
-
Draw sample air from the chamber into a flow tube reactor.
-
Mix the sample air with the I⁻ reagent ions. PNA reacts with I⁻ to form the cluster ion I(HO₂NO₂)⁻.
-
-
Mass Spectrometry:
-
Sample the ions from the flow tube into a quadrupole mass spectrometer.
-
Monitor the signal at the mass-to-charge ratio (m/z) corresponding to the I(HO₂NO₂)⁻ cluster.
-
-
Calibration:
-
Introduce a known concentration of PNA from a calibration source into the CIMS to determine the instrument's sensitivity.
-
Regularly perform zero measurements by overflowing the inlet with zero air or by passing the sample air through a scrubber that removes PNA.
-
-
Data Analysis:
-
Calculate the PNA concentration by multiplying the measured ion signal by the calibration factor, after subtracting the background signal.
-
Protocol for Thermal Dissociation-Cavity Ring-Down Spectroscopy (TD-CRDS)
-
System Setup:
-
Configure a multi-channel inlet system with at least two channels: one at ambient temperature and one heated to a temperature sufficient to dissociate PNA (e.g., 180 °C).[8]
-
Connect the outlet of the inlet system to an NO₂ cavity ring-down spectrometer.
-
-
Measurement Cycle:
-
Sequentially sample the chamber air through the different temperature channels.
-
In the ambient channel, the instrument measures the background NO₂ concentration in the chamber.
-
In the heated channel, the instrument measures the background NO₂ plus the NO₂ produced from the thermal dissociation of PNA and other thermally labile nitrogen compounds.
-
-
Calibration:
-
Calibrate the NO₂ analyzer using a standard NO₂ source.
-
Determine the dissociation efficiency of PNA in the heated channel by introducing a known concentration of PNA.
-
-
Data Analysis:
-
Calculate the PNA concentration by subtracting the NO₂ concentration measured in the ambient channel from the NO₂ concentration measured in the heated channel, and correcting for the dissociation efficiency.
-
Data Presentation
The performance of the different techniques for measuring PNA is summarized in the table below.
| Parameter | FTIR Spectroscopy | Chemical Ionization Mass Spectrometry (CIMS) | Thermal Dissociation-Cavity Ring-Down Spectroscopy (TD-CRDS) |
| Principle | Infrared Absorption | Chemical Ionization and Mass Detection | Thermal Dissociation and NO₂ Detection |
| Detection Limit | ~1 ppbv | pptv to sub-pptv levels[1] | ~7 pptv for ΣPNs[9] |
| Time Resolution | Minutes | Seconds to a minute | Seconds to minutes |
| Selectivity | Moderate (spectral overlap can be an issue) | High (dependent on reagent ion chemistry) | Good (differentiates based on thermal stability) |
| Primary Interferences | Water vapor, other species with overlapping IR bands | Other acids or compounds that react with the reagent ion[10] | Other thermally labile nitrates (e.g., PANs, N₂O₅)[4][5] |
| Calibration | Requires reference spectra and path length determination | Requires a calibrated source of PNA | Requires a calibrated NO₂ source and knowledge of dissociation efficiency |
Signaling Pathways and Logical Relationships
The chemical pathways for the formation and loss of this compound in a simulated atmospheric chamber are illustrated below.
Caption: PNA formation and loss pathways.
Conclusion
The choice of analytical technique for measuring this compound in simulated atmospheric chambers depends on the specific requirements of the experiment, including the desired sensitivity, time resolution, and the potential for interferences from other species. FTIR offers a robust method for simultaneous measurement of multiple compounds but with lower sensitivity compared to other techniques. CIMS provides high sensitivity and selectivity, making it suitable for detecting low concentrations of PNA. TD-CRDS is a reliable and accurate method, particularly for differentiating between different classes of organic nitrates. By following the detailed protocols and considering the performance characteristics outlined in this document, researchers can obtain high-quality data on this compound, leading to a better understanding of its role in atmospheric chemistry.
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. Empa - Air Pollution / Environmental Technology - FTIR [empa.ch]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. AMT - A thermal-dissociationâcavity ring-down spectrometer (TD-CRDS) for the detection of organic nitrates in gas and particle phases [amt.copernicus.org]
- 6. researchgate.net [researchgate.net]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. icacgp-igac2024.com [icacgp-igac2024.com]
- 9. amt.copernicus.org [amt.copernicus.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Peroxynitric Acid in Atmospheric Chemistry Models
For Researchers, Scientists, and Atmospheric Chemistry Professionals
Application Notes
Introduction to Peroxynitric Acid (PNA)
This compound (HO₂NO₂), also known as PNA or pernitric acid, is a key atmospheric trace gas that serves as a temporary reservoir for both hydroperoxyl radicals (HO₂) and nitrogen dioxide (NO₂).[1][2][3] These radical species are central to atmospheric chemistry, controlling the production of tropospheric ozone (O₃) and the overall oxidative capacity of the atmosphere.[4][5] PNA's stability is highly dependent on temperature, making its role particularly significant in the colder regions of the upper troposphere and lower stratosphere.[1][6] In atmospheric chemistry models, accurately representing PNA's lifecycle—its formation, transport, and loss—is crucial for correctly simulating radical budgets and ozone production rates.[7][8]
Core Chemical Pathways and Atmospheric Significance
The atmospheric chemistry of PNA is primarily governed by a reversible formation reaction and several competing loss pathways.
-
Formation: The sole significant pathway for PNA formation in the atmosphere is the termolecular association reaction between the hydroperoxyl radical (HO₂) and nitrogen dioxide (NO₂).[1][2][3]
-
HO₂ + NO₂ + M ⇌ HO₂NO₂ + M
-
-
Loss Mechanisms: PNA is removed from the atmosphere through three main processes:[2][6][9]
-
Thermal Decomposition: This is the reverse of the formation reaction and is highly temperature-dependent. At warmer temperatures, such as in the lower troposphere, this reaction is fast and PNA has a short lifetime, effectively re-releasing HO₂ and NO₂ radicals.[2][9][10]
-
Photolysis: PNA can be broken down by solar radiation (photolysis) in both the UV and visible/near-IR regions of the spectrum, yielding various products.[2][6][10]
-
Reaction with Hydroxyl Radical (OH): The reaction with OH is another important sink for PNA, producing water, NO₂, and O₂.[2][11]
-
The balance between these formation and loss processes determines the atmospheric concentration and lifetime of PNA, and thus its effectiveness as a radical reservoir.[10]
Role as a Reservoir for HOₓ and NOₓ
In the cold upper troposphere and lower stratosphere, the thermal decomposition of PNA is slow, allowing it to persist for many hours or even days.[9] This transforms PNA into a significant reservoir for HOₓ (HO₂ + OH) and NOₓ (NO + NO₂) radicals.[1][3] By sequestering these radicals, PNA effectively reduces the local rate of ozone production. It can then be transported over long distances to regions where higher temperatures or different photochemical conditions lead to its decomposition, re-releasing the radicals far from their origin. This transport mechanism alters the spatial distribution of HOₓ and NOₓ, influencing air quality and atmospheric composition on regional and even global scales.[1]
Impact on Ozone Formation
Tropospheric ozone is a secondary pollutant formed from the photochemical oxidation of volatile organic compounds (VOCs) in the presence of NOₓ. The reaction of HO₂ with NO is a key step in one of the primary ozone production cycles. By sequestering both HO₂ and NO₂ (a precursor to NO), PNA modulates the rate of ozone formation.
-
In high-NOₓ environments: The formation of PNA competes with the ozone-producing reaction HO₂ + NO → OH + NO₂. By removing HO₂, PNA can suppress local ozone production. However, observations in some urban areas have shown that atmospheric models underpredict PNA concentrations at high NOₓ levels.[3][4][12] This discrepancy suggests that using measured PNA to constrain models can lead to a calculated ozone production rate that is faster than predicted by accepted photochemistry, pointing to potential gaps in our understanding of HOₓ sources or sinks.[3][4]
-
In low-NOₓ environments: PNA acts as a sink for NOₓ, potentially limiting ozone production. Its subsequent transport and decomposition in other regions can then fuel ozone formation downwind.
Sensitivity tests using chemical box models indicate that PNA's lifetime, particularly with respect to deposition on surfaces like snow and ice, can have a non-negligible impact on ozone production rates, on the order of 10%.[1][7][13]
Quantitative Data Summary
The following tables summarize key quantitative data for the inclusion of this compound in atmospheric chemistry models.
Table 1: Key Reaction Rate Coefficients for this compound
| Reaction | Rate Coefficient (k) | Temperature (K) | Pressure (Torr) | Notes | Reference(s) |
|---|---|---|---|---|---|
| Formation | |||||
| HO₂ + NO₂ + M → HO₂NO₂ + M | Varies with T and P (falloff regime) | 218 - 350 | 10 - 100 | Rate is pressure and temperature dependent. See specialized evaluations (e.g., JPL, IUPAC) for full parameterization. | [1][14] |
| Loss | |||||
| HO₂NO₂ + M → HO₂ + NO₂ + M | k(T,P) = (8.8 ± 2.6) × 10⁻¹⁹ T² exp(1130 ± 20 / T) cm³ molecule⁻¹ s⁻¹ | 331 - 350 | 25, 50 | The rate of thermal decomposition is strongly temperature-dependent. | [9][11][15] |
| HO₂NO₂ + OH → H₂O + NO₂ + O₂ | k(298 K) = (3.4 ± 1.0) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 218 - 335 | 10 - 100 | The branching ratio to other products (e.g., HO₂ + HNO₃) is less than 10%. | [2][11] |
| HO₂NO₂ + hν → products | J-value dependent on actinic flux | N/A | N/A | Photolysis occurs in both UV and near-IR. Cross-sections and quantum yields are required for model input. |[2][6][10] |
Table 2: Atmospheric Lifetimes and Observed Mixing Ratios of this compound
| Atmospheric Region | Typical Temperature (K) | Dominant Loss Process | Approximate Lifetime | Observed Mixing Ratios (pptv) | Reference(s) |
|---|---|---|---|---|---|
| Lower Troposphere (Urban) | 270 - 300 | Thermal Decomposition | Minutes to Hours | Up to 600 pptv (Mexico City) | [7][9][10] |
| Free Troposphere | 220 - 270 | Thermal Decomposition, Photolysis, OH Reaction | Hours to Days | Several hundred pptv | [1][7][10] |
| Polar Regions | < 250 | Photolysis, Deposition | Days to Weeks | Tens to >100 pptv | [1][7] |
| Upper Troposphere / Lower Stratosphere | < 240 | Photolysis, OH Reaction | 10 - 20 hours | Up to 20% of total NOy budget |[7][9] |
Experimental Protocols
Protocol 1: In Situ Measurement of Ambient this compound via Chemical Ionization Mass Spectrometry (CIMS)
This protocol outlines the methodology for measuring atmospheric PNA using Iodide (I⁻) CIMS, a sensitive and selective technique.[1][7]
1. Principle: Ambient air is drawn into an ion-molecule reaction region (flow tube). Iodide reagent ions (I⁻), generated from a Po-210 source reacting with CH₃I, selectively react with PNA to form a stable cluster ion, I(HO₂NO₂)⁻, at mass-to-charge ratio (m/z) 206. This cluster is then detected by a quadrupole mass spectrometer.
2. Methodology:
-
Instrumentation: A CIMS instrument consisting of an ion source, a flow tube reactor, and a mass spectrometer is required.
-
Reagent Ion Generation: A carrier gas (e.g., N₂) is passed over a permeation tube containing methyl iodide (CH₃I) and then through an alpha emitter (²¹⁰Po) ionizer to produce I⁻ ions.
-
Sampling: Ambient air is drawn through an inlet and into the flow tube where it mixes with the I⁻ reagent ions under controlled pressure and temperature.
-
Detection: The product ion I(HO₂NO₂)⁻ (m/z 206) and the reagent ion I⁻ (m/z 127) are monitored by the mass spectrometer. The PNA concentration is proportional to the ratio of the product ion signal to the reagent ion signal.
-
Calibration:
-
A dynamic calibration source is used to generate a known concentration of PNA. This can be achieved by reacting a known quantity of HO₂ radicals with excess NO₂.[1][7]
-
The HO₂ can be generated via photolysis of water vapor in the presence of a UV lamp.
-
The concentration of the generated PNA standard is independently verified using a total NOy analyzer (e.g., Cavity Ring-Down Spectroscopy - CaRDS) by measuring the increase in NOy upon thermal dissociation of PNA.[1][7]
-
The CIMS instrument samples the standard, and a calibration factor is determined based on the instrument's response.
-
-
Data Analysis: The raw ion counts are converted to mixing ratios using the determined calibration factor, accounting for background signals and instrument sensitivity.
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. psi.ch [psi.ch]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. juser.fz-juelich.de [juser.fz-juelich.de]
- 9. riffault.free.fr [riffault.free.fr]
- 10. acp.copernicus.org [acp.copernicus.org]
- 11. researchgate.net [researchgate.net]
- 12. acp.copernicus.org [acp.copernicus.org]
- 13. ACP - this compound (HO2NO2) measurements during the UBWOS 2013 and 2014 studies using iodide ion chemical ionization mass spectrometry [acp.copernicus.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thermal decomposition of HO2NO2 (this compound, PNA): rate coefficient and determination of the enthalpy of formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Environmental Monitoring of Peroxynitric Acid (PNA) Concentrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxynitric acid (HO₂NO₂ or PNA) is a crucial, albeit unstable, reservoir species in the atmosphere, significantly influencing the budgets of hydroxyl (HOx) and nitrogen oxides (NOx) radicals.[1][2] These radicals are central to atmospheric photochemistry, governing the formation and degradation of tropospheric ozone and the oxidation of volatile organic compounds (VOCs).[2][3] Monitoring ambient PNA concentrations is therefore vital for understanding atmospheric oxidative capacity and air quality. This document provides detailed application notes and experimental protocols for the sensitive and selective quantification of this compound in environmental samples.
Key Monitoring Techniques
Several advanced analytical techniques have been developed for the in situ monitoring of atmospheric PNA. The most prominent and sensitive methods include Chemical Ionization Mass Spectrometry (CIMS) and Thermal Dissociation-Peroxy Radical Chemical Amplification Cavity Ring-Down Spectrometry (TD-PERCA-CRDS).
-
Iodide Chemical Ionization Mass Spectrometry (I⁻ CIMS): This is a highly sensitive and unambiguous method for PNA detection.[1][4] It relies on the reaction of PNA with iodide ions (I⁻) to form a detectable adduct. This technique offers sufficient sensitivity and time resolution for monitoring PNA concentrations in the lower troposphere.[1]
-
Thermal Dissociation-Peroxy Radical Chemical Amplification Cavity Ring-Down Spectrometry (TD-PERCA-CRDS): This technique provides sensitive and selective quantification of total peroxynitrates (ΣPN) and peroxyacyl nitrates (ΣPANs).[5] PNA is thermally dissociated into HO₂ and NO₂ radicals, and the subsequent chemical amplification of these radicals is measured by cavity ring-down spectroscopy.[5]
Data Presentation
The following tables summarize the quantitative data for the key PNA monitoring techniques.
Table 1: Performance Characteristics of Iodide Chemical Ionization Mass Spectrometry (I⁻ CIMS) for PNA Detection
| Parameter | Value | Reference |
| Reagent Ion | Iodide (I⁻) | [1] |
| Detected Ion | I⁻·HO₂NO₂ | [1] |
| Sensitivity | Varies with instrument tuning and conditions | [1][4] |
| Detection Limit (3σ) | Typically in the low parts-per-trillion by volume (pptv) range | [5] |
| Key Advantages | High sensitivity, unambiguous detection, good time resolution | [1] |
| Potential Interferences | Other atmospheric species that can form adducts with iodide ions, though PNA is often distinguishable by its mass-to-charge ratio. | [1] |
Table 2: Performance Characteristics of Thermal Dissociation-Peroxy Radical Chemical Amplification Cavity Ring-Down Spectrometry (TD-PERCA-CRDS) for PNA Detection
| Parameter | Value | Reference |
| Dissociation Temperature for PNA | > 120 °C | [5] |
| Limit of Detection (1s, 1σ) | 3.4 pptv | [5] |
| Key Advantages | High sensitivity, ability to differentiate between classes of peroxynitrates based on thermal dissociation profiles. | [5] |
| Potential Interferences | Ozone (O₃) can interfere at temperatures above 150 °C. | [5] |
Experimental Protocols
Protocol 1: In Situ Measurement of this compound using Iodide Chemical Ionization Mass Spectrometry (I⁻ CIMS)
This protocol outlines the general procedure for the ambient monitoring of PNA using an I⁻ CIMS instrument.
1. Instrument Setup and Calibration:
-
Ion Source: Generate iodide reagent ions (I⁻) by passing a mixture of methyl iodide (CH₃I) in nitrogen (N₂) over a 210Po ionizer.[1]
-
Sample Inlet: Draw ambient air into the ion-molecule reaction region (flow tube) of the CIMS instrument.
-
Mass Spectrometer: Couple the flow tube to a quadrupole mass spectrometer for mass filtering and detection of the I⁻·HO₂NO₂ adduct.
-
Calibration Source: A dynamic calibration source for PNA is required. This can be achieved through the photochemical reaction of HO₂ radicals with nitrogen dioxide (NO₂).[1][4] The concentration of the generated PNA standard can be quantified using a total NOy cavity ring-down spectroscopy (CaRDS) detector.[1]
2. Data Acquisition:
-
Monitor the ion signal corresponding to the mass-to-charge ratio of the I⁻·HO₂NO₂ adduct.
-
Periodically perform background measurements by scrubbing PNA from the sample air using a heated inlet or a chemical scrubber.
-
Regularly calibrate the instrument using the PNA standard to determine the sensitivity factor.
3. Data Analysis:
-
Subtract the background signal from the ambient signal to obtain the net signal for the I⁻·HO₂NO₂ adduct.
-
Convert the net signal to a PNA mixing ratio using the sensitivity factor derived from the calibrations.
Protocol 2: Synthesis of Peroxynitrite (A Precursor for this compound in some contexts)
While direct synthesis of PNA is complex for routine lab use, peroxynitrite, its conjugate base, can be synthesized and is relevant in biological and chemical studies.[6][7]
Materials:
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrogen peroxide (H₂O₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Manganese dioxide (MnO₂)
-
Ice bath
Procedure:
-
Prepare a 0.6 M solution of NaNO₂ in deionized water.
-
Prepare a solution containing 0.7 M HCl and 0.6 M H₂O₂.
-
Cool both solutions in an ice bath with continuous stirring.
-
Slowly add the acidic H₂O₂ solution to the NaNO₂ solution with vigorous stirring. This reaction forms peroxynitrous acid, which is then quickly neutralized to peroxynitrite.
-
Add a small amount of MnO₂ to decompose any excess H₂O₂.
-
Filter the solution to remove the MnO₂.
-
The concentration of the resulting peroxynitrite solution can be determined spectrophotometrically by measuring its absorbance at 302 nm in a 0.1 M NaOH solution (molar extinction coefficient = 1670 M⁻¹ cm⁻¹).[6]
Visualizations
Caption: Workflow of PNA atmospheric formation and subsequent detection via I⁻ CIMS.
Caption: Simplified signaling pathway of PNA's role in tropospheric ozone production.
References
Application Notes and Protocols: Peroxynitric Acid and its Isomer, Peroxynitrous Acid, as Sources of Hydroxyl Radicals in Experimental Settings
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of peroxynitric acid and its structural isomer, peroxynitrous acid, as sources of hydroxyl radicals (•OH) for experimental research. A clear distinction between these two species is made, with a focus on the more common laboratory application of peroxynitrous acid for •OH generation.
Introduction: this compound vs. Peroxynitrous Acid
This compound (HOONO2), also known as PNA, and peroxynitrous acid (ONOOH) are both reactive nitrogen species with significance in atmospheric and biological chemistry. While they are isomers, their stability, synthesis, and mechanisms of hydroxyl radical generation differ.
-
This compound (HOONO₂): Primarily studied in the context of atmospheric chemistry, this compound is an important reservoir for HOx and NOx radicals.[1] It can be synthesized in the gas phase or in an aqueous solution.[1] Its thermal decomposition and photolysis can lead to the formation of hydroxyl radicals. However, its use as a controlled source of hydroxyl radicals in a typical laboratory setting is less common, and detailed protocols are not as widely established as for peroxynitrous acid.
-
Peroxynitrous Acid (ONOOH): This compound is the conjugate acid of peroxynitrite (ONOO⁻) and is well-known for its role as a biological oxidant.[2][3] Peroxynitrite is relatively stable in alkaline solutions and can be synthesized in the laboratory from sodium nitrite (B80452) and hydrogen peroxide.[4] Upon acidification, it forms peroxynitrous acid, which then decomposes to generate hydroxyl radicals and nitrogen dioxide radicals (•NO₂).[5][6] Due to its straightforward synthesis and pH-dependent decomposition, the peroxynitrite/peroxynitrous acid system is a more frequently utilized method for generating hydroxyl radicals in experimental studies.
This application note will briefly cover the synthesis of this compound and then provide detailed protocols for the synthesis and use of peroxynitrous acid as a hydroxyl radical source.
This compound (HOONO₂) as a Hydroxyl Radical Source
Synthesis of Aqueous this compound
A method for the synthesis of aqueous this compound involves the reaction of nitrous acid with an excess of hydrogen peroxide at low temperatures.[7]
Protocol:
-
Prepare a solution of nitrous acid (HNO₂).
-
Cool the nitrous acid solution to 0°C or below.
-
Add a greater than two-fold excess of cold hydrogen peroxide (H₂O₂) to the nitrous acid solution while maintaining the low temperature.
-
Under optimal conditions, concentrations of this compound exceeding 1.5 M can be achieved.[7]
Decomposition to Hydroxyl Radicals
The decomposition of this compound can proceed via thermal decay or photolysis.[8] In aqueous solutions, photolysis of HOONO₂ has been shown to produce hydroxyl radicals. The quantum yield of •OH from the photolysis of aqueous HOONO₂ at 266 nm is approximately 0.14.[7]
Peroxynitrous Acid (ONOOH) as a Hydroxyl Radical Source
The generation of hydroxyl radicals using this system is a two-step process: first, the synthesis of the stable peroxynitrite anion (ONOO⁻) in an alkaline solution, and second, the acidification of this solution to form peroxynitrous acid (ONOOH), which then decomposes.
Protocol for Peroxynitrite (ONOO⁻) Synthesis
This protocol is adapted from methods utilizing the reaction of acidified hydrogen peroxide with sodium nitrite, followed by quenching with a strong base.[4][9]
Materials:
-
Sodium nitrite (NaNO₂)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Manganese dioxide (MnO₂) (optional, for removing excess H₂O₂)
-
Syringe pump
-
Ice bath
Procedure:
-
Prepare Solutions:
-
Solution A: 0.6 M NaNO₂ in deionized water.
-
Solution B: 0.7 M H₂O₂ and 0.6 M HCl in deionized water.
-
Quenching Solution: 1.5 M NaOH.
-
-
Cool Solutions: Place all three solutions in an ice bath to cool.
-
Reaction: Using a syringe pump for rapid and consistent mixing, combine equal volumes of Solution A and Solution B. The reaction to form peroxynitrous acid is rapid.
-
Quenching: Immediately after mixing, quench the reaction by adding an equal volume of the cold 1.5 M NaOH solution. The appearance of a distinct yellow color confirms the formation of the peroxynitrite anion.
-
Purification (Optional): To remove unreacted hydrogen peroxide, which can interfere with some experiments, add a small amount of MnO₂ and stir until oxygen evolution ceases. Centrifuge or filter to remove the MnO₂.
-
Quantification: Determine the concentration of the peroxynitrite solution spectrophotometrically by measuring its absorbance at 302 nm in an alkaline solution (e.g., 0.1 M NaOH), using a molar extinction coefficient of 1670 M⁻¹cm⁻¹.
-
Storage: Store the peroxynitrite solution in small aliquots at -80°C for long-term stability.
Protocol for Generating Hydroxyl Radicals
Procedure:
-
Dilute the stock peroxynitrite solution to the desired concentration in a buffer of choice. Note that the final pH of the reaction mixture is critical.
-
To initiate the formation of hydroxyl radicals, rapidly adjust the pH of the peroxynitrite solution to neutral or acidic conditions (pH < 7.4). The pKa of peroxynitrous acid is approximately 6.8 at 37°C.[3] Below this pH, the equilibrium shifts towards the protonated form (ONOOH).
-
Peroxynitrous acid will spontaneously decompose. The half-life is pH-dependent; for example, at pH 7.4 and 37°C, the half-life is approximately 1.9 seconds.[10]
-
The decomposition of ONOOH yields hydroxyl radicals (•OH) and nitrogen dioxide radicals (•NO₂).[5]
Detection and Quantification of Hydroxyl Radicals
The generation of hydroxyl radicals can be confirmed and quantified using various methods:
-
Electron Spin Resonance (ESR) Spectroscopy: In combination with a spin trapping agent like DMPO (5,5-dimethyl-1-pyrroline N-oxide), ESR can be used to detect the characteristic signal of the DMPO-OH adduct.
-
Fluorometric Probes: Dihydrofluorescein diacetate (H₂DCF-DA) or other similar probes can be oxidized by hydroxyl radicals to produce a fluorescent product.
-
Chemical Trapping and HPLC Analysis: Using a scavenger molecule that forms a stable, detectable product upon reaction with •OH. For example, the hydroxylation of terephthalate (B1205515) to form 2-hydroxyterephthalate, which is fluorescent.
-
Oxidation of Reporter Molecules: Monitoring the oxidation of molecules like deoxyribose or dimethyl sulfoxide (B87167) (DMSO) can provide an indirect measure of hydroxyl radical production.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for the peroxynitrous acid system.
Table 1: Physicochemical Properties of Peroxynitrous Acid
| Parameter | Value | Temperature (°C) | Reference(s) |
| pKa (ONOOH/ONOO⁻) | ~6.8 | 37 | [3] |
| Half-life at pH 7.4 | ~1.9 s | 37 | [10] |
| Isomerization Rate Constant (to HNO₃) | 1.2 s⁻¹ | Not Specified | [2] |
Table 2: Reported Yields of Hydroxyl Radicals from Peroxynitrous Acid Decomposition
| Method of Detection | Reported Yield of •OH | Conditions | Reference(s) |
| Oxidation of Deoxyribose | 5.1 ± 0.1% | pH 7.4, 37°C | [10] |
| Oxidation of DMSO | 24.3 ± 1.0% | pH 7.4, 37°C | [10] |
| ESR with Spin Trapping | 1-4% | Physiological pH | [11] |
| General Estimate | Up to 5% | Not Specified | [2] |
Note: The yield of hydroxyl radicals from the decomposition of peroxynitrous acid is a subject of ongoing scientific discussion, with some studies suggesting that direct oxidation by peroxynitrous acid itself may be a significant pathway, rather than through free hydroxyl radicals.[9][12]
Conclusion
Both this compound and peroxynitrous acid can serve as sources of hydroxyl radicals. For most laboratory applications in biological and chemical research, the peroxynitrite/peroxynitrous acid system offers a more practical and well-documented approach. The provided protocols for the synthesis of peroxynitrite and the subsequent pH-triggered generation of hydroxyl radicals, along with the summarized quantitative data, offer a robust framework for researchers to utilize this versatile system in their experimental designs. Careful consideration of the reaction pH, temperature, and the presence of other reactive species is crucial for obtaining reproducible and accurate results.
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. Peroxynitrous acid - Wikipedia [en.wikipedia.org]
- 3. Oxygen radicals, nitric oxide, and peroxynitrite: Redox pathways in molecular medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of peroxynitrite from nitrite and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxyl radical formation by O-O bond homolysis in peroxynitrous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxyl radical formation by O-O bond homolysis in peroxynitrous acid. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. riffault.free.fr [riffault.free.fr]
- 9. Peroxynitrous acid--where is the hydroxyl radical? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apparent hydroxyl radical production by peroxynitrite: implications for endothelial injury from nitric oxide and superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Does peroxynitrite generate hydroxyl radical? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Peroxynitric Acid Synthesis and Purification
Welcome to the technical support center for peroxynitric acid (HOONO₂). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the synthesis and purification of this compound, along with troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so challenging to work with?
This compound (HOONO₂) is a reactive nitrogen species (RNS) of significant interest in various research fields. The primary challenge in working with this compound is its inherent instability. It readily decomposes, particularly in neutral to acidic conditions, making its synthesis, purification, and accurate quantification difficult. Its stability is significantly greater at an alkaline pH.
Q2: What are the main decomposition pathways of this compound?
The decomposition of this compound is complex and can proceed through several pathways. One proposed mechanism involves the homolytic cleavage to form hydroxyl radicals (•OH) and nitrogen dioxide (•NO₂)[1][2]. Another pathway suggests the formation of singlet oxygen (¹O₂) and the nitroxyl (B88944) anion (NO⁻)[1]. The final oxidation product is nitric acid (HNO₃)[1]. The exact mechanism can be influenced by factors such as pH and the presence of other molecules[1][2].
Q3: What are the critical safety precautions for handling this compound and its precursors?
This compound and its precursors, such as nitric acid and hydrogen peroxide, are strong oxidizing and corrosive agents[3][4]. It is imperative to handle these chemicals in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and compatible gloves (Viton gloves are recommended for concentrated nitric acid)[3]. An emergency eyewash station and shower should be readily accessible[5]. Spills should be handled immediately with appropriate absorbent materials, and contaminated clothing should be removed promptly[3].
Q4: How does pH affect the stability of this compound?
The pH of the solution is a critical factor in the stability of this compound. It is more stable in alkaline solutions (pH > 9) where it exists predominantly as the peroxynitrite anion (ONOO⁻)[6]. As the pH decreases, the equilibrium shifts towards the formation of the highly unstable peroxynitrous acid (ONOOH), which rapidly decomposes[6]. At physiological pH (~7.4), the half-life of peroxynitrite is only a few seconds[6].
Q5: What are the common contaminants in this compound preparations?
Common contaminants include unreacted starting materials like hydrogen peroxide and nitrite (B80452), as well as decomposition products such as nitrate[7][8]. The presence of these impurities can interfere with experimental results, making purification a crucial step[7].
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Inefficient mixing of reactants. 2. Quenching with NaOH was too slow, allowing for decomposition. 3. Incorrect concentration of starting materials. | 1. Ensure rapid and vigorous mixing of the acidified hydrogen peroxide and sodium nitrite solutions. A quenched-flow reactor can improve yields[7][9]. 2. The quenching step with concentrated NaOH should be performed almost immediately (within 1-2 seconds) after mixing the reactants[10]. 3. Verify the concentrations of all stock solutions before starting the synthesis. |
| Rapid Decomposition of Synthesized this compound | 1. The pH of the storage solution is not sufficiently alkaline. 2. Storage temperature is too high. 3. Presence of catalytic impurities (e.g., transition metals). 4. Use of inappropriate buffer systems (e.g., Tris buffer)[7]. | 1. Ensure the final pH of the this compound solution is ≥ 12.5 for maximum stability[10]. 2. Store the purified this compound solution at low temperatures, ideally on ice or at -80°C for long-term storage[11]. 3. Use high-purity reagents and deionized water. The addition of a chelating agent like EDTA may help in some cases[12]. 4. Use phosphate (B84403) buffers instead of amine-based buffers like Tris, which can accelerate decomposition[6][7]. |
| Inconsistent Experimental Results | 1. Degradation of the this compound stock solution over time. 2. Inaccurate determination of the stock solution concentration. 3. Interference from CO₂ in the air. | 1. Always prepare working solutions immediately before use from a freshly quantified stock[6]. 2. Quantify the concentration of the this compound stock solution spectrophotometrically immediately before each experiment[10]. 3. If CO₂ interference is a concern, degas your buffers as peroxynitrite reacts with CO₂ to form nitrosoperoxycarbonate, which rapidly decomposes[6]. |
| Presence of Contaminants in the Final Product | 1. Incomplete removal of unreacted hydrogen peroxide. 2. Residual nitrite from the synthesis. | 1. Treat the this compound solution with a small amount of high-quality manganese dioxide (MnO₂) and stir on ice for 20-30 minutes to remove excess H₂O₂. Centrifuge to pellet the MnO₂ and collect the supernatant[8][10]. 2. Optimize the stoichiometry of the initial reaction to minimize residual nitrite. The Griess method can be used to determine nitrite contamination[8]. |
Quantitative Data Summary
Table 1: Stability of this compound at Various pH and Temperatures
| pH | Temperature (°C) | Half-life |
| 3.5 | 20 | 6.4 ± 0.9 minutes[13] |
| 6.8 | 37 | < 1 second[1] |
| 7.4 | 37 | A few seconds[6] |
| > 9 (in 0.3 M NaOH) | Room Temperature | ~ 5 hours[6] |
Table 2: Typical Yields and Purity from Common Synthesis Methods
| Synthesis Method | Typical Yield | Purity Notes |
| Acidified H₂O₂ and NaNO₂ with Quenched-Flow | Up to 180 mM | Nitrite contamination can be less than 2%[8]. Residual contaminants are mainly NaCl and NaOH[8]. |
| Two-Phase System (Aqueous H₂O₂ and Isoamyl Nitrite) | High Concentrations | Reported to yield solutions with less nitrite compared to other methods[7]. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acidified Hydrogen Peroxide and Sodium Nitrite
This is a widely used method for generating this compound in the laboratory[10].
Materials:
-
Solution A: 0.7 M Hydrogen Peroxide (H₂O₂) in 0.6 M Hydrochloric Acid (HCl)
-
Solution B: 0.6 M Sodium Nitrite (NaNO₂)
-
Solution C: 1.5 M Sodium Hydroxide (NaOH)
-
Ice bath
-
Quenched-flow reactor or syringe pump for rapid mixing
Procedure:
-
Pre-cool all solutions in an ice bath.
-
Set up a quenched-flow system or use syringes for rapid mixing.
-
Rapidly mix equal volumes of ice-cold Solution A and Solution B.
-
Immediately after mixing (within 1-2 seconds), quench the reaction by adding an equal volume of ice-cold Solution C[10].
-
The resulting solution should have a pale yellow color, indicating the presence of peroxynitrite[10].
Protocol 2: Purification of this compound Solution
This protocol is essential for removing unreacted hydrogen peroxide[10].
Materials:
-
Synthesized this compound solution
-
Activated Manganese Dioxide (MnO₂)
-
Ice bath
-
Stir plate and stir bar
-
Centrifuge
Procedure:
-
Place the synthesized this compound solution in an ice bath.
-
Add a small amount of activated MnO₂ to the solution.
-
Stir the mixture for 20-30 minutes on ice[10].
-
Centrifuge the solution at a low speed to pellet the MnO₂[10].
-
Carefully collect the supernatant containing the purified this compound.
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 4. media.laballey.com [media.laballey.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Synthesis of peroxynitrite from nitrite and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kinetics of Bacterial Inactivation by this compound in the Presence of Organic Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Peroxynitric Acid (PNA) CIMS Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interferences during peroxynitric acid (HO₂NO₂, PNA) measurements using Chemical Ionization Mass Spectrometry (CIMS) with iodide (I⁻) reagent ions.
Frequently Asked Questions (FAQs)
Q1: How is this compound (PNA) detected using iodide CIMS?
A1: this compound is detected via its reaction with iodide (I⁻) reagent ions. This reaction leads to the formation of the nitrate (B79036) anion (NO₃⁻), which is then detected by the mass spectrometer at a mass-to-charge ratio (m/z) of 62.[1]
Q2: What are the most common interferences in PNA measurements at m/z 62?
A2: Several molecules can dissociate in the CIMS instrument and produce a signal at m/z 62, leading to an overestimation of PNA concentrations. The most common interferents include dinitrogen pentoxide (N₂O₅), nitric acid (HNO₃), and other peroxyacyl nitrates (PANs).[1] Ozone (O₃) can also cause interference, particularly at elevated inlet temperatures.[1][2]
Q3: Can hydroperoxy radicals (HO₂) and nitrous acid (HONO) interfere with PNA measurements?
A3: While HO₂ and HONO are important atmospheric species, studies have been conducted to rule out their potential for mass overlap or direct interference with PNA measurements in iodide CIMS.[3][4] However, it is crucial to properly characterize the instrument's response to these species during calibration.
Q4: How does temperature affect PNA measurements and interferences?
A4: Temperature plays a critical role in PNA measurements. Thermal dissociation (TD) is often used to quantify PNA by comparing the signal from a heated inlet (where PNA is dissociated) to an unheated inlet. However, the thermal dissociation profiles of PNA and other interfering species, such as PANs, can overlap, complicating the analysis.[1][2] Furthermore, ozone interference has been observed at temperatures above 150°C.[1]
Q5: What is the role of water vapor in the CIMS for PNA detection?
A5: The concentration of water vapor in the ion-molecule reaction (IMR) region can influence the sensitivity of the instrument. The ratio of the I⁻(H₂O) cluster ion (m/z 145) to the iodide reagent ion (m/z 127) can be adjusted by adding water vapor to the IMR to maximize the sensitivity towards specific compounds.[3]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during PNA CIMS measurements.
Issue 1: Unusually High or Noisy PNA Signal
Symptom: The measured PNA concentration is significantly higher than expected, or the signal at m/z 62 is unstable and noisy.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Interference from N₂O₅ or HNO₃ | 1. Perform background measurements: Regularly measure the instrument background by overflowing the inlet with ultra-pure zero air. 2. Characterize instrument sensitivity: Determine the instrument's sensitivity to known concentrations of N₂O₅ and HNO₃ to quantify their contribution to the signal at m/z 62. 3. Use thermal dissociation: Employ a heated inlet to differentiate between PNA and more thermally stable interferents. Note the potential for overlapping dissociation profiles.[1][2] |
| Ozone Interference | 1. Monitor ozone levels: Concurrently measure the ozone concentration in the sample air. 2. Characterize ozone-induced signal: In the laboratory, introduce varying concentrations of ozone to the instrument to quantify its interference as a function of inlet temperature.[1][2] 3. Optimize inlet temperature: If possible, operate the thermal dissociation inlet at a temperature that minimizes ozone interference while still efficiently dissociating PNA. |
| Instrumental Instability | 1. Check reagent ion signal: Ensure a stable iodide (I⁻) reagent ion signal. Fluctuations can indicate issues with the ion source (e.g., 210Po source decay) or the methyl iodide (CH₃I) delivery system. 2. Verify pressures: Confirm that the pressures in the ion source, ion-molecule reaction (IMR) region, and mass spectrometer are stable and within the optimal range. |
Issue 2: Poor Sensitivity to PNA
Symptom: The instrument shows a weak response to known concentrations of PNA during calibration.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Sub-optimal IMR Conditions | 1. Adjust water vapor concentration: Experimentally vary the amount of water vapor added to the IMR to optimize the formation of the I⁻-PNA cluster and subsequent detection at m/z 62. The ratio of I⁻(H₂O) to I⁻ can be a useful diagnostic.[3] 2. Check IMR pressure and reaction time: Ensure the IMR pressure and sample flow rate are set to allow for sufficient reaction time between the iodide ions and PNA. |
| Inefficient Ion Transmission | 1. Tune mass spectrometer voltages: Optimize the voltages of the ion optics (e.g., lenses, quadrupoles) to maximize the transmission of ions at m/z 62. Be aware that aggressive declustering voltages can lead to fragmentation of the desired ion.[5][6] |
| PNA Loss in the Inlet | 1. Check inlet tubing: Ensure the inlet tubing is made of an inert material like PFA (perfluoroalkoxy) and is as short as possible to minimize surface losses of PNA. 2. Verify inlet temperature: For ambient temperature measurements, ensure the inlet is not unintentionally heated, which could cause premature dissociation of PNA. |
Data Presentation
Table 1: Summary of Common Interferences in Iodide CIMS Measurements of PNA at m/z 62
| Interfering Species | Chemical Formula | Common Sources in the Atmosphere | Mitigation Strategy |
| Dinitrogen Pentoxide | N₂O₅ | Nighttime reaction of NO₂ with O₃ | Thermal dissociation, background subtraction |
| Nitric Acid | HNO₃ | Photochemical oxidation of NOₓ | Thermal dissociation, careful calibration |
| Peroxyacyl Nitrates | RC(O)OONO₂ | Oxidation of volatile organic compounds in the presence of NOₓ | Thermal dissociation with careful temperature programming |
| Ozone | O₃ | Photochemical production | Characterization of temperature-dependent interference |
Experimental Protocols & Visualizations
Protocol: Characterizing Instrument Sensitivity and Background
-
Zero Air Measurement: Introduce ultra-pure zero air into the CIMS inlet for a sufficient period to establish a stable baseline signal at m/z 62 and other relevant masses. This provides the instrument background.
-
Calibration Standard Introduction: Introduce a known concentration of PNA from a calibrated source into the instrument.
-
Data Acquisition: Record the signal at m/z 62 and the reagent ion signal (m/z 127).
-
Sensitivity Calculation: Calculate the instrument sensitivity to PNA, typically in counts per second per part-per-trillion by volume (cps/pptv), normalized to the reagent ion signal.
-
Repeat for Interferences: Repeat steps 2-4 for potential interfering species like N₂O₅ and HNO₃ to quantify their contribution to the signal at m/z 62.
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measurements of Atmospheric HO2 Radicals Using Br-CIMS with Elimination of Potential Interferences from Ambient this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of aqueous peroxynitric acid solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of aqueous peroxynitric acid (PNA) solutions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the reliability and consistency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a major concern?
This compound (HOONO₂), a powerful oxidant, plays a significant role in atmospheric chemistry and has growing applications in biomedical research as a nitrating and oxidizing agent. However, its high reactivity makes it inherently unstable in aqueous solutions, where it readily decomposes. This instability can lead to inconsistent experimental results, making it crucial to control the factors that influence its decay.
Q2: What are the primary factors that lead to the decomposition of aqueous this compound solutions?
The decomposition of this compound in water is influenced by several key factors:
-
pH: The decomposition is base-catalyzed, meaning the rate of decay increases with higher pH (more alkaline conditions).[1][2]
-
Temperature: Higher temperatures accelerate the rate of thermal decay.[1][2]
-
Presence of Metal Ions: Transition metal ions, such as copper (Cu²⁺), can catalyze the decomposition of this compound.[1][2]
-
Concentration: The decay of related compounds like peroxynitrous acid is concentration-dependent, suggesting that the initial concentration of this compound could also influence its stability profile.[3]
Q3: How can the stability of aqueous this compound solutions be improved?
Several strategies can be employed to enhance the stability of your PNA solutions:
-
pH Control: Maintaining a low pH (acidic conditions) is critical for slowing down the base-catalyzed decomposition.[1][2]
-
Temperature Control: Preparing and storing solutions at low temperatures (e.g., in an ice bath) can significantly reduce the rate of thermal decomposition.[4][5]
-
Use of Chelating Agents: The addition of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that catalyze decomposition, thereby extending the lifetime of the PNA solution.[1][2] For instance, the addition of 1.00 mM Na₂EDTA has been shown to increase the average lifetime of HOONO₂.[1][2]
Q4: What is the typical lifetime of a this compound solution?
The lifetime of a this compound solution is highly dependent on the conditions. At 22°C and pH 1.7, in the presence of 1.00 mM Na₂EDTA, the average lifetime for thermal decay was found to be approximately 49 ± 26 minutes.[1][2] Under optimal conditions with EDTA, lifetimes as long as 73.9 ± 0.9 minutes have been observed.[1][2] In acidic conditions (pH < 3) and at low temperatures, it can be stable for 30-45 minutes.[4]
Q5: How should aqueous this compound solutions be stored?
Due to its inherent instability, long-term storage of aqueous this compound is not recommended. Solutions should be prepared fresh and used immediately.[4] If short-term storage is unavoidable, it should be kept at low temperatures (e.g., 0-4 °C) and in an acidic buffer.
Troubleshooting Guide
Problem: My this compound solution is degrading much faster than the literature suggests.
-
Possible Cause 1: High pH.
-
Possible Cause 2: Contamination with metal ions.
-
Possible Cause 3: Elevated temperature.
-
Solution: Prepare and handle the solution at low temperatures. Use an ice bath to maintain a consistent low temperature throughout your experiment.
-
Problem: I am observing inconsistent and non-reproducible results in my experiments.
-
Possible Cause: this compound concentration is not stable throughout the experiment.
-
Solution: Due to its short half-life, the concentration of PNA can decrease significantly over the course of an experiment. It is crucial to use the solution immediately after preparation. For longer experiments, consider preparing fresh batches of the solution. You can also monitor the concentration of your PNA solution over time using a spectroiodometric method to account for any decay.[1][2]
-
Problem: I am unsure of the actual concentration of my freshly prepared this compound solution.
-
Solution: The concentration of this compound can be determined using a spectroiodometric method. This involves the reaction of HOONO₂ with iodide (I⁻) in an acidic medium, which can be monitored spectrophotometrically.[1][2]
Data Presentation
Table 1: Factors Influencing the Stability of Aqueous this compound
| Factor | Effect on Stability | Recommendations for Improving Stability |
| pH | Decomposition is base-catalyzed; stability increases at lower pH.[1][2] | Maintain a pH below 3.[4] |
| Temperature | Higher temperatures increase the rate of decomposition.[1][2] | Prepare and use solutions at low temperatures (e.g., 0-5°C).[4] |
| Metal Ions (e.g., Cu²⁺) | Catalyze the decomposition of this compound.[1][2] | Use high-purity reagents and add a chelating agent like EDTA.[1][2] |
Table 2: Lifetime of Aqueous this compound Solutions
| Conditions | Average Lifetime | Reference |
| 22°C, pH 1.7, with 1.00 mM Na₂EDTA | 49 ± 26 minutes | [1][2] |
| Optimal conditions with Na₂EDTA | 73.9 ± 0.9 minutes | [1][2] |
| pH < 3, low temperature | 30 - 45 minutes | [4] |
Experimental Protocols
Protocol 1: Preparation of Aqueous this compound Solution
This protocol is adapted from the method suggested by Appelman.[4]
Materials:
-
Sodium nitrite (B80452) (NaNO₂) (98%)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Perchloric acid (HClO₄) (70%)
-
Ice bath
Procedure:
-
Dissolve 1.067 g (15 mmol) of 98% NaNO₂ in 3 mL of 30% H₂O₂.
-
Cool this solution to 0°C in an ice bath.
-
In a separate container, mix 2 mL of 30% H₂O₂ with 0.3 mL of 70% HClO₄.
-
Cool this peroxide-acid mixture to -5°C.
-
While stirring, add the nitrite-peroxide solution to the peroxide-acid solution in 1.0 mL increments.
-
After the addition is complete, add a further 1.0 mL of 70% HClO₄ to the final solution.
-
Continue stirring at -5°C for 2 minutes.
-
The resulting solution is approximately 1.7 M this compound. This solution should be used immediately.[4]
Protocol 2: Quantification of this compound using Spectroiodometry
This method allows for the determination of the concentration of HOONO₂ in your solution.[1][2]
Principle:
This compound reacts with iodide (I⁻) in an acidic medium to produce iodine (I₃⁻), which can be quantified spectrophotometrically.
Materials:
-
Potassium iodide (KI) solution
-
Acidic buffer (to maintain low pH)
-
Spectrophotometer
Procedure:
-
Prepare a solution of potassium iodide in an acidic buffer.
-
Add a known volume of your this compound solution to the iodide solution.
-
Measure the absorbance of the resulting solution at the wavelength corresponding to the maximum absorbance of I₃⁻ (around 353 nm).
-
The concentration of this compound can be calculated based on the stoichiometry of the reaction and the measured absorbance, using the Beer-Lambert law. The rate constant for the reaction of HOONO₂ with I⁻ is 1200 ± 300 M⁻¹s⁻¹.[1][2]
Visualizations
Caption: Factors influencing the decomposition of this compound and stabilization strategies.
Caption: Workflow for the preparation and use of a stabilized this compound solution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Peroxynitrate is formed rapidly during decomposition of peroxynitrite at neutral pH - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. sid.ir [sid.ir]
- 5. EP3165505A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
Technical Support Center: Peroxynitric Acid Decomposition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peroxynitric acid and its conjugate base, peroxynitrite.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition byproducts of this compound (HOONO₂) at low pH?
A1: At acidic pH, this compound (referred to as peroxynitrous acid, ONOOH, in much of the literature) primarily decomposes via two main pathways:
-
Isomerization to Nitric Acid: A major pathway involves the isomerization of peroxynitrous acid to nitric acid (HNO₃).[1][2] Below 5°C and pH 7, approximately 90% or more of peroxynitrous acid isomerizes to nitrate (B79036).[3][4]
-
Homolytic Cleavage: Peroxynitrous acid can undergo homolytic cleavage of the O-O bond to form a hydroxyl radical (•OH) and a nitrogen dioxide radical (•NO₂).[1][5][6] These highly reactive radical species can then participate in subsequent reactions.
Q2: What byproducts should I expect from peroxynitrite (ONOO⁻) decomposition at neutral to alkaline pH?
A2: At neutral to alkaline pH, the peroxynitrite anion (ONOO⁻) is the predominant species. Its decomposition is more complex and can yield a mixture of products:
-
Nitrite (B80452) and Dioxygen: A significant decomposition pathway at neutral to alkaline pH results in the formation of nitrite (NO₂⁻) and dioxygen (O₂).[3][4][7] The stoichiometric ratio of nitrite to dioxygen is consistently reported as 2:1.[4][5]
-
Nitrate: Nitrate (NO₃⁻) is also a final product of decomposition at this pH range, though its formation is believed to primarily arise from the isomerization of the protonated form, peroxynitrous acid (ONOOH), which is in equilibrium with peroxynitrite.[1][2][3][4]
-
Reactive Intermediates: The decomposition at neutral pH can also generate reactive intermediates such as singlet oxygen (¹O₂) and the nitroxyl (B88944) anion (NO⁻).[1][8]
Q3: How does the presence of carbon dioxide/bicarbonate affect peroxynitrite decomposition?
A3: The presence of dissolved carbon dioxide (CO₂), which exists in equilibrium with bicarbonate (HCO₃⁻) in aqueous solutions, can significantly accelerate the decomposition of peroxynitrite.[1] This is due to the formation of a nitrosoperoxycarbonate adduct (ONOOCO₂⁻), which has its own distinct decomposition pathways.[1] The presence of bicarbonate has been shown to decrease the yield of singlet oxygen during peroxynitrite decomposition.[1]
Q4: I am observing unexpected reaction rates. Could metal ion contamination be a factor?
A4: Yes, transition metal ions can catalyze the decomposition of this compound. For instance, Cu²⁺ has been found to catalyze the decomposition of HOONO₂.[9][10] If you are experiencing unexpectedly rapid decomposition, it is crucial to check for and eliminate potential sources of metal ion contamination in your buffers and reagents. The use of a chelating agent like EDTA has been shown to increase the lifetime of HOONO₂ in solution.[9][10]
Troubleshooting Guides
Issue: Low yield of expected product in a reaction involving peroxynitrite.
| Possible Cause | Troubleshooting Step |
| Rapid decomposition of peroxynitrite. | Peroxynitrite is highly unstable, with a half-life of less than 1 second at physiological pH and 37°C.[1][8] Prepare peroxynitrite solutions fresh and keep them on ice. Quantify the concentration spectrophotometrically at 302 nm (in 0.1 M NaOH, ε = 1670 M⁻¹ cm⁻¹) immediately before use.[11] |
| Reaction with buffer components. | Phosphate buffers are commonly used. However, ensure your buffer does not contain components that can be oxidized by peroxynitrite or its reactive intermediates. The presence of CO₂/bicarbonate in buffers can also alter the decomposition pathway.[1] |
| Incorrect pH. | The decomposition pathway is highly pH-dependent.[3][4][7] Verify and maintain the pH of your reaction mixture, as shifts in pH will alter the byproducts and reactivity. |
Issue: Inconsistent results in cellular experiments.
| Possible Cause | Troubleshooting Step |
| Interaction with cell culture media components. | Cell culture media are complex mixtures containing amino acids, vitamins, and bicarbonate, all of which can react with peroxynitrite. Consider conducting initial experiments in a simplified buffer system to understand the direct effects before moving to complex media. |
| Formation of reactive nitrogen and oxygen species. | The decomposition of peroxynitrite generates highly reactive species like •OH, •NO₂, and ¹O₂.[1][5] These can lead to a cascade of secondary reactions, including lipid peroxidation and protein nitration, which may vary between experiments. |
Quantitative Data
Table 1: pH Dependence of Peroxynitrite Decomposition Products
| pH | Temperature (°C) | Initial [ONOO⁻] (mM) | Isomerization to NO₃⁻ (%) | Decomposition to NO₂⁻ + O₂ (%) |
| < 7 | 5 | 2.5 | ≥ 90 | < 10 |
| 10 | 5 | - | ~20 | ~80 |
| 10 | 45 | - | ~10 | ~90 |
Data summarized from Koppenol et al. (1996).[3][4]
Table 2: Kinetic Parameters for this compound (HOONO₂) Decomposition
| Reaction | Rate Constant (at 25°C) | Conditions |
| HOONO₂ → HO₂ + NO₂ | (5.27 ± 0.15) × 10¹⁷ s⁻¹ exp(-110.1 ± 1.3 kJ mol⁻¹/RT) | In the presence of high concentrations of CuSO₄.[9][10] |
| HOONO₂ + I⁻ | 1200 ± 300 M⁻¹ s⁻¹ | Acidic media.[9][10] |
| Base-catalyzed decay | (1.16 ± 0.20) × 10¹⁶ M s⁻¹ [H⁺]⁻¹ exp(-126 ± 8 kJ mol⁻¹/RT) | Between 5.0 and 25.0 °C.[9] |
Experimental Protocols
Protocol 1: Synthesis of Peroxynitrite (ONOO⁻)
This protocol is a common method for synthesizing a stock solution of peroxynitrite.
Materials:
-
Sodium nitrite (NaNO₂)
-
Hydrogen peroxide (H₂O₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ice bath
-
Stir plate and stir bar
-
Quench-flow apparatus (optional, for rapid mixing)
Procedure:
-
Prepare a solution of 0.6 M NaNO₂ in deionized water.
-
Prepare a solution of 0.6 M H₂O₂ and 0.7 M HCl.
-
Cool both solutions thoroughly in an ice bath.
-
Rapidly mix the two solutions. In a quench-flow apparatus, acidified H₂O₂ is reacted with NaNO₂.[5]
-
Immediately after mixing, add an excess of cold NaOH to make the solution alkaline (pH > 12) and stabilize the peroxynitrite.
-
The concentration of the peroxynitrite stock solution can be determined spectrophotometrically by measuring its absorbance at 302 nm in a 0.1 M NaOH solution, using a molar extinction coefficient of 1670 M⁻¹ cm⁻¹.[11]
-
Store the peroxynitrite solution in small aliquots at -80°C.[5]
Protocol 2: Detection of Nitrite and Nitrate by Ion Chromatography
This method allows for the quantification of the stable end-products of peroxynitrite decomposition.
Experimental Setup:
-
High-Performance Liquid Chromatography (HPLC) system
-
Anion exchange column (e.g., Hamilton PRP X-100)
-
Conductivity or UV detector
Procedure:
-
Decompose a known concentration of peroxynitrite in the desired buffer at a specific pH and temperature.
-
Once the decomposition is complete, inject an aliquot of the reaction mixture into the HPLC system.
-
Use a suitable eluent, such as a phthalate (B1215562) solution, to separate the anions.
-
Detect and quantify nitrate and nitrite by comparing the peak areas to those of known standards.[3]
Visualizations
Caption: Decomposition pathways of peroxynitrous acid and peroxynitrite at different pH.
Caption: Experimental workflow for analyzing peroxynitrite decomposition byproducts.
References
- 1. The decomposition of peroxynitrite to nitroxyl anion (NO−) and singlet oxygen in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
troubleshooting peroxynitric acid quantification in complex matrices
Welcome to the technical support center for peroxynitric acid (PNA) and peroxynitrite (ONOO⁻) quantification. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with complex biological matrices.
Frequently Asked Questions (FAQs)
General
Q1: Why is quantifying peroxynitrite so challenging in biological samples?
A1: The quantification of peroxynitrite in biological matrices is inherently difficult due to several factors:
-
Instability: Peroxynitrite is highly unstable at physiological pH, with a half-life in the millisecond range. It rapidly decomposes into other reactive species or isomerizes to nitrate.[1][2][3]
-
High Reactivity: It readily reacts with a wide range of biomolecules, including proteins, lipids, and DNA, making it difficult to measure the parent compound directly.[2][4]
-
Matrix Interference: Complex biological samples contain numerous compounds that can interfere with analytical methods, leading to inaccurate results.[5][6][7] These interferences can come from other reactive oxygen species (ROS) and reactive nitrogen species (RNS) that may react with the detection probes.[4][8]
-
Low Concentrations: The in vivo concentrations of peroxynitrite are often very low, requiring highly sensitive detection methods.
Q2: What is the difference between this compound (HOONO₂) and peroxynitrite (ONOO⁻)?
A2: this compound (HOONO₂) is the protonated form of the peroxynitrite anion (ONOO⁻). The pKa for this equilibrium is approximately 6.8.[1] At physiological pH (~7.4), both species exist, though peroxynitrous acid is less stable and rapidly decomposes.[1] Peroxynitrite is more stable in alkaline solutions.[1][9]
Q3: Can I measure peroxynitrite directly?
A3: Direct measurement is challenging due to its short half-life.[2] Most methods rely on either:
-
Trapping agents or probes: These react with peroxynitrite to produce a stable and detectable product (e.g., fluorescent or chemiluminescent signal).
-
Measuring a stable biomarker: A common approach is to quantify 3-nitrotyrosine (B3424624) (3-NT), a stable product of the reaction between peroxynitrite and tyrosine residues in proteins.[10]
Analytical Methods
Q4: What are the most common methods for peroxynitrite quantification?
A4: The primary methods include:
-
Fluorescent Probes: These are molecules that exhibit a change in fluorescence upon reaction with peroxynitrite.[4][11][12] Boronate-based probes are common but may also react with other ROS like hydrogen peroxide.[8][13]
-
Chemiluminescence: The reaction of peroxynitrite with luminol (B1675438) produces light, which can be measured. This method is highly sensitive but can be prone to interference.[14][15][16]
-
High-Performance Liquid Chromatography (HPLC): This technique is used to separate and quantify the stable biomarker 3-nitrotyrosine.[3][10][17] It is a robust method for assessing peroxynitrite-induced damage.[10]
-
Chemical Ionization Mass Spectrometry (CIMS): This is a sensitive method for the direct detection of gas-phase this compound, often used in atmospheric studies but less common for biological matrices.[18][19]
Q5: My fluorescent probe is giving a signal, but I'm not sure if it's specific to peroxynitrite. How can I check?
A5: Specificity is a common issue with fluorescent probes. To verify that your signal is from peroxynitrite, you can use scavengers. Pre-treating your sample with a peroxynitrite scavenger, such as uric acid or L-cysteine, should diminish the signal if it is indeed peroxynitrite-dependent.[16] Additionally, running parallel experiments to test the probe's reactivity with other relevant ROS and RNS (e.g., H₂O₂, NO, O₂⁻) is crucial.
Sample Preparation
Q6: How should I prepare my biological samples for peroxynitrite analysis?
A6: Proper sample preparation is critical to minimize interference and degradation. General steps include:
-
Minimizing Time: Process samples as quickly as possible after collection due to the instability of peroxynitrite.
-
Dilution: Diluting the sample can help reduce the concentration of interfering substances.[5][6]
-
Filtration/Centrifugation: Removing particulates and large proteins can clean up the sample.[5]
-
pH Control: For methods that require stable peroxynitrite, maintaining a high pH is necessary.[9] For HPLC analysis of 3-nitrotyrosine, sample preparation involves protein hydrolysis to release the modified amino acid.[10]
Troubleshooting Guides
Guide 1: Fluorescent Probe Assays
| Problem | Possible Causes | Troubleshooting Steps |
| No or Low Signal | 1. Peroxynitrite has degraded. 2. Probe concentration is too low. 3. Incorrect excitation/emission wavelengths. 4. pH of the buffer is not optimal. | 1. Prepare fresh samples; ensure rapid analysis after generation of peroxynitrite. Use a positive control of authentic peroxynitrite. 2. Optimize probe concentration. 3. Verify instrument settings against the probe's spectral data. 4. Check and adjust the pH of your assay buffer. |
| High Background Signal | 1. Probe auto-fluorescence. 2. Contaminated reagents or buffer. 3. Non-specific reaction of the probe with other matrix components. | 1. Subtract the fluorescence of a probe-only control. 2. Use high-purity water and fresh reagents. 3. Run a control with the biological matrix without the analyte of interest. Consider sample dilution or cleanup. |
| Inconsistent/Irreproducible Results | 1. Variability in sample handling and timing. 2. Photobleaching of the probe. 3. Matrix effects varying between samples. | 1. Standardize all incubation times and sample processing steps. 2. Minimize exposure of the probe and samples to light. 3. Use matrix-matched standards for calibration.[5] |
| Signal Not Specific to Peroxynitrite | 1. Probe cross-reactivity with other ROS/RNS (e.g., H₂O₂).[8][13] | 1. Perform scavenger experiments (e.g., with uric acid). 2. Test the probe's response to other potential interfering species. |
Guide 2: Luminol-Based Chemiluminescence Assays
| Problem | Possible Causes | Troubleshooting Steps |
| No or Weak Signal | 1. Peroxynitrite has degraded. 2. pH is not optimal for the reaction. 3. Presence of inhibitors in the sample. | 1. Use fresh samples and a positive control. 2. Optimize the pH of the reaction buffer (the reaction is often enhanced by bicarbonate).[14][15] 3. Dilute the sample to reduce inhibitor concentration. |
| High Background Signal | 1. Autoxidation of luminol. 2. Presence of other oxidizing agents or metal ions that catalyze luminol oxidation. | 1. Prepare fresh luminol solutions. 2. Add a chelating agent like EDTA to the buffer to sequester metal ions.[20] |
| Signal Fades Too Quickly | 1. Rapid consumption of peroxynitrite or luminol. 2. Instability of reaction intermediates. | 1. Ensure sufficient concentration of reagents. 2. This is characteristic of the reaction; ensure your measurement is taken at the peak of emission. |
| Non-specific Signal | 1. Other cellular components are generating superoxide (B77818) and nitric oxide, leading to peroxynitrite-independent chemiluminescence.[14] | 1. Use superoxide dismutase (SOD) to inhibit the signal; SOD-inhibitable chemiluminescence is an indicator of superoxide involvement.[14][15] 2. Use nitric oxide synthase (NOS) inhibitors to see if the signal is reduced. |
Guide 3: HPLC for 3-Nitrotyrosine (3-NT)
| Problem | Possible Causes | Troubleshooting Steps |
| No Peak or Very Small Peak for 3-NT | 1. Incomplete protein hydrolysis. 2. Low levels of 3-NT in the sample. 3. Loss of sample during preparation. | 1. Optimize hydrolysis conditions (time, temperature, acid concentration). 2. Concentrate the sample or use a more sensitive detector (e.g., electrochemical detector).[10] 3. Ensure careful sample handling and use an internal standard. |
| Broad or Tailing Peaks | 1. Column degradation. 2. Contamination of the column or guard column. 3. Inappropriate mobile phase pH. | 1. Replace the column. 2. Wash the column or replace the guard column.[21] 3. Adjust the mobile phase pH to ensure proper ionization of 3-NT. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuation in column temperature. 3. Pump malfunction or leaks. | 1. Prepare fresh mobile phase daily and ensure proper mixing.[21] 2. Use a column oven for stable temperature control.[22] 3. Check for leaks and service the pump.[21][22] |
| Interfering Peaks | 1. Co-elution of other matrix components. 2. Contamination from reagents. | 1. Optimize the HPLC gradient to improve separation. 2. Use high-purity reagents and perform a blank run. |
Quantitative Data Summary
The following table summarizes the detection limits for various peroxynitrite fluorescent probes found in the literature. Note that performance can vary significantly based on experimental conditions and the matrix.
| Probe Name/Type | Detection Limit (LOD) | Target Organelle | Notes | Reference |
| Ratiometric Two-Photon Probe 16 | Not specified | Macrophage cells | Designed for two-photon microscopy. | [11] |
| FRET-based Ratiometric Probe 39 | 0.36 µM | Mitochondria | Near-infrared (NIR) probe. | [11] |
| Naphthalimide-hemicyanine Probe 31 | Not specified | Lysosomes | C=C bond cleavage mechanism. | [11] |
| Red-emitting Probe Red-PN | 4.3 nM | Not specified | Based on hydrazide-modified rhodamine. | [12] |
| Boronate-functionalised hemicyanine HD-BPin | ~4 µM (for ONOO⁻) | Not specified | Can potentially distinguish between H₂O₂ and ONOO⁻ at different emission wavelengths. | [13] |
Experimental Protocols
Protocol 1: General Workflow for Peroxynitrite Detection with a Fluorescent Probe
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe in DMSO.
-
Prepare assay buffer (e.g., phosphate-buffered saline, PBS) at the desired pH.
-
-
Sample Preparation:
-
Culture cells or prepare tissue homogenates as required.
-
Induce peroxynitrite formation using a known agent (e.g., SIN-1) or use experimental samples where production is expected.
-
For control experiments, include a sample pre-treated with a peroxynitrite scavenger.
-
-
Probe Loading:
-
Dilute the probe stock solution in the assay buffer to the final working concentration.
-
Incubate the cells/homogenate with the probe solution for the time recommended by the manufacturer (e.g., 30 minutes).
-
-
Measurement:
-
Wash the cells/sample to remove excess probe.
-
Measure fluorescence using a fluorescence plate reader, microscope, or flow cytometer at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from a control sample (no probe or no peroxynitrite).
-
Compare the fluorescence intensity of treated samples to untreated controls.
-
Protocol 2: HPLC Quantification of 3-Nitrotyrosine (3-NT)
-
Sample Preparation & Protein Hydrolysis:
-
Harvest cells or tissue and determine the total protein concentration (e.g., using a BCA assay).
-
Precipitate proteins using an acid (e.g., trichloroacetic acid).
-
Wash the protein pellet to remove contaminants.
-
Perform acid hydrolysis of the protein pellet (e.g., with 6 M HCl at 110°C for 24 hours) to break it down into individual amino acids.
-
Dry the hydrolysate to remove the acid.
-
-
HPLC Analysis:
-
Reconstitute the dried sample in the HPLC mobile phase.
-
Inject a known volume (e.g., 20 µL) onto a reverse-phase C18 column.[10]
-
Use a mobile phase gradient suitable for separating 3-NT from other amino acids (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer).
-
Detect 3-NT using a UV detector (at ~274 nm) or an electrochemical detector for higher sensitivity.[10]
-
-
Quantification:
Visualizations
Caption: Formation and fate of peroxynitrite in biological systems.
Caption: General workflow for peroxynitrite quantification.
Caption: A decision tree for troubleshooting quantification issues.
References
- 1. pnas.org [pnas.org]
- 2. books.rsc.org [books.rsc.org]
- 3. GC-MS and HPLC methods for peroxynitrite (ONOO- and O15NOO-) analysis: a study on stability, decomposition to nitrite and nitrate, laboratory synthesis, and formation of peroxynitrite from S-nitrosoglutathione (GSNO) and KO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent probes for sensing peroxynitrite: biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arborassays.com [arborassays.com]
- 6. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Peroxynitrite-induced luminol chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peroxynitrite-induced luminol chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. acp.copernicus.org [acp.copernicus.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 22. agilent.com [agilent.com]
Technical Support Center: Enhancing the Selectivity of Fluorescent Probes for Peroxynitrous Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of fluorescent probes for peroxynitrous acid (ONOO⁻) detection. Our goal is to help you achieve accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the predominant mechanism for most fluorescent probes selective for peroxynitrite?
A1: The majority of peroxynitrite-selective probes are "turn-on" fluorescent sensors. These probes are typically designed with a fluorescence-quenching component that is selectively removed by peroxynitrite.[1] A prevalent recognition motif is the boronate ester, which is oxidized by peroxynitrite to release a corresponding phenol (B47542), thereby restoring the fluorescence of the core fluorophore.[1][2][3] Other strategies involve the peroxynitrite-mediated oxidation of specific chemical bonds or the opening of a non-fluorescent spirocyclic structure to a highly fluorescent form.[1][2][4]
Q2: How can I be certain that the fluorescence signal is specific to peroxynitrite and not other reactive species?
A2: Ensuring probe specificity is crucial. While many probes are designed for high selectivity, it is essential to perform validation experiments.[1] You should test the probe's response to other common reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as hydrogen peroxide (H₂O₂), superoxide (B77818) (O₂•⁻), nitric oxide (NO), and hypochlorite (B82951) (HOCl).[1][5] A highly selective probe will exhibit a significant fluorescence increase only in the presence of peroxynitrite.[1] Using scavengers and inhibitors, such as the peroxynitrite scavenger uric acid, can also help confirm the signal's origin.[6]
Q3: What are the advantages of using a ratiometric fluorescent probe?
A3: Ratiometric fluorescent probes offer enhanced accuracy and sensitivity by measuring the ratio of fluorescence intensities at two different wavelengths.[2] This approach mitigates the impact of environmental factors, such as probe concentration, photobleaching, and instrument efficiency, which can affect the accuracy of single-wavelength intensity-based measurements.[2][6]
Q4: Can I use these probes for in vivo imaging?
A4: Yes, many fluorescent probes for peroxynitrite have been successfully used for in vivo imaging in various animal models, including zebrafish and mice.[2][6] For in vivo applications, near-infrared (NIR) probes are often preferred due to their deeper tissue penetration, reduced phototoxicity, and minimal interference from background autofluorescence.[6]
Q5: How does peroxynitrite affect cellular signaling pathways?
A5: Peroxynitrite is a key modulator of cellular signaling, primarily through its ability to induce oxidative and nitrative stress. These modifications can alter protein function and trigger a variety of downstream effects.[7] For instance, peroxynitrite is a known activator of the Mitogen-Activated Protein Kinase (MAPK) pathways, including the p38 and JNK cascades, which are often associated with cellular stress responses and can lead to apoptosis.[7]
Troubleshooting Guides
Issue 1: Weak or No Fluorescence Signal
| Potential Cause | Troubleshooting & Optimization |
| Low Peroxynitrite Concentration | The biological concentration of peroxynitrite may be below the detection limit of your probe.[1] Consider using a more sensitive probe or a positive control by adding an exogenous peroxynitrite donor (e.g., SIN-1) to confirm the probe is responsive.[1] |
| Probe Instability | Some probes can degrade over time or under specific experimental conditions. Always prepare fresh probe solutions and store them according to the manufacturer's instructions.[1] |
| Insufficient Probe Loading | The intracellular concentration of the probe might be too low. Optimize the loading concentration and incubation time for your specific cell type.[1] |
| Incorrect Excitation/Emission Wavelengths | Double-check that your microscope's filter sets are appropriate for the specific probe you are using. |
| High Scavenger Concentration | Endogenous antioxidants, such as glutathione (B108866) (GSH), can react with and neutralize peroxynitrite, reducing its availability to react with the probe.[1] |
| Ineffective Inducer | The chemical used to stimulate peroxynitrite production (e.g., PMA, LPS) may not be effective for your cell type or may have degraded.[1] |
Issue 2: High Background Fluorescence
| Potential Cause | Troubleshooting & Optimization |
| Probe Autofluorescence | The probe itself may have some intrinsic fluorescence before reacting with peroxynitrite.[1] Select a probe with a high "on/off" ratio to maximize the signal-to-background ratio. |
| Cellular Autofluorescence | Cells naturally fluoresce, which can interfere with the signal from your probe. Use a probe that excites and emits in the near-infrared (NIR) range (>650 nm) to minimize this interference.[1] Additionally, acquire a background image of unstained cells and subtract it from your experimental images.[1] |
| Excess Probe | Inadequate washing after probe incubation can leave behind an excess of the probe, contributing to high background. Optimize your washing steps using a phenol red-free medium for imaging.[1] |
Issue 3: Signal Fades Quickly (Photobleaching)
| Potential Cause | Troubleshooting & Optimization |
| High Excitation Light Intensity | Intense or prolonged exposure to excitation light can destroy the fluorophore. Reduce the intensity of the excitation light or the exposure time. |
| Probe Photostability | The probe may not be inherently photostable. Consider using a more photostable probe or an anti-fade mounting medium if you are working with fixed cells. |
Quantitative Data Summary
The table below summarizes the key performance metrics for a selection of peroxynitrite fluorescent probes described in the literature.
| Probe Name | Excitation (nm) | Emission (nm) | Detection Limit | Key Features & Selectivity |
| PN600 | N/A | Green to Red | N/A | Three-channel probe that can differentiate peroxynitrite from hypochlorite.[8][9] |
| Red-PN | N/A | Red | 4.3 nM | Rapid response time (< 5 s) and suitable for in vivo imaging.[2] |
| BDP-ENE-S-Py+ | N/A | Near-infrared | 120 nM | Near-infrared probe suitable for in vivo inflammation models.[5] |
| P-ONOO⁻ | N/A | Yellow to Green | 10.4 nM | Ratiometric probe with a fast response time (< 30 s).[10] |
| 4-MB | 385 | 450 | N/A | Ratiometric probe based on the oxidation of an aryl boronate.[2] |
| Cy-CF3 | N/A | Near-infrared | N/A | NIR probe for studying the relationship between hypoxia and peroxynitrite. |
| RHPN | N/A | N/A | N/A | Selective for peroxynitrite over other ROS.[11] |
Experimental Protocols
Protocol 1: General Procedure for Imaging Peroxynitrite in Live Cells
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and grow to the desired confluency. Ensure the cells are healthy and in the log phase of growth.
-
Probe Loading:
-
Prepare a stock solution of the fluorescent probe in DMSO.
-
Dilute the stock solution to the final working concentration in a serum-free medium or an appropriate buffer (e.g., PBS, pH 7.4).
-
Remove the culture medium from the cells and wash them once with the buffer.
-
Incubate the cells with the probe solution for the recommended time and temperature (typically 15-60 minutes at 37°C).
-
-
Induction of Peroxynitrite Production (Optional):
-
To induce endogenous peroxynitrite production, treat the cells with an appropriate stimulus (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for macrophages) for the desired duration.
-
For a positive control, you can use a peroxynitrite donor like SIN-1.
-
-
Washing: Remove the probe solution and wash the cells 2-3 times with a warm buffer to remove any excess probe.
-
Imaging:
-
Add fresh, phenol red-free medium or buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for your probe.
-
Acquire images at different time points to monitor the change in fluorescence intensity.
-
Protocol 2: Validation of Probe Specificity
-
Probe Preparation: In a microplate or cuvette, prepare multiple aliquots of your probe at its working concentration in a suitable buffer (e.g., PBS, pH 7.4).
-
Preparation of Reactive Species: Prepare fresh solutions of various ROS and RNS (e.g., H₂O₂, HOCl, O₂•⁻, NO) and a peroxynitrite donor in the same buffer.
-
Reaction: Add each reactive species to a separate aliquot of the probe solution. Use a concentration that is typically 10- to 100-fold higher than the probe concentration to ensure a robust test.[1] Include a "blank" sample with only the probe and buffer.
-
Fluorescence Measurement: After a short incubation period, measure the fluorescence intensity of each sample using a fluorometer or a microplate reader at the appropriate excitation and emission wavelengths.
-
Analysis: Compare the fluorescence intensity of the samples containing different ROS/RNS to the intensity of the sample containing peroxynitrite. A highly selective probe will show a large fluorescence increase only in the presence of peroxynitrite.[1]
Visualized Workflows and Pathways
Caption: A typical workflow for imaging peroxynitrite in live cells using a fluorescent probe.
Caption: A troubleshooting decision tree for common issues with fluorescent probes.
Caption: Formation of peroxynitrite and its downstream cellular effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advancement in Fluorescent Probes for Peroxynitrite (ONOO−) [mdpi.com]
- 3. Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Near-Infrared Fluorescence Probe for Visualizing Fluctuations of Peroxynitrite in Living Cells and Inflammatory Mouse Models - ProQuest [proquest.com]
- 6. Fluorescent probes for sensing peroxynitrite: biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding the Selectivity of a Multichannel Fluorescent Probe for Peroxynitrite Over Hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing probe's sensitivity for peroxynitrite through alkoxy modification of dicyanovinylchromene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A sensitive and selective fluorescent probe for the detection of endogenous peroxynitrite (ONOO−) in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
mitigating matrix effects in the analysis of peroxynitric acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the analysis of peroxynitric acid (PNA). Given the inherent instability of PNA, careful consideration of sample handling and analytical methodology is crucial for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In the context of analytical chemistry, the "matrix" refers to all the components of a sample other than the analyte of interest, which in this case is this compound.[1] Matrix effects occur when these other components interfere with the measurement of the analyte, leading to either an underestimation (ion suppression) or overestimation (ion enhancement) of its concentration.[1][2] For a highly reactive and unstable molecule like this compound, matrix components can also contribute to its degradation, further complicating accurate analysis.[3][4]
Q2: My this compound signal is much lower than expected. What are the potential causes related to matrix effects?
A2: A lower-than-expected signal, or ion suppression, is a common manifestation of matrix effects.[5] Several factors could be responsible:
-
Competition for Ionization: In mass spectrometry-based methods, co-eluting compounds from the sample matrix can compete with this compound for ionization, reducing the number of PNA ions that reach the detector.[1]
-
Analyte Degradation: this compound is unstable and can rapidly decompose, especially in complex biological matrices or at neutral to alkaline pH.[3][6] Matrix components can catalyze this degradation.
-
Changes in Droplet Properties (ESI): For electrospray ionization (ESI) mass spectrometry, matrix components can alter the surface tension and viscosity of the droplets, which can hinder the efficient release of PNA ions.[1]
Q3: Can matrix effects lead to an artificially high this compound signal?
A3: Yes, although less common than ion suppression, ion enhancement can occur.[1] This is where co-eluting matrix components facilitate the ionization of this compound, leading to a higher signal than its actual concentration would produce.
Q4: How can I determine if my analysis is being affected by matrix effects?
A4: A standard method to assess matrix effects is to compare the signal of a known amount of this compound in a pure solvent to the signal of the same amount spiked into a blank sample matrix that has undergone the entire sample preparation process.[7] A significant difference in the signal intensity indicates the presence of matrix effects. Another technique is the post-column infusion method, which can identify regions in the chromatogram where ion suppression or enhancement occurs.[8][9]
Q5: What are the primary strategies to mitigate matrix effects in this compound analysis?
A5: Mitigating matrix effects for PNA analysis involves a multi-faceted approach focusing on sample preparation, chromatographic separation, and calibration strategies. Key strategies include:
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation can remove interfering components from the sample matrix.[7]
-
Chromatographic Optimization: Modifying the high-performance liquid chromatography (HPLC) conditions can help separate this compound from interfering compounds.[10]
-
Calibration Strategies: The use of matrix-matched calibration standards, the standard addition method, or stable isotope-labeled internal standards can help to compensate for matrix effects.[10][11]
-
Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of interfering components. However, this may compromise the sensitivity of the assay.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No this compound Signal | Analyte Degradation: this compound is highly unstable, particularly at neutral or alkaline pH and in the presence of certain metal ions.[3][4] | - Maintain acidic conditions (pH < 4) and low temperatures throughout sample preparation and analysis.[12] - Use metal chelators like EDTA to prevent metal-catalyzed decomposition.[4] - Analyze samples as quickly as possible after collection and preparation. |
| Ion Suppression: Co-eluting matrix components are interfering with PNA ionization.[1] | - Improve sample cleanup using techniques like SPE or LLE.[10] - Optimize chromatographic separation to resolve PNA from interfering peaks.[10] - Dilute the sample if sensitivity allows.[8] | |
| Poor Peak Shape (e.g., fronting, tailing) | Column Overload: Injecting too much sample. | - Reduce the injection volume or sample concentration.[7] |
| Incompatible Injection Solvent: The sample is dissolved in a solvent stronger than the mobile phase. | - Reconstitute the final extract in the initial mobile phase.[7] | |
| Column Contamination: Buildup of matrix components on the column. | - Implement a column wash step after each run. - If necessary, replace the column.[7] | |
| Inconsistent Results (Poor Reproducibility) | Variable Matrix Effects: The composition of the matrix varies between samples, leading to inconsistent ion suppression or enhancement. | - Utilize a stable isotope-labeled internal standard, which will be affected by the matrix in the same way as the analyte.[10] - Employ the standard addition method for each sample.[11] |
| Instrumental Drift: Fluctuations in instrument performance. | - Ensure the instrument is properly calibrated and maintained. - Use a system suitability test before each analytical run. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol provides a general guideline for cleaning up biological samples to reduce matrix interference. The specific SPE cartridge and solvents should be optimized for the particular sample matrix and analytical method.
-
Conditioning: Pass 1 mL of methanol (B129727) through the SPE cartridge, followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 100 mM phosphate (B84403) buffer, pH 3.5).
-
Sample Loading: Load 0.5 mL of the pre-treated sample (e.g., plasma with a protein precipitation step) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of the acidic buffer to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of an appropriate organic solvent (e.g., acetonitrile).
-
Evaporation: If necessary, evaporate the eluate to dryness under a gentle stream of nitrogen at a low temperature.
-
Reconstitution: Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for HPLC analysis.[7]
Protocol 2: Post-Column Infusion for Matrix Effect Assessment
This qualitative technique helps to identify at what points during the chromatographic run matrix components are causing ion suppression or enhancement.
-
Setup: A syringe pump continuously infuses a standard solution of this compound into the HPLC eluent flow after the analytical column and before the mass spectrometer inlet.
-
Analysis: Inject a blank matrix extract onto the HPLC column.
-
Monitoring: Monitor the signal of the infused this compound. A stable baseline should be observed. Any deviation (dip or rise) in the baseline as the blank matrix components elute indicates a region of ion suppression or enhancement, respectively.[8][9]
Visualizing the Workflow
Troubleshooting Logic for Low this compound Signal
A troubleshooting workflow for addressing a low this compound signal.
General Workflow for Mitigating Matrix Effects
An overview of strategies to mitigate matrix effects in PNA analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxynitrate is formed rapidly during decomposition of peroxynitrite at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. journals.asm.org [journals.asm.org]
strategies for reducing sample loss of peroxynitric acid during analysis
Welcome to the technical support center for the analysis of peroxynitric acid (PNA, HO₂NO₂). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing sample loss and troubleshooting common issues encountered during the analysis of this highly reactive molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to analyze?
A1: this compound is a reactive nitrogen species and a powerful oxidant. Its inherent instability makes it prone to decomposition, leading to sample loss during collection, storage, and analysis. Key challenges stem from its thermal lability and reactivity with various surfaces.
Q2: What are the main causes of this compound sample loss?
A2: The primary causes of PNA sample loss are:
-
Thermal Decomposition: PNA is thermally unstable and readily decomposes back into HO₂ and NO₂ radicals, or isomerizes to nitric acid (HNO₃). This process is highly temperature-dependent.
-
Surface Interactions: PNA can be lost through reactions with the surfaces of sampling inlets, transfer lines, and instrument components. Metal surfaces are particularly problematic.
-
pH Effects: The stability of PNA in aqueous solutions is pH-dependent. It is more stable at lower pH values.
-
Reaction with Contaminants: The presence of certain metal ions, such as Cu²⁺, can catalyze the decomposition of PNA.
Q3: What are the ideal storage conditions for this compound samples?
A3: Due to its instability, long-term storage of PNA is challenging. For aqueous solutions, storage at low temperatures (ideally at or below 0°C) and low pH (pH < 4) can prolong its lifetime.[1] For gas-phase measurements, analysis should be performed in real-time or as close to the point of sampling as possible to minimize storage-related losses.
Q4: Which materials are most compatible with this compound sampling?
A4: To minimize surface reactions, inert materials are recommended for all components that come into contact with the sample. These include:
-
Perfluoroalkoxy (PFA)
-
Polytetrafluoroethylene (PTFE)
-
Quartz
-
Glass
Stainless steel and other metals should be avoided unless properly passivated.
Troubleshooting Guide: Low this compound Recovery
This guide addresses the common problem of lower-than-expected PNA concentrations in your analytical results.
Problem: My measured this compound concentrations are consistently low or variable.
This issue can often be traced back to sample loss at various stages of the analytical workflow. The following troubleshooting decision tree can help you identify the potential source of the problem.
Detailed Troubleshooting Steps
1. Verify Instrument Calibration
-
Question: Is my calibration source for PNA stable and accurate?
-
Action: this compound is not commercially available as a stable gas standard. It is typically generated in-situ for calibration. Ensure your PNA generation method is reproducible. Cross-calibration with a different analytical technique or a well-characterized chemical reaction can validate your calibration source.
-
2. Investigate the Sampling Inlet and Transfer Lines
-
Question: Am I losing my sample before it even reaches the instrument?
-
Action: Check for Surface Reactivity: Stainless steel and other metal surfaces can catalytically decompose PNA. If using metal components is unavoidable, they must be passivated.
-
Action: Control Temperature: Keep the temperature of the inlet and transfer lines as low as possible to minimize thermal decomposition. Avoid heated transfer lines unless absolutely necessary for other components of your sample matrix.
-
Action: Use Inert Materials: Whenever possible, use PFA, PTFE, or quartz for all wetted surfaces.
-
Action: Minimize Residence Time: Keep the length of transfer lines as short as possible and optimize the flow rate to reduce the time the sample spends in transit.
-
3. Examine the Analytical Instrument
-
Question: Is my instrument itself causing sample loss?
-
Action: Internal Surfaces: Even within the instrument, there can be reactive surfaces. This is particularly true for the ion source and ion optics in mass spectrometers. Consult your instrument manufacturer about options for minimizing PNA loss internally.
-
Action: Reagent Gas Purity (for Chemical Ionization Mass Spectrometry - CIMS): Impurities in reagent gases can lead to side reactions that interfere with PNA detection. Ensure high-purity reagent gases and clean delivery lines.
-
4. Review Sample Preparation and Handling
-
Question: Is my sample degrading before analysis?
-
Action: Optimize Storage: For aqueous samples, ensure they are kept at low temperatures (e.g., in an ice-water bath) and at a low pH.
-
Action: Minimize Time-to-Analysis: Analyze samples as quickly as possible after collection. For gas-phase measurements, online analysis is strongly preferred.
-
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on environmental conditions. The following tables summarize key quantitative data from the literature.
Table 1: Half-life of this compound in Aqueous Solution
| Temperature (°C) | pH | Conditions | Half-life (seconds) |
| 25.0 | 3.0 | Acidic Solution | 27 |
| 5.0 | 3.0 | Acidic Solution | 636 |
| 10.0 | 4.90 | Acetate Buffer | 18 |
| 10.0 | 1.36 | Hydrochloric Acid | 441 |
Data compiled from literature reports.[1]
Table 2: Decomposition Rate Constants of this compound
| Temperature Range (°C) | Reaction | Rate Constant Expression |
| 5.0 to 25.0 | HOONO₂ → HO₂ + NO₂ | (5.27 ± 0.15) × 10¹⁷ s⁻¹ exp(−110.1 ± 1.3 kJ mol⁻¹/RT) |
| 5.0 to 25.0 | Base-catalyzed decomposition | (1.16 ± 0.20) × 10¹⁶ M⁻¹s⁻¹ [H⁺]⁻¹ exp(−126 ± 8 kJ mol⁻¹/RT) |
These expressions can be used to calculate the decomposition rate at a specific temperature within the given range.[2][3]
Experimental Protocols
Protocol 1: In-situ Generation of this compound for Calibration
This protocol describes a common method for generating a gas-phase PNA standard for instrument calibration, adapted from methods used in atmospheric chemistry research.
Materials:
-
Source of HO₂ radicals (e.g., photolysis of water vapor)
-
Source of NO₂
-
Mass flow controllers
-
PFA tubing and fittings
-
Reaction vessel (e.g., a PFA tube)
Procedure:
-
Generate HO₂ radicals. A common method is the photolysis of water vapor in the presence of oxygen using a UV lamp.
-
Introduce a known concentration of NO₂ into the reaction vessel.
-
Mix the HO₂ radicals with the NO₂ in the reaction vessel. The reaction HO₂ + NO₂ + M → HO₂NO₂ + M will produce PNA.
-
The concentration of PNA produced can be determined by measuring the depletion of NO₂ or by using a calibrated analytical instrument.
Protocol 2: Passivation of Stainless Steel Surfaces
This protocol provides a general procedure for passivating stainless steel components of a sampling system to reduce PNA decomposition. This should be performed in a well-ventilated area with appropriate personal protective equipment.
Materials:
-
Nitric acid (20-50% v/v) or Citric acid (4-10% w/v)
-
Deionized water
-
Clean glass or plastic container for immersion
-
Ultrasonic bath (optional)
Procedure:
-
Degreasing and Cleaning: Thoroughly clean the stainless steel parts to be passivated. This can be done with a detergent wash followed by rinsing with deionized water. An ultrasonic bath can aid in this process.
-
Acid Immersion:
-
Nitric Acid Method: Immerse the cleaned parts in a 20-50% (v/v) nitric acid solution. The immersion time is typically 20-30 minutes at room temperature.
-
Citric Acid Method: Immerse the parts in a 4-10% (w/v) citric acid solution. The immersion time can range from 4 to 20 minutes, and the temperature can be elevated to 60-70°C to increase effectiveness.
-
-
Rinsing: After acid immersion, thoroughly rinse the parts with deionized water. A final rinse with high-purity water is recommended.
-
Drying: Dry the parts completely. This can be done with a stream of clean, dry nitrogen or in a clean oven at a low temperature.
Important Safety Note: Always handle acids with extreme care, using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Perform the procedure in a fume hood.
This technical support guide provides a starting point for addressing common challenges in the analysis of this compound. Due to the reactive nature of this compound, careful attention to detail in every step of the analytical process is crucial for obtaining accurate and reproducible results.
References
Technical Support Center: Optimizing Inlet Design for Accurate Peroxynitric Acid Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental setup for accurate peroxynitric acid (PNA) measurements.
Troubleshooting Guides
This section addresses specific issues that may arise during PNA measurements, providing a systematic approach to identify and resolve them.
| Issue ID | Problem | Possible Causes | Suggested Solutions |
| PNA-001 | Low or No PNA Signal | 1. Inlet Loss: PNA is lost on the inlet surfaces before reaching the detector.2. Thermal Decomposition: PNA is decomposing in a heated inlet or transfer line.3. Source/Standard Issue: The PNA standard is not being generated correctly or has degraded.4. Instrument Detuning: The mass spectrometer is not tuned for the PNA parent ion or its characteristic fragment ions.5. Leak in the System: A leak is diluting the sample or preventing it from reaching the detector. | 1. Optimize Inlet Material: Use PFA or PTFE tubing for the inlet. Ensure the inlet is as short as possible.[1] 2. Control Temperature: Maintain the inlet and transfer lines at or below ambient temperature to minimize thermal decomposition.[2]3. Verify Standard: Prepare a fresh PNA standard and verify its concentration using an independent method if possible.4. Instrument Calibration: Calibrate and tune the mass spectrometer for the specific m/z of the PNA ion being monitored.5. Leak Check: Perform a thorough leak check of the entire sampling system from the inlet tip to the mass spectrometer. |
| PNA-002 | Signal Instability and Poor Reproducibility | 1. Fluctuating Inlet Temperature: Small changes in temperature can lead to variable PNA decomposition rates.2. Inconsistent Sample Flow: Variations in sample flow rate will affect the concentration of PNA reaching the detector.3. Humidity Effects: Changes in sample humidity can affect PNA transmission and instrument sensitivity.4. Contamination: Contamination in the inlet or ion source can lead to signal fluctuations. | 1. Temperature Regulation: Use a temperature-controlled inlet system to maintain a stable temperature.2. Flow Control: Employ a mass flow controller to ensure a constant and stable sample flow.3. Humidity Control: If possible, use a dryer or humidifier to maintain a constant sample humidity.4. Regular Cleaning: Clean the inlet and ion source regularly according to the instrument manufacturer's guidelines. |
| PNA-003 | High Background Signal | 1. Contaminated Carrier Gas: Impurities in the carrier gas can contribute to background noise.2. Memory Effects: PNA or related compounds from previous experiments may be desorbing from the inlet or instrument surfaces.3. Chemical Interference: Other species in the sample matrix may have the same mass-to-charge ratio as PNA. | 1. Gas Purification: Use a high-purity carrier gas and consider an in-line gas purifier.2. System Bake-out: Bake out the inlet and instrument components at a temperature that will not damage them to remove adsorbed species.3. Selective Ionization: Use a chemical ionization technique that is highly selective for PNA to minimize interferences. |
| PNA-004 | Inlet Clogging | 1. Particulate Matter: Particulate matter in the sample can accumulate and block the inlet.2. Ice Formation: If sampling at low temperatures, ice can form and obstruct the inlet. | 1. Use a Filter: Place an appropriate filter at the inlet entrance to remove particulate matter. Ensure the filter material does not interact with PNA.2. Heated Inlet Tip: For low-temperature environments, a heated inlet tip can prevent ice formation. The heating should be localized to the tip to avoid PNA decomposition in the main inlet line. |
Frequently Asked Questions (FAQs)
Q1: What is the best material for a PNA sampling inlet?
A1: Perfluoroalkoxy (PFA) and Polytetrafluoroethylene (PTFE) are the most recommended materials for PNA sampling inlets due to their inertness and minimal surface interactions.[1] Stainless steel can be used for fittings but should be properly passivated to minimize surface reactivity.
Q2: How does temperature affect PNA measurements?
A2: PNA is thermally unstable and will decompose at elevated temperatures.[2] It is crucial to keep the inlet and transfer lines at or below ambient temperature to prevent PNA loss. For every 10°C increase in temperature, the rate of decomposition can increase significantly.
Q3: How does humidity affect PNA measurements?
A3: High humidity can increase the loss of PNA on some surfaces. The sensitivity of iodide-adduct chemical ionization mass spectrometry (CIMS) can also be dependent on humidity.[3] Maintaining a stable and, if possible, low humidity in the sample stream is recommended for consistent results.
Q4: How can I be sure my inlet is not causing PNA loss?
A4: To quantify inlet loss, you can perform an inlet characterization experiment. This involves introducing a known concentration of PNA directly into the instrument and then through the inlet. The difference in the measured signal indicates the extent of inlet loss.
Q5: What is inlet passivation and why is it important?
A5: Passivation is a chemical treatment that removes free iron and other contaminants from the surface of stainless steel and promotes the formation of a protective, non-reactive oxide layer.[4][5][6][7][8] This is important for any stainless steel components in your sampling system to prevent catalytic decomposition of PNA.
Quantitative Data
Table 1: Comparison of Inlet Materials on this compound Recovery
| Inlet Material | Temperature (°C) | Relative Humidity (%) | Flow Rate (L/min) | PNA Recovery (%) | Reference |
| PFA | 25 | 30 | 1 | >95 | Synthesized Data |
| PFA | 35 | 30 | 1 | ~90 | Synthesized Data |
| PTFE | 25 | 30 | 1 | >95 | Synthesized Data |
| Stainless Steel (unpassivated) | 25 | 30 | 1 | <50 | Synthesized Data |
| Stainless Steel (passivated) | 25 | 30 | 1 | ~85 | Synthesized Data |
| PFA | 25 | 70 | 1 | ~90 | Synthesized Data |
Note: The data in this table is synthesized from general knowledge of material properties and the behavior of reactive nitrogen species. Specific experimental results may vary.
Experimental Protocols
Protocol 1: Passivation of Stainless Steel Inlet Components
This protocol describes a method for passivating stainless steel fittings and other components intended for use in a PNA sampling system using citric acid, a less hazardous alternative to nitric acid.[5]
Materials:
-
10% (w/v) Citric Acid Solution
-
Deionized Water
-
Ultrasonic Bath
-
Clean Glass Beakers
-
Protective Gloves and Goggles
Procedure:
-
Degreasing: Thoroughly clean the stainless steel components with a laboratory-grade detergent to remove any oils or grease. Rinse thoroughly with deionized water.
-
Ultrasonic Cleaning: Place the components in a beaker with deionized water and sonicate for 15 minutes.
-
Acid Immersion: Immerse the cleaned components in the 10% citric acid solution in a clean beaker.
-
Heating and Sonication: Place the beaker in an ultrasonic bath heated to 50-60°C and sonicate for 20-30 minutes.
-
Rinsing: Remove the components from the acid bath and rinse them thoroughly with deionized water. A multi-stage rinse is recommended.
-
Final Rinse: Perform a final rinse with high-purity deionized water.
-
Drying: Dry the components in a clean oven at a low temperature (<100°C) or allow them to air dry in a clean, dust-free environment.
Protocol 2: Synthesis of a this compound Standard
This protocol provides a method for generating a gaseous PNA standard for instrument calibration. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Hydrogen Peroxide (H₂O₂) (30%)
-
Nitrous Acid (HONO) source (e.g., from the reaction of a nitrite (B80452) salt with a weak acid)
-
Mass Flow Controllers (MFCs)
-
PFA or PTFE tubing and fittings
-
Temperature-controlled bath
-
Glass reaction vessel
Procedure:
-
Setup: Assemble the reaction vessel in a temperature-controlled bath set to a low temperature (e.g., 0-5°C) to stabilize the PNA. Use PFA or PTFE tubing for all gas lines.
-
Reagent Flows: Use MFCs to control the flow of carrier gas (e.g., zero air or nitrogen) through the H₂O₂ and HONO sources.
-
Reaction: Combine the gas streams containing H₂O₂ and HONO in the reaction vessel. The reaction H₂O₂ + HONO ⇌ HO₂NO₂ + H₂O will produce PNA.
-
Stabilization: Allow sufficient residence time in the cooled reaction vessel for the reaction to reach a steady state.
-
Dilution: The output from the reaction vessel, containing the PNA standard, can be diluted with a known flow of carrier gas to achieve the desired concentration for calibration.
-
Verification: The concentration of the PNA standard should be verified using an independent method, such as thermal dissociation to NO₂ followed by detection with a NO₂ analyzer.[9]
Protocol 3: Quantification of Inlet Loss
This protocol outlines a procedure to determine the percentage of PNA lost in a sampling inlet.
Materials:
-
Calibrated PNA measurement instrument (e.g., CIMS)
-
Stable PNA standard source
-
Three-way valve
-
PFA or PTFE tubing
Procedure:
-
Direct Measurement (Bypass): Connect the PNA standard source directly to the instrument's inlet using a short piece of PFA tubing. Allow the signal to stabilize and record the PNA concentration (C_direct).
-
Inlet Measurement: Using the three-way valve, divert the flow from the PNA standard source through the inlet being tested and into the instrument.
-
Stabilization and Recording: Allow the signal to stabilize and record the PNA concentration measured after passing through the inlet (C_inlet).
-
Calculation: Calculate the percentage of PNA loss in the inlet using the following formula:
Inlet Loss (%) = [(C_direct - C_inlet) / C_direct] * 100
-
Repeat: Repeat the measurement at different temperatures, humidities, and flow rates to fully characterize the inlet performance.
Visualizations
Caption: Troubleshooting workflow for low or no PNA signal.
Caption: Workflow for PNA instrument calibration and inlet loss quantification.
References
- 1. emerson.com [emerson.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. inoxpassivation.co.uk [inoxpassivation.co.uk]
- 5. bssa.org.uk [bssa.org.uk]
- 6. neelectropolishing.com [neelectropolishing.com]
- 7. solenis.com [solenis.com]
- 8. besttechnologyinc.com [besttechnologyinc.com]
- 9. acp.copernicus.org [acp.copernicus.org]
Technical Support Center: Peroxynitric Acid (PNA) Analytical Instrumentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peroxynitric acid (PNA) analytical instruments.
Troubleshooting Guides
This section addresses specific issues that may arise during the calibration and measurement of this compound.
Issue 1: Unstable or No PNA Signal During Calibration
Question: I am trying to calibrate my instrument using a dynamic PNA source, but the signal is either completely absent or highly unstable. What are the possible causes and how can I troubleshoot this?
Answer: An unstable or absent PNA signal is a common issue, often related to the inherent instability of this compound. Here’s a step-by-step troubleshooting guide:
-
Verify PNA Synthesis: this compound is typically synthesized in situ for calibration purposes. A common method is the reaction of hydroperoxy radicals (HO₂) with nitrogen dioxide (NO₂).
-
Check Precursor Gas Concentrations: Ensure stable and correct concentrations of your HO₂ and NO₂ precursor gases. For photochemical sources, verify the output of the HO₂ radical generation system.[1]
-
Reaction Conditions: PNA formation is temperature-dependent. Ensure your reaction cell is at a suitable temperature to favor the formation of PNA over its thermal decomposition.[2][3][4]
-
-
Inspect the Sampling Line: PNA is prone to surface losses.
-
Material Compatibility: Use inert materials like PFA Teflon for all sampling lines to minimize wall losses.
-
Line Length and Temperature: Keep the sampling line as short as possible and at a controlled temperature to prevent thermal decomposition before the sample reaches the detector.
-
-
Investigate Instrument Parameters (for Chemical Ionization Mass Spectrometers - CIMS):
-
Reagent Ion Signal: Confirm a stable and strong signal for your reagent ion (e.g., iodide, I⁻).[1]
-
Ion-Molecule Reaction Region: Check the pressure and temperature within the ion-molecule reaction region to ensure they are optimal for the formation of the PNA-iodide adduct.
-
-
Rule out Thermal Decomposition: PNA readily decomposes back into HO₂ and NO₂ at elevated temperatures.
-
Inlet Temperature: If your instrument has a heated inlet, ensure the temperature is not high enough to cause significant PNA decomposition before detection. For thermal dissociation-based instruments, this temperature is intentionally controlled to measure PNA.[5]
-
Troubleshooting Workflow for Unstable PNA Signal
Caption: Troubleshooting decision tree for an unstable PNA signal.
Issue 2: Suspected Interferences in Ambient Air Measurements
Question: My PNA measurements in ambient air seem unexpectedly high. How can I identify and mitigate potential chemical interferences?
Answer: Chemical interferences are a significant consideration in PNA measurements, especially with techniques like CIMS. Here’s how to address this:
-
Identify Potential Interferences: For iodide CIMS, other atmospheric species can form adducts with iodide ions at the same mass-to-charge ratio as the PNA-iodide adduct, or can deplete reagent ions.
-
Common Interferences: Be aware of potential interferences from species like HONO and HO₂.[1][6] It's crucial to characterize your instrument's sensitivity to these compounds.
-
Mass Spectra Analysis: Carefully examine your mass spectra for other adduct ions that could indicate the presence of high concentrations of interfering species.
-
-
Perform Zeroing and Background Checks:
-
Zero Air: Regularly introduce zero air (scrubbed of reactive nitrogen and oxygen species) to establish a true zero for your instrument.
-
Inlet Filtration: Use a filter (e.g., a denuder) that selectively removes PNA but allows interfering species to pass through to quantify their contribution to the signal.
-
-
Instrumental Selectivity:
-
Collision-Induced Dissociation (CID): If your CIMS has CID capabilities, you can sometimes differentiate between ions of the same mass by their different fragmentation patterns at varying collision energies.
-
Thermal Dissociation: For TD-CIMS or TD-CRDS, analyzing the signal at different dissociation temperatures can help distinguish PNA from more thermally stable or labile species.[5][7]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for calibrating a PNA instrument?
A1: The most common approach is online or dynamic calibration, where a known concentration of PNA is generated and introduced to the instrument in real-time.[1][6] This is necessary due to the instability of PNA, which makes stable, bottled standards impractical. A widely used method involves the photochemical generation of HO₂ radicals, which then react with a known concentration of NO₂ to produce PNA.[1] The concentration of the generated PNA is then determined using a reference technique, such as a total NOy analyzer based on cavity ring-down spectroscopy (CaRDS), which measures the NO₂ produced from the thermal decomposition of PNA.[6][8]
Q2: How do I prepare a PNA calibration source?
A2: A common method for creating a PNA calibration source involves the following steps, often referred to as a photochemical source:[1]
-
Generate HO₂ Radicals: This is typically done by photolyzing water vapor in the presence of oxygen using a UV lamp (e.g., a 185 nm Pen-Ray® lamp).
-
Introduce NO₂: A calibrated flow of NO₂ is mixed with the HO₂ radicals in a reaction chamber.
-
PNA Formation: The HO₂ and NO₂ react to form PNA.
-
Quantification: The output of the source must be quantified. This can be done by thermally dissociating the PNA back to NO₂ and measuring the NO₂ concentration with a highly sensitive and specific NO₂ analyzer, such as a CaRDS instrument.[1][6]
Experimental Workflow for PNA Calibration Source
Caption: Workflow for a photochemical PNA calibration source.
Q3: What are the key quantitative parameters I should be aware of for PNA calibration?
A3: Several quantitative parameters are critical for accurate PNA calibration. These are summarized in the table below.
| Parameter | Typical Value/Range | Significance | Reference |
| PNA Thermal Decomposition Temperature | > 100 °C for >99% dissociation | Crucial for quantification methods that rely on thermal conversion to NO₂ and for avoiding sample loss in heated inlets. | [1] |
| HO₂ Photolysis Source O₂ Flow | ~0.5 sccm | Controls the amount of O₂ available for HO₂ radical formation. | [1] |
| HO₂ Photolysis Source N₂ Flow (bubbler) | ~100 sccm | Carries water vapor into the photolysis cell. | [1] |
| PNA Formation Temperature | Ambient to slightly below | PNA is thermally unstable; lower temperatures favor its formation and persistence. | [2][3][4] |
| Iodide CIMS Inlet Dissociator Temperature | 130-150 °C (for PANs) | While for PNA detection this is not a dissociator, controlling inlet temperature is key to prevent decomposition. For related compounds like PANs, specific temperatures are used for thermal dissociation. | [7] |
Q4: My PNA synthesis seems to have low yield. How can I improve it?
A4: Low PNA yield during calibration gas generation can be due to several factors:
-
Sub-optimal Precursor Concentrations: The kinetics of PNA formation depend on the concentrations of HO₂ and NO₂. Ensure you are using appropriate concentrations to favor the forward reaction.
-
High Temperatures: As PNA formation is an equilibrium reaction, high temperatures in the reaction chamber will shift the equilibrium towards the reactants (HO₂ and NO₂).[2][3][4] Consider cooling your reaction chamber if possible.
-
Wall Losses: Both HO₂ radicals and PNA are susceptible to losses on surfaces. Ensure the reaction chamber and all tubing are made of inert materials and have been properly passivated.
-
Short Reaction Time: The reaction between HO₂ and NO₂ requires a certain amount of time. Ensure the residence time in your reaction chamber is sufficient for the reaction to proceed to a reasonable extent.
Q5: Can I use Fourier Transform Infrared (FTIR) Spectroscopy for PNA analysis?
A5: Yes, FTIR spectroscopy can be used for PNA analysis, although it is generally less sensitive than CIMS.[7] FTIR provides the advantage of being able to identify and quantify multiple species simultaneously based on their characteristic infrared absorption spectra.[9][10] Calibration of an FTIR for PNA would involve:
-
Generating a PNA Standard: Using a method similar to that for CIMS calibration to produce a gas stream with a known PNA concentration.
-
Acquiring Reference Spectra: Recording the infrared spectrum of the PNA standard and identifying characteristic absorption bands.
-
Developing a Calibration Curve: Plotting the absorbance of a characteristic PNA peak against a range of known concentrations to create a calibration curve, following Beer's Law.[11][12]
Regular background scans are crucial in FTIR to account for atmospheric variations, especially of water vapor and CO₂.[10]
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. riffault.free.fr [riffault.free.fr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal decomposition of HO2NO2 (this compound, PNA): rate coefficient and determination of the enthalpy of formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. amt.copernicus.org [amt.copernicus.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ACP - this compound (HO2NO2) measurements during the UBWOS 2013 and 2014 studies using iodide ion chemical ionization mass spectrometry [acp.copernicus.org]
- 9. laafon.com [laafon.com]
- 10. mse.washington.edu [mse.washington.edu]
- 11. agilent.com [agilent.com]
- 12. Calibration of a Fourier transform infrared spectrometer for hydrogen peroxide vapour measurement - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of the Oxidative Potential of Peroxynitric Acid and Hydroxyl Radicals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the oxidative potential of peroxynitric acid (PNA) and hydroxyl radicals (•OH), two highly reactive species of significant interest in biology and medicine. Understanding their distinct chemical properties is crucial for research into oxidative stress, cellular signaling, and the development of therapeutic interventions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the distinct reaction pathways of these potent oxidants.
Quantitative Comparison of Oxidative Potential
The oxidative potential of a species can be characterized by its standard reduction potential and its reaction rate constants with various substrates. The hydroxyl radical is widely recognized as one of the most powerful and non-selective oxidants in biological systems.[1][2] this compound, in equilibrium with its anionic form, peroxynitrite (ONOO⁻), at physiological pH, exhibits a more complex and selective reactivity profile.
Table 1: Standard Reduction Potentials
| Species | Couple | E°' (V vs. NHE) at pH 7 |
| Hydroxyl Radical | •OH, H⁺/H₂O | ~2.3 |
| Peroxynitrous Acid | ONOOH, H⁺/NO₂•, H₂O | ~1.6 - 1.7 |
| Peroxynitrite | ONOO⁻, 2H⁺/NO₂⁻, H₂O | ~1.4 |
Table 2: Second-Order Reaction Rate Constants (k) with Selected Biomolecules (M⁻¹s⁻¹)
| Substrate | Hydroxyl Radical (•OH) | Peroxynitrite (ONOO⁻) / this compound (ONOOH) |
| Cysteine | 1.2 x 10¹⁰ | 5.9 x 10³ (ONOO⁻) |
| Methionine | 8.5 x 10⁹ | 1.7 x 10³ (ONOO⁻) |
| Tryptophan | 1.3 x 10¹⁰ | 5.0 x 10² (ONOO⁻) |
| Tyrosine | 1.4 x 10¹⁰ | ~10² - 10³ (indirectly via radicals)[3] |
| Guanine (in DNA) | ~10⁹ - 10¹⁰ | Slower, leads to 8-nitroguanine |
| Aliphatic Amino Acids | ~10⁸ - 10⁹ | Generally unreactive |
| Unsaturated Fatty Acids | ~10⁹ | Can initiate lipid peroxidation |
Note: Data for hydroxyl radical reactions are generally at or near the diffusion-controlled limit.[4] Data for this compound are often inferred from studies of peroxynitrite, as PNA is highly unstable. The reactivity of peroxynitrite is highly pH-dependent.
Experimental Protocols
The assessment of the oxidative potential of transient species like this compound and hydroxyl radicals requires specialized techniques.
Determination of Redox Potential using Pulse Radiolysis
Pulse radiolysis is a powerful technique used to generate highly reactive species and study their subsequent reactions on very short timescales.[5][6] This method allows for the determination of the reduction potential of transient radicals.[7][8]
Experimental Workflow:
-
Generation of Radicals: A high-energy electron pulse is directed at a solvent (e.g., water), leading to the formation of primary radicals, including the hydroxyl radical. For this compound studies, pulse radiolysis of aerated solutions containing formate (B1220265) and nitrate (B79036) can be used to generate peroxynitrate.[9]
-
Reaction with a Reference Compound: The generated radical is allowed to react with a reference compound of known one-electron reduction potential.
-
Spectroscopic Detection: The transient changes in the absorption spectrum are monitored using fast detection systems (e.g., streak camera or transient absorption spectroscopy).
-
Equilibrium Analysis: By observing the equilibrium between the radical of interest and the reference compound, the difference in their reduction potentials can be determined, allowing for the calculation of the unknown potential.
Total Oxyradical Scavenging Capacity (TOSC) Assay
The TOSC assay is a method used to determine the antioxidant capacity of a sample by measuring its ability to inhibit the oxidation of a specific substrate by a source of free radicals.[10][11][12][13]
Experimental Protocol:
-
Radical Generation: Peroxyl radicals are typically generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). Hydroxyl radicals can be generated via the Fenton reaction (Fe²⁺ + H₂O₂). Peroxynitrite can be generated from the decomposition of 3-morpholinosydnonimine (SIN-1).
-
Substrate Oxidation: The generated radicals oxidize α-keto-γ-methiolbutyric acid (KMBA), leading to the formation of ethylene (B1197577) gas.
-
Antioxidant Inhibition: In the presence of an antioxidant (the sample being tested), the oxidation of KMBA is inhibited as the antioxidant scavenges the free radicals.
-
Ethylene Quantification: The amount of ethylene produced is quantified over time using gas chromatography.
-
TOSC Calculation: The TOSC value is calculated by integrating the area under the kinetic curve of ethylene production in the presence of the antioxidant and comparing it to a control without the antioxidant.
Comparative Reaction Mechanisms and Signaling Pathways
The distinct reactivity of this compound and hydroxyl radicals leads to different patterns of molecular damage and downstream biological consequences.
DNA Damage Mechanisms
The hydroxyl radical is a major contributor to oxidative DNA damage, reacting indiscriminately with both the deoxyribose backbone and the nucleotide bases.[14] Peroxynitrite, and by extension this compound, can also damage DNA, but often through different mechanisms, including the formation of nitrated bases.[14][15]
Protein Modification Pathways
Both hydroxyl radicals and peroxynitrite can cause significant damage to proteins. Hydroxyl radicals tend to cause non-specific oxidation and fragmentation. Peroxynitrite, on the other hand, is well-known for its ability to nitrate tyrosine residues, a modification that can alter protein function and signaling.[3][16]
References
- 1. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric Oxide and Peroxynitrite in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxygen radicals, nitric oxide, and peroxynitrite: Redox pathways in molecular medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Pulse Radiolysis Studies for Mechanism in Biochemical Redox Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Redox Potentials using Pulse Radiolysis | PPTX [slideshare.net]
- 8. Redox potentials with pulse radiolysis for photocatalysis [morressier.com]
- 9. cris.huji.ac.il [cris.huji.ac.il]
- 10. Improved peroxyl radical scavenging TOSC assay to quantify antioxidant capacity using SIFT-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Total oxyradical scavenging capacity (TOSC) in polluted and translocated mussels: a predictive biomarker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pathophysiological Role of Peroxynitrite Induced DNA Damage in Human Diseases: A Special Focus on Poly(ADP-ribose) Polymerase (PARP) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fundamentals on the biochemistry of peroxynitrite and protein tyrosine nitration - PMC [pmc.ncbi.nlm.nih.gov]
inter-method comparison of CIMS and TD-CRDS for peroxynitric acid detection
For researchers, scientists, and drug development professionals, the accurate detection of peroxynitric acid (PNA), a key reservoir species for HOₓ and NOₓ radicals, is crucial for understanding atmospheric chemistry and its impact on air quality and climate. Two powerful analytical techniques have emerged for this purpose: Chemical Ionization Mass Spectrometry (CIMS) and Thermal Dissociation Cavity Ring-Down Spectroscopy (TD-CRDS). This guide provides an objective, data-driven comparison of these two methods to aid in the selection of the most suitable instrument for specific research needs.
At a Glance: Performance Comparison
| Performance Metric | Chemical Ionization Mass Spectrometry (CIMS) | Thermal Dissociation Cavity Ring-Down Spectroscopy (TD-CRDS) |
| Detection Limit | ~1 pptv (for BPRs, a proxy for complex molecules)[1] | 6.8 pptv (1s, 2σ for TD-PERCA-CRDS)[2], 6.8 pptv (10s, 1σ for ΣPNs)[3] |
| Accuracy | Varies with calibration; uncertainty of ~41% reported for BPRs[1] | ±12% for TD-PERCA-CRDS (dominated by uncertainties in chain length and NO₂ absorption cross-section)[4] |
| Precision | High precision, capable of resolving complex mixtures | <6 pptv for TD-PERCA-CRDS[4] |
| Response Time | Fast, typically on the order of seconds | 3 minutes for total gas and particle measurements[5][6][7] |
| Selectivity | High, based on mass-to-charge ratio; potential for isobaric interferences | Good, based on distinct thermal dissociation profiles of different nitrate (B79036) classes |
| Principle of Detection | Chemical ionization of PNA followed by mass spectrometric detection of the resulting ion. | Thermal dissociation of PNA to NO₂ followed by spectroscopic detection of NO₂. |
Principles of Detection: A Visual Workflow
The fundamental difference between CIMS and TD-CRDS lies in their approach to detecting this compound. CIMS relies on a "soft" ionization technique to directly measure the PNA molecule or a characteristic fragment, while TD-CRDS uses a more indirect method of thermal decomposition followed by the detection of a product molecule.
Chemical Ionization Mass Spectrometry (CIMS) Workflow
Thermal Dissociation Cavity Ring-Down Spectroscopy (TD-CRDS) Workflow
Detailed Experimental Protocols
CIMS Detection of this compound
The detection of PNA using CIMS, particularly with iodide as the reagent ion, is a well-established method.[8]
-
Ion Generation : Iodide (I⁻) reagent ions are generated by passing a flow of ultra-high purity nitrogen containing a trace amount of methyl iodide (CH₃I) over a radioactive source (e.g., ²¹⁰Po) or through a VUV source.[1][8]
-
Sample Introduction : The ambient air sample containing PNA is drawn into an ion-molecule reactor (IMR).
-
Chemical Ionization : Within the IMR, PNA molecules react with the iodide ions. The primary reaction is the formation of an adduct ion, [PNA·I]⁻.[8] The extent of ion clustering can be controlled by adjusting the water vapor concentration in the IMR.[8]
-
Mass Analysis : The ions from the IMR are guided into a mass spectrometer (typically a quadrupole or time-of-flight).
-
Detection : The mass spectrometer separates the ions based on their mass-to-charge ratio, and the detector counts the number of ions of the specific mass corresponding to the [PNA·I]⁻ adduct. The concentration of PNA in the sample is proportional to the detected ion signal.
TD-CRDS Detection of this compound
TD-CRDS offers a robust method for quantifying PNA by converting it to a readily detectable molecule, NO₂.
-
Sample Inlet : The air sample is drawn through an inlet system. To differentiate between NO₂ already present in the sample and that produced from PNA decomposition, a multichannel inlet system is often used. One channel measures ambient NO₂ directly, while another is heated.
-
Thermal Dissociation : The PNA-containing air is passed through a heated quartz or PFA tube. Peroxy nitrates like PNA have relatively weak RO₂-NO₂ bonds and dissociate at temperatures around 150°C.[6] The primary thermal decomposition pathway for PNA is: HO₂NO₂ → HO₂ + NO₂.[9][10][11][12]
-
NO₂ Detection : The gas stream, now containing the NO₂ produced from PNA dissociation, flows into a cavity ring-down spectrometer cell.
-
Cavity Ring-Down Spectroscopy : A laser beam is injected into the high-reflectivity mirror cell. The rate at which the light intensity "rings down" or decays is measured. The presence of NO₂ in the cell increases the rate of decay. By measuring the difference in the ring-down time with and without the sample, the concentration of NO₂ can be precisely determined.
-
PNA Quantification : The concentration of PNA is determined by subtracting the NO₂ concentration measured in the unheated channel from the total NO₂ concentration measured in the heated channel.
Potential Interferences
CIMS:
-
Isobaric Interferences : Other atmospheric species may form ions with the same mass-to-charge ratio as the PNA-adduct, leading to a potential overestimation of PNA concentrations. High-resolution mass spectrometers can help to mitigate this.
-
Matrix Effects : The sensitivity of the CIMS can be affected by the overall composition of the air sample, including humidity.[8]
TD-CRDS:
-
Other Thermally Labile Nitrates : Other nitrate-containing compounds that decompose at similar temperatures to PNA can interfere with the measurement. However, different classes of organic nitrates generally have distinct dissociation temperature profiles, allowing for some differentiation.[6]
-
N₂O₅ Interference : Dinitrogen pentoxide (N₂O₅) can dissociate in the heated inlet and produce NO₂, leading to a positive interference.[5][6]
-
Ozone Pyrolysis : At higher temperatures, ozone can decompose and react with other species in the sample, potentially leading to a negative interference in some channels.[5][6]
Conclusion
Both CIMS and TD-CRDS are powerful and sensitive techniques for the detection of this compound. The choice between the two will depend on the specific requirements of the research.
-
CIMS offers very high sensitivity and selectivity, with the ability to distinguish between different isomers if a high-resolution mass spectrometer is used. Its fast response time makes it suitable for flux measurements and studies of rapid chemical processes. However, it can be susceptible to matrix effects and isobaric interferences.
-
TD-CRDS is a robust and relatively more straightforward technique. Its accuracy is well-defined, and it is less prone to matrix effects than CIMS. The use of distinct thermal dissociation profiles can provide information on different classes of nitrates. However, its response time is generally slower than CIMS, and it can be subject to interferences from other thermally labile nitrogen-containing compounds.
For researchers requiring the highest sensitivity and selectivity for speciated measurements of PNA and other complex molecules, CIMS is likely the preferred method. For long-term monitoring and applications where robustness and well-characterized accuracy are paramount, TD-CRDS presents a very strong option.
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. amt.copernicus.org [amt.copernicus.org]
- 3. A three-channel thermal dissociation cavity ring-down spectrometer for simultaneous measurement of ambient total peroxy nitrates, total alkyl nitrates, and NO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. amt.copernicus.org [amt.copernicus.org]
- 5. A thermal-dissociation–cavity ring-down spectrometer (TD-CRDS) for the detection of organic nitrates in gas and particle phases [repository.library.noaa.gov]
- 6. AMT - A thermal-dissociationâcavity ring-down spectrometer (TD-CRDS) for the detection of organic nitrates in gas and particle phases [amt.copernicus.org]
- 7. researchgate.net [researchgate.net]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. riffault.free.fr [riffault.free.fr]
- 10. Thermal decomposition of HO2NO2 (this compound, PNA): rate coefficient and determination of the enthalpy of formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Validating Peroxynitracid Acid Measurements in Atmospheric Field Campaigns: A Comparative Guide
A critical evaluation of analytical techniques for the quantification of atmospheric peroxynitracid acid (PNA), providing researchers, atmospheric scientists, and air quality modelers with a comprehensive guide to the validation and comparison of current measurement methodologies.
Peroxynitric acid (PNA), or HO₂NO₂, is a significant reservoir species for both hydroperoxyl (HO₂) and nitrogen dioxide (NO₂) radicals in the troposphere, playing a crucial role in atmospheric chemistry, particularly in the formation of ozone and the partitioning of reactive nitrogen. Accurate and precise measurements of PNA in field campaigns are essential for understanding atmospheric oxidation capacity and for the validation of chemical transport models. This guide provides a comparative overview of the most prevalent techniques used for ambient PNA measurement, with a focus on their validation, performance metrics, and experimental protocols.
Comparison of Peroxynitracid Acid Measurement Techniques
The accurate quantification of atmospheric PNA is challenged by its thermal instability and potential for sampling artifacts. Several advanced analytical techniques have been developed and deployed in field campaigns. The table below summarizes the key quantitative performance metrics of the most common methods.
| Measurement Technique | Reagent Ion/Detection Principle | Detection Limit (pptv) | Accuracy (%) | Precision (%) | Response Time | Key Interferences |
| Iodide-Adduct Chemical Ionization Mass Spectrometry (Iodide-CIMS) | I⁻ | 0.6 - 2 | ± (15-25) | < 10 | 1-10 s | O₃, NO₂, PANs (potential for secondary reactions in the ion source) |
| CF₃O⁻ Chemical Ionization Mass Spectrometry (CF₃O⁻-CIMS) | CF₃O⁻ | ~10 | ± (20-30) | < 15 | 1-10 s | Other acidic species, water vapor clustering can affect sensitivity |
| Thermal Dissociation Cavity Ring-Down Spectroscopy (TD-CRDS) | Thermal dissociation to NO₂ followed by optical absorption | 5 - 10 | ± (10-20) | < 5 | 1-10 s | Other thermally unstable NO₂-containing species (e.g., PANs, alkyl nitrates) |
Experimental Protocols
Detailed and rigorous experimental protocols are fundamental to ensuring the quality and comparability of PNA measurements from different instruments and campaigns.
Chemical Ionization Mass Spectrometry (CIMS)
1. Iodide-Adduct CIMS (Iodide-CIMS):
-
Principle: Ambient air is drawn into an ion-molecule reaction region where it mixes with iodide ions (I⁻) generated from a radioactive source (e.g., ²¹⁰Po) or a corona discharge. PNA reacts with I⁻ to form the I⁻·HO₂NO₂ adduct ion, which is then detected by a mass spectrometer.
-
Calibration: The instrument is calibrated using a synthesized PNA standard. A common method involves the gas-phase reaction of a known concentration of HO₂ radicals with excess NO₂. The concentration of the PNA standard is typically verified by converting it to NOy and measuring the resulting NO₂ using a calibrated NOy analyzer, such as a Cavity Ring-Down Spectrometer (CaRDS).
-
Validation: Validation is achieved through regular in-field calibrations, background measurements (by overflowing the inlet with ultra-pure zero air or scrubbing PNA from the sample stream), and, ideally, through formal intercomparison with other PNA measurement techniques.
2. CF₃O⁻ CIMS:
-
Principle: This technique utilizes the trifluoromethoxide anion (CF₃O⁻) as the reagent ion. PNA reacts with CF₃O⁻ via fluoride (B91410) transfer or clustering reactions, producing product ions that are detected by the mass spectrometer.
-
Calibration: Similar to Iodide-CIMS, calibration is performed using a known PNA source. The sensitivity of CF₃O⁻ CIMS can be dependent on the water vapor concentration in the sample air, requiring careful characterization and correction.
-
Validation: Validation protocols are analogous to those for Iodide-CIMS, emphasizing frequent calibrations and background assessments.
Thermal Dissociation Cavity Ring-Down Spectroscopy (TD-CRDS)
-
Principle: This method relies on the thermal decomposition of PNA to NO₂ at elevated temperatures (typically 150-200 °C). The resulting NO₂ is then quantified using a highly sensitive and specific optical absorption technique, Cavity Ring-Down Spectroscopy. By measuring the NO₂ concentration at a high temperature (with PNA dissociated) and a lower reference temperature (without PNA dissociation), the PNA concentration can be determined by difference.
-
Calibration: The TD-CRDS instrument is calibrated for its NO₂ response using standard gas mixtures. The dissociation efficiency of PNA in the heated inlet must be characterized in the laboratory.
-
Validation: A key validation step is to ensure that other thermally labile nitrogen-containing compounds, such as peroxyacetyl nitrate (B79036) (PAN), do not interfere with the PNA measurement. This is typically achieved by using a second heated channel at a higher temperature to decompose PAN and other nitrates, allowing for their subtraction from the PNA signal.
Validation and Intercomparison Workflow
The validation of PNA measurements is a multi-step process that is crucial for ensuring data quality and comparability across different studies. The following diagram illustrates a typical validation workflow.
Caption: A generalized workflow for the validation of this compound (PNA) measurements in atmospheric field campaigns.
A Comparative Guide to Peroxynitric Acid and Nitric Acid as Nitrating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of peroxynitric acid and nitric acid as nitrating agents, with a focus on their performance, underlying mechanisms, and experimental applications. The information presented is intended to assist researchers in selecting the appropriate reagent and conditions for their specific nitration needs.
At a Glance: this compound vs. Nitric Acid
| Feature | This compound (or its conjugate base, Peroxynitrite) | Nitric Acid |
| Nitrating Species | Nitrogen dioxide radical (•NO₂) and hydroxyl radical (•OH) | Nitronium ion (NO₂⁺) |
| Reaction Mechanism | Free radical mechanism | Electrophilic aromatic substitution |
| Typical Substrates | Phenolic compounds (e.g., tyrosine, phenol) | Aromatic and aliphatic compounds |
| Reaction Conditions | Mild, often in aqueous buffer solutions (pH dependent) | Often requires strong acids (e.g., H₂SO₄) and controlled temperatures |
| Regioselectivity | pH-dependent; can favor nitrosation at higher pH | Dependent on substrate and reaction conditions; can be controlled with catalysts |
| Yields (Phenol) | Variable, pH-dependent. Can produce a mixture of nitrated and hydroxylated products. Nitrosation can be dominant at pH ≥ 8.0.[1][2] | Can be high, but over-nitration to di- and tri-nitro products is common with activated rings.[3] |
| Key Advantages | Milder reaction conditions; useful in biological systems | Well-established, versatile, and can achieve high yields for a broad range of substrates |
| Key Disadvantages | Instability of peroxynitrous acid; potential for side reactions (hydroxylation, nitrosation)[1][2] | Harsh reaction conditions; risk of over-nitration and oxidation; generation of acidic waste[4] |
Reaction Mechanisms
The nitration mechanisms of this compound and nitric acid differ fundamentally, which accounts for their distinct reactivity and selectivity.
This compound: The nitration of phenolic compounds by peroxynitrous acid proceeds through a free radical mechanism. The rate-limiting step is the decomposition of peroxynitrous acid into a hydroxyl radical (•OH) and a nitrogen dioxide radical (•NO₂)[5]. These radicals then react with the aromatic substrate.
Caption: Radical mechanism of phenol nitration by peroxynitrous acid.
Nitric Acid: The nitration of aromatic compounds with nitric acid, typically in the presence of a strong acid like sulfuric acid, occurs via an electrophilic aromatic substitution mechanism[6][7]. The key reactive intermediate is the highly electrophilic nitronium ion (NO₂⁺).
Caption: Electrophilic aromatic substitution mechanism for benzene nitration.
Experimental Protocols
Detailed methodologies for the nitration of phenol using both peroxynitrite (as a source of this compound) and nitric acid are provided below.
Phenol Nitration using Peroxynitrite
This protocol is based on studies of phenol nitration by peroxynitrite in aqueous solutions.
Materials:
-
Phenol
-
Peroxynitrite solution (synthesized in situ or from a commercial source)
-
Phosphate (B84403) buffer (0.1 M)
-
Diethylenetriaminepentaacetic acid (DTPA)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a 2 mM solution of phenol in 0.1 M phosphate buffer at the desired pH (e.g., pH 7.0 or 9.6) containing 0.1 mM DTPA.
-
Initiate the reaction by adding a stock solution of peroxynitrite to the phenol solution to achieve a final concentration of 2 mM.
-
Incubate the reaction mixture at 25°C. The reaction progress can be monitored by the decay of peroxynitrite, which can be assessed by its absorbance at 302 nm.
-
After the peroxynitrite has completely decomposed (typically a few hours), analyze the reaction products by reverse-phase HPLC.
-
Use authentic standards of 2-nitrophenol (B165410), 4-nitrophenol (B140041), and 4-nitrosophenol (B94939) to identify and quantify the products.
Expected Outcome: At pH 7.0, a mixture of 2-nitrophenol and 4-nitrophenol is expected. At pH ≥ 8.0, 4-nitrosophenol is expected to be the major product[1][2]. The yields of the nitrated and nitrosated products are generally modest and depend on the specific pH and reaction conditions. For example, in one study, the yield of 4-nitrosophenol was found to be comparable to that of the nitrophenols under optimal conditions[2].
Phenol Nitration using Dilute Nitric Acid
This protocol describes a common method for the mono-nitration of phenol.
Materials:
-
Phenol
-
Dilute nitric acid (e.g., 30% w/v)
-
Carbon tetrachloride (CCl₄) as a solvent
-
γ-Alumina as a solid acid catalyst (optional, for improved regioselectivity)
-
Sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Dissolve phenol in carbon tetrachloride in a reaction flask.
-
If using a catalyst, add the γ-alumina to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add dilute nitric acid to the stirred mixture while maintaining a low temperature (e.g., below 10°C) to control the exothermic reaction and minimize oxidation.
-
After the addition is complete, continue stirring at room temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with a sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to obtain the crude product.
-
The product, a mixture of o- and p-nitrophenol, can be purified by column chromatography or recrystallization.
Expected Outcome: This procedure typically yields a mixture of ortho- and para-nitrophenol. The ortho-isomer can be separated from the para-isomer by steam distillation due to its intramolecular hydrogen bonding. The use of a solid acid catalyst like γ-alumina can increase the selectivity for the ortho-isomer[8].
Experimental Workflow Comparison
The following diagram illustrates the general workflows for nitration using this compound and nitric acid.
Caption: General experimental workflows for nitration reactions.
Conclusion
This compound and nitric acid are both effective nitrating agents, but their distinct mechanisms and reactivity profiles make them suitable for different applications. This compound, often used in the form of its conjugate base peroxynitrite, offers a milder, radical-based approach that is particularly relevant for the nitration of sensitive substrates and in biological contexts. However, its use can be complicated by its instability and the potential for side reactions.
In contrast, nitric acid, especially when used in mixed acid systems, is a powerful and versatile reagent for a wide range of aromatic nitrations. While the reaction conditions are harsher, the yields can be high, and the regioselectivity can be controlled through careful optimization of the reaction parameters. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired product, and the tolerance for different reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrosation by peroxynitrite: use of phenol as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Mechanisms of Peroxynitrite Mediated Nitration of Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
Peroxynitric Acid Demonstrates Superior Bactericidal Efficacy Over Peracetic Acid
A comprehensive review of available data indicates that peroxynitric acid (PNA) exhibits significantly higher bactericidal activity, ranging from tens to hundreds of times more effective per unit of molarity than peracetic acid (PAA), a commonly used disinfectant. This heightened efficacy, coupled with a greater resistance to inactivation by organic matter, positions PNA as a promising candidate for advanced disinfection applications.
A key study evaluating the bactericidal properties of PNA revealed it to be approximately 10 times more effective than PAA against Bacillus subtilis spores. The same research further highlights that the overall bactericidal effect of PNA is several tens to several hundred times higher than that of PAA on a molar basis. This superior performance is a critical consideration for researchers and professionals in drug development and infection control seeking more potent antimicrobial agents.
Comparative Analysis of Bactericidal Activity
| Feature | This compound (PNA) | Peracetic Acid (PAA) | Source |
| Relative Efficacy | Several tens to hundreds of times more effective per unit of molarity. | Baseline for comparison. | |
| Activity against B. subtilis spores | Approximately 10 times more effective. | Baseline for comparison. | |
| Resistance to Organic Load | High resistance, maintaining efficacy in the presence of organic contaminants. | Efficacy can be diminished by organic matter. |
Mechanisms of Action: An Overview
Both this compound and peracetic acid exert their bactericidal effects through strong oxidizing action, leading to the denaturation of essential cellular components.
Peracetic Acid (PAA): The mechanism of PAA is understood to involve the disruption of cell wall permeability through the oxidation of sulfhydryl and sulfur bonds in proteins and enzymes. This action denatures proteins and disrupts cellular metabolism, ultimately leading to cell death.
This compound (PNA): As a reactive nitrogen species (RNS), PNA is a powerful oxidant. Its bactericidal action is attributed to its ability to inflict oxidative damage on a wide range of cellular macromolecules, including lipids, proteins, and nucleic acids. This multifaceted attack overwhelms the bacterial cell's antioxidant defenses.
Due to the nature of their broad oxidative action, specific signaling pathways are not typically associated with these disinfectants in the way they are with targeted antibiotics. Instead, their efficacy is a result of widespread, non-specific oxidative damage.
Experimental Protocols
The following sections detail the methodologies employed in the key studies comparing the bactericidal efficacy of PNA and PAA.
Synthesis of this compound
A stock solution of PNA can be synthesized by the reaction of hydrogen peroxide with nitrous acid at low temperatures.
Caption: Workflow for the synthesis of this compound.
Bactericidal Efficacy Testing: A General Protocol
The bactericidal activity of both PNA and PAA can be evaluated using a suspension test method.
-
Bacterial Culture Preparation: Bacterial strains of interest (e.g., E. coli, S. aureus, B. subtilis) are cultured in appropriate broth media to a specific cell density (e.g., 10^8 CFU/mL).
-
Disinfectant Dilution: Stock solutions of PNA and PAA are diluted to the desired test concentrations in a suitable buffer.
-
Exposure: A standardized volume of the bacterial suspension is mixed with the disinfectant solution.
-
Incubation: The mixture is incubated for a predetermined contact time (e.g., 1, 5, 10 minutes) at a controlled temperature.
-
Neutralization: The antimicrobial action is stopped by adding a neutralizing agent.
-
Viable Cell Count: The number of surviving bacteria is determined by plating serial dilutions of the neutralized mixture onto agar (B569324) plates and counting the colony-forming units (CFU) after incubation.
-
Calculation of Reduction: The log reduction in viable bacteria is calculated by comparing the CFU counts of the treated samples to the initial bacterial count.
Caption: General workflow for assessing bactericidal efficacy.
Conclusion
Spectroscopic Distinction of Peroxynitric Acid and Peroxynitrite: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate differentiation of peroxynitric acid (HOONO₂) from its isomer peroxynitrite (ONOO⁻) is critical due to their distinct chemical reactivities and biological implications. This guide provides an objective comparison of spectroscopic methods for distinguishing these two potent reactive nitrogen species, supported by experimental data and detailed methodologies.
This compound (PNA) and peroxynitrite (PN) are isomers with the same molecular formula (HNO₃) but different atomic arrangements, leading to significant differences in their stability and reactivity.[1][2] Peroxynitrite is a potent nucleophile, oxidant, and nitrating agent, implicated in various pathological conditions.[3][4] this compound, while also a strong oxidant, exhibits different reaction kinetics and pathways.[5][6] The ability to selectively detect and quantify each species is therefore paramount in studying their roles in chemical and biological systems. Spectroscopic techniques offer powerful, non-invasive tools for this purpose.
Comparative Spectroscopic Analysis
The primary spectroscopic methods for distinguishing this compound from peroxynitrite are UV-Visible Absorption Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique probes different molecular properties, providing a unique fingerprint for each isomer.
| Spectroscopic Method | This compound (HOONO₂) | Peroxynitrite (ONOO⁻) | Key Distinguishing Features |
| UV-Visible Absorption | Monotonic rise in absorbance between 290 and 230 nm[7] | Strong, broad absorption maximum at 302 nm (in alkaline solution)[3][8][9] | The distinct and strong absorbance peak of peroxynitrite at 302 nm is the most straightforward spectroscopic marker for its detection and quantification. |
| ε₂₄₅ = 400 ± 30 M⁻¹ cm⁻¹[7] | ε₃₀₂ = 1670 - 1705 M⁻¹ cm⁻¹ [3][9] | The molar absorptivity of peroxynitrite at its λmax is significantly higher than that of this compound in the UV region. | |
| Raman Spectroscopy | Key vibrational modes yet to be fully identified, but theoretical studies and some experimental data exist.[7][10] | Intense, broad band centered at ~642 cm⁻¹ (in aqueous solution)[11][12][13] | The prominent Raman band of peroxynitrite around 642 cm⁻¹, which is unusually broad, serves as a characteristic signature.[13] |
| Theoretical spectra show distinct vibrational modes from peroxynitrite.[7][10] | A band at ~658 cm⁻¹ has been observed for a copper-bound cis-peroxynitrite complex.[13] | The specific vibrational frequencies and their intensities in the Raman spectra of the two isomers are fundamentally different due to their distinct bonding arrangements. | |
| ¹⁵N NMR Spectroscopy | Chemical shift of -28.3 ppm (relative to dilute nitric acid)[5][7] | The cis ONOO⁻ is the most stable and predominant isomer.[11][12] | The ¹⁵N chemical shift provides a clear distinction between the nitrogen environments in this compound and peroxynitrite. |
Experimental Protocols
Accurate spectroscopic analysis relies on the proper synthesis and handling of this compound and peroxynitrite. The following are summarized protocols for their laboratory synthesis.
Synthesis of Peroxynitrite (ONOO⁻)
A common and effective method for synthesizing peroxynitrite is the reaction of acidified hydrogen peroxide with sodium nitrite (B80452), followed by quenching with a strong base.[14][15]
Materials:
-
Sodium nitrite (NaNO₂)
-
Hydrogen peroxide (H₂O₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Manganese dioxide (MnO₂) for purification[14]
-
Syringe pump
Procedure:
-
Prepare solutions of 0.6 M NaNO₂, 0.7 M H₂O₂, 0.6 M HCl, and 1.5 M NaOH. All solutions should be kept on ice.
-
Using a syringe pump, rapidly mix the acidified hydrogen peroxide solution (a mixture of the H₂O₂ and HCl solutions) with the sodium nitrite solution.
-
Immediately quench the reaction by mixing the flow with the 1.5 M NaOH solution. The formation of a characteristic yellow color indicates the presence of peroxynitrite.
-
To remove unreacted hydrogen peroxide, which can interfere with subsequent experiments, treat the solution with manganese dioxide. The decomposition of H₂O₂ is evident by the evolution of oxygen gas.
-
Centrifuge or filter the solution to remove the MnO₂.
-
The concentration of the peroxynitrite stock solution should be determined spectrophotometrically by measuring its absorbance at 302 nm in an alkaline buffer (e.g., 0.1 M NaOH), using a molar extinction coefficient of ε₃₀₂ = 1670 M⁻¹ cm⁻¹.[3]
-
Store the peroxynitrite solution in aliquots at -80°C.
Synthesis of Aqueous this compound (HOONO₂)
This compound can be synthesized in aqueous solution by the reaction of nitrous acid with an excess of hydrogen peroxide at low temperatures.[5][6]
Materials:
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄) or another suitable acid
-
Hydrogen peroxide (H₂O₂, >30%)
Procedure:
-
Prepare a solution of nitrous acid by acidifying a solution of sodium nitrite.
-
Cool the nitrous acid solution and a solution of hydrogen peroxide to 0°C or below.
-
Slowly add the nitrous acid solution to a greater-than-twofold excess of the cold hydrogen peroxide solution with vigorous stirring, while maintaining the temperature at or below 0°C.
-
The resulting solution contains aqueous this compound. Due to its limited stability, it should be used promptly for spectroscopic analysis. In acidic solution at room temperature, it has a half-life of about 30 minutes.[5]
Spectroscopic Measurement Workflow
The following diagram illustrates a generalized workflow for distinguishing this compound from peroxynitrite using the spectroscopic methods discussed.
References
- 1. Peroxynitrate and peroxynitrite: a complete basis set investigation of similarities and differences between these NOx species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. Theoretical Study on Raman Spectra of Aqueous this compound [cjcp.ustc.edu.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Direct Resonance Raman Characterization of a Peroxynitrito Copper Complex Generated from O2 and NO and Mechanistic Insights into Metal Mediated Peroxynitrite Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of peroxynitrite from nitrite and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Detection of Peroxynitric Acid Versus Other Reactive Oxygen Species
For researchers, scientists, and drug development professionals investigating the roles of reactive oxygen species (ROS) in physiological and pathological processes, the ability to selectively and sensitively detect specific ROS is paramount. Peroxynitric acid (ONOOH), a potent oxidizing and nitrating agent, is notoriously difficult to detect due to its high reactivity and short half-life. This guide provides an objective comparison of electrochemical methods for the detection of this compound against other key reactive oxygen species, supported by experimental data and detailed protocols.
Comparative Analysis of Electrochemical Sensors for ROS Detection
The selection of an appropriate electrochemical sensor for ROS detection is contingent on several factors, including the target analyte, the required sensitivity and selectivity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of various electrochemical sensors for the detection of this compound and other major ROS.
| Analyte | Electrode Modification | Method | Limit of Detection (LOD) | Linear Range | Potential Interferences | Reference |
| This compound (Peroxynitrite) | Hemin-PEDOT/BDD | Amperometry | 10 ± 0.5 nM | Not Specified | Norepinephrine, Serotonin, Uric Acid | [1] |
| Bare Gold | Amperometry | Not Specified | Not Specified | Dopamine, Hydrogen Peroxide, Nitrite, Ascorbic Acid, Glutamate | [2] | |
| Hydrogen Peroxide (H₂O₂) | Platinum Nanoparticles/rGO-CNT | Amperometry | 0.02 µM | 0.1 - 1000 µM | Not Specified | [3] |
| Bi-BTC-Cu-TCPP/GCE | DPV | 0.20 µM | 10 - 120 µM | Not Specified | [4] | |
| LaNi₀.₆Co₀.₄O₃ Carbon Paste | Voltammetry | 1 nM | Not Specified | Not Specified | [5] | |
| Superoxide (B77818) (O₂⁻) | Polypyrrole/HRP & SOD | Amperometry | 10⁻⁷ M | 10⁻⁷ - 10⁻⁴ M | Not Specified | [6] |
| Hydroxyl Radical (•OH) | CeO₂/GO/PB | CV | 60 µM | 0.1 - 10 mM | Hydrogen Peroxide | [7] |
| Aptamer/N-C/AuNPs/GCE | SWV | Not Specified | Not Specified | Not Specified | [8] | |
| PQQ-GDH/Phenol | Voltammetry | 8 nM (for catechol adduct) | Not Specified | Not Specified | [9] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these detection techniques. Below are protocols for key experiments cited in this guide.
Protocol 1: Electrochemical Detection of Peroxynitrite using a Hemin-PEDOT Functionalized Boron-Doped Diamond (BDD) Microelectrode
This protocol is adapted from the work of T.S. Hui and colleagues.[1]
1. Electrode Preparation:
- A Boron-Doped Diamond (BDD) microelectrode is used as the working electrode.
- The electrode is modified with an electropolymerized film of hemin (B1673052) and poly(3,4-ethylenedioxythiophene) (PEDOT).
2. Electrochemical Setup:
- A three-electrode system is employed, consisting of the modified BDD working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
- Cyclic voltammetry (CV) and amperometry are performed using an electrochemical workstation.
3. Peroxynitrite Generation:
- For measurements at physiological pH (7.4), 3-morpholinosydnonimine (SIN-1) is used as a peroxynitrite donor. A stock solution of SIN-1 is prepared in 0.1 M phosphate-buffered saline (PBS).
4. Measurement:
- Cyclic Voltammetry: The potential is swept to observe the electrochemical response of peroxynitrite at the modified electrode.
- Amperometry: A constant potential is applied, and the current is measured over time. The addition of SIN-1 will generate peroxynitrite, leading to a change in current that is proportional to its concentration.
5. Selectivity Studies:
- Potential interfering species such as norepinephrine, serotonin, and uric acid are added to the electrochemical cell to assess the selectivity of the sensor.
Protocol 2: Electrochemical Detection of Hydrogen Peroxide using a Bi-BTC-Cu-TCPP Modified Glassy Carbon Electrode
This protocol is based on the research by M. A. Mahmoud and team.[4]
1. Sensor Fabrication:
- A 2D Cu-TCPP (copper porphyrinic) nanosheet is grown on a 3D Bi-MOF (bismuth metal-organic framework) via a solvothermal reaction.
- The resulting Bi-BTC-Cu-TCPP nanocomposite is deposited on a glassy carbon electrode (GCE).
2. Electrochemical Characterization:
- Cyclic voltammetry and electrochemical impedance spectroscopy are used to characterize the modified electrode.
3. Hydrogen Peroxide Detection:
- Differential pulse voltammetry (DPV) is utilized to measure the electrochemical response to hydrogen peroxide.
- The modified GCE is immersed in a solution, and the DPV is recorded before and after the addition of H₂O₂. The change in the voltammetric signal is correlated to the H₂O₂ concentration.
4. Selectivity and Stability:
- The sensor's response is tested in the presence of other potential interfering species to evaluate its selectivity.
- The long-term stability of the sensor is assessed by repeated measurements over time.
Protocol 3: Electrochemical Detection of Hydroxyl Radical using a Cerium Oxide/Graphene Oxide Composite Sensor
This protocol is derived from the work of S. Singh and colleagues.[7]
1. Sensor Preparation:
- A composite of cerium oxide (CeO₂) and graphene oxide (GO) is prepared.
- This composite is deposited on an electrode, which may also be modified with a layer of Prussian Blue (PB) to enhance the signal.
2. Hydroxyl Radical Generation:
- The Fenton reaction (a solution of H₂O₂ and FeSO₄) is used to generate hydroxyl radicals in situ.
3. Electrochemical Measurement:
- Cyclic voltammetry is used to monitor the electrochemical response.
- The CV is first run in the H₂O₂ solution, and then the FeSO₄ solution is added to initiate the Fenton reaction and •OH production. The change in the redox current indicates the presence of hydroxyl radicals.
4. Quantification:
- The sensor response is measured at different concentrations of hydroxyl radicals to establish a linear range and determine the limit of detection.
Signaling Pathways and Experimental Workflows
To understand the context of peroxynitrite detection, it is essential to visualize its formation pathway. Peroxynitrite is formed from the reaction of nitric oxide (•NO) and superoxide (O₂•⁻), both of which are important signaling molecules in biological systems.
Caption: Formation of peroxynitrite from nitric oxide and superoxide.
The following diagram illustrates a general workflow for the electrochemical detection of a target ROS in a biological sample.
Caption: General workflow for electrochemical ROS detection.
References
- 1. Electrochemical Detection of Peroxynitrite using Hemin-PEDOT Functionalized Boron-Doped Diamond Microelectrode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly efficient electrochemical detection of H2O2 utilizing an innovative copper porphyrinic nanosheet decorated bismuth metal–organic framework modified electrode - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Detection of Hydroxyl Radicals Using Cerium Oxide/Graphene Oxide Composite on Prussian Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Analysis of Peroxynitric Acid and Peroxynitrous Acid Stability for the Research Community
An objective guide for researchers, scientists, and drug development professionals on the relative stability and decomposition pathways of peroxynitric acid and peroxynitrous acid, supported by experimental data and detailed protocols.
This compound (HOONO₂) and peroxynitrous acid (ONOOH) are two potent reactive nitrogen species (RNS) that play crucial roles in various chemical and biological systems. While structurally similar, their stability profiles differ significantly, impacting their reactivity and biological effects. This guide provides a comprehensive comparative analysis of their stability, supported by quantitative data from experimental studies, detailed experimental protocols for their synthesis and analysis, and visualizations of their decomposition pathways.
Quantitative Stability Comparison
The stability of this compound and peroxynitrous acid is highly dependent on pH, temperature, and the presence of catalysts. The following table summarizes key quantitative data regarding their stability and decomposition.
| Parameter | This compound (HOONO₂) | Peroxynitrous Acid (ONOOH) | Conditions |
| pKa | ~5.9 | ~6.8[1][2] | |
| Half-life | 6.4 ± 0.9 minutes[3] | < 1 second[2] | pH 3.5, 20°C (HOONO₂) / Physiological pH, 37°C (ONOOH) |
| 49 ± 26 minutes[4][5] | ~10 ms[1] | pH 1.7, 22°C, in the presence of 1.00 mM Na₂EDTA (HOONO₂) / Physiological pH (ONOOH) | |
| 73.9 ± 0.9 minutes (longest observed)[4][5] | pH 1.7, 22°C, with Na₂EDTA (HOONO₂) | ||
| Decomposition Rate Constant | (1.16 ± 0.20) × 10¹⁶ M⁻¹s⁻¹ [H⁺]⁻¹ exp(−126 ± 8 kJ mol⁻¹/RT) (base-catalyzed)[4][5] | 1.2 s⁻¹ (isomerization to nitrate)[1][6][7][8] | 5.0 to 25.0 °C (HOONO₂) |
| (5.27 ± 0.15) × 10¹⁷ s⁻¹ exp(−110.1 ± 1.3 kJ mol⁻¹/RT) (dissociation to HO₂ + NO₂)[4][5] | 0.8 s⁻¹ (homolysis to •OH + •NO₂)[9] | 5.0 to 25.0 °C (HOONO₂) / ~21°C (ONOOH) |
Decomposition Pathways
The decomposition of this compound and peroxynitrous acid proceeds through distinct pathways, which are visualized below.
This compound Decomposition
This compound primarily decomposes via two main routes: a base-catalyzed pathway and a dissociation pathway into hydroperoxyl and nitrogen dioxide radicals. The presence of metal ions like Cu²⁺ can catalyze its decomposition[4][5].
Caption: Decomposition pathways of this compound.
Peroxynitrous Acid Decomposition
Peroxynitrous acid is significantly less stable than this compound and rapidly decomposes at physiological pH. Its main decomposition routes are isomerization to nitric acid and homolytic cleavage to form highly reactive hydroxyl and nitrogen dioxide radicals[1][9][10][11].
Caption: Decomposition pathways of peroxynitrous acid.
Experimental Protocols
Accurate and reproducible experimental results rely on standardized protocols for the synthesis and handling of these reactive species.
Protocol 1: Synthesis of this compound
This protocol describes a method for the synthesis of a this compound solution.
Materials:
-
Sodium nitrite (B80452) (NaNO₂) (98%)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Perchloric acid (HClO₄) (70%)
-
Ice bath
Procedure:
-
Dissolve 1.067 g (15 mmol) of 98% NaNO₂ in 3 mL of 30% H₂O₂ and cool the solution to 0°C in an ice bath.
-
In a separate container, mix 2 mL of 30% H₂O₂ with 0.3 mL of 70% HClO₄ and cool the mixture to -5°C.
-
Add the nitrite-peroxide solution to the stirred peroxide-acid solution in 1.0 mL increments.
-
Finally, add a further 1.0 mL of 70% HClO₄ to this solution and stir at -5°C for 2 minutes.
-
The resulting solution contains approximately 1.7 M this compound, corresponding to a 75% yield based on sodium nitrite, and should be used immediately[12].
Protocol 2: Synthesis of Peroxynitrite (Precursor to Peroxynitrous Acid)
This protocol describes a common method for synthesizing a stock solution of peroxynitrite, the conjugate base of peroxynitrous acid. Peroxynitrous acid is generated in situ by acidifying the peroxynitrite solution.
Materials:
-
Sodium nitrite (NaNO₂)
-
Hydrogen peroxide (H₂O₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Manganese dioxide (MnO₂)
-
Ice bath
-
Stir plate and stir bar
Procedure:
-
Prepare a solution of 0.6 M NaNO₂ in deionized water.
-
Prepare a solution of 0.7 M HCl and 0.6 M H₂O₂.
-
Cool both solutions in an ice bath with constant stirring.
-
Slowly add the acidic H₂O₂ solution to the NaNO₂ solution while vigorously stirring.
-
Almost simultaneously, add a solution of 3 M NaOH to the mixture to quench the reaction and stabilize the peroxynitrite (a yellow solution will form).
-
To remove unreacted H₂O₂, add a small amount of MnO₂ (approximately 0.1 g/mL) and stir for about 15 minutes, or until gas evolution ceases.
-
Filter the solution under a vacuum to remove the MnO₂.
-
Divide the resulting peroxynitrite solution into small aliquots and store them at -20°C[1].
Quantification: The concentration of the peroxynitrite stock solution can be determined spectrophotometrically by measuring its absorbance at 302 nm in a 0.1 M NaOH solution, using a molar extinction coefficient of 1670 M⁻¹ cm⁻¹[1].
Experimental Workflow: Studying Stability by UV-Vis Spectrophotometry
The stability of both acids can be monitored by tracking the change in their concentration over time using UV-Vis spectrophotometry.
Caption: General workflow for studying stability.
Conclusion
The experimental data clearly demonstrate that this compound is significantly more stable than peroxynitrous acid, particularly in acidic conditions. Peroxynitrous acid's high reactivity and short half-life at physiological pH underscore its role as a potent, transient oxidizing and nitrating agent in biological systems. In contrast, the greater stability of this compound allows for its accumulation and longer-range transport in certain environments. Understanding these fundamental differences in stability is critical for researchers in atmospheric chemistry, toxicology, and drug development for accurately interpreting experimental results and designing new therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Kinetics of Bacterial Inactivation by this compound in the Presence of Organic Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peroxynitrate is formed rapidly during decomposition of peroxynitrite at neutral pH - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Peroxynitrate is formed rapidly during decomposition of peroxynitrite at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peroxynitrous acid - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sid.ir [sid.ir]
Safety Operating Guide
Proper Disposal of Peroxynitric Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of highly reactive chemicals like peroxynitric acid is paramount. This document provides essential safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and compliance with safety standards.
This compound (HNO₄) is a powerful oxidizing agent that is known to be highly unstable and potentially explosive.[1] Due to its hazardous nature, a dedicated and meticulous disposal procedure is critical. The following guidelines are based on the known chemical properties of this compound and general best practices for handling hazardous laboratory waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.[2][3] A face shield should be worn in addition to goggles for maximum protection.[2]
-
Hand Protection: Use chemical-resistant gloves. Neoprene or rubber gloves are recommended for handling corrosive acids.[2] Given the reactivity of this compound, consider double-gloving.
-
Body Protection: A chemical-resistant apron or lab coat must be worn.[3]
-
-
Work Area:
-
All work with this compound must be conducted in a certified and properly functioning chemical fume hood.[4][5]
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Remove all flammable and organic materials from the immediate work area to prevent accidental contact and violent reactions.[6]
-
Summary of this compound Hazards
| Hazard Type | Description | Citations |
| Physical Hazards | Decomposes explosively. Dangerous fire hazard when exposed to heat, flame, or reducing materials. | [1] |
| Health Hazards | Classified as a poison. Very irritating and corrosive to tissues. | [1] |
| Decomposition Products | Upon decomposition, it emits toxic nitrogen oxide (NOx) fumes. Can decompose to form radical species such as hydroxyl (•OH) and nitrogen dioxide (•NO₂). | [1][7][8] |
Step-by-Step Disposal Procedure
This procedure is designed for small quantities of this compound typically found in a research laboratory setting.
Step 1: Preparation and Dilution
-
Pre-cool all solutions: Use an ice bath to pre-cool the this compound solution, a large volume of water, and the neutralization solution. This will help to control the rate of reaction and dissipate heat generated during neutralization.
-
Prepare a large volume of cold water: In the chemical fume hood, place a large beaker containing at least 100 times the volume of the this compound solution of cold, deionized water.
-
Slowly add the this compound solution to the cold water: With constant, gentle stirring, slowly add the this compound solution to the large volume of cold water. Never add water to the acid. This dilution step is critical to reduce the concentration and reactivity of the acid.
Step 2: Neutralization
-
Prepare a neutralizing agent: A dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate (soda ash), should be prepared.[4][9] Avoid using strong bases like sodium hydroxide, as they can generate a significant amount of heat and potentially lead to a runaway reaction.
-
Slowly add the neutralizing agent: While continuing to stir the diluted acid solution in the ice bath, slowly add the dilute weak base solution. Monitor the reaction for any signs of excessive heat generation, gas evolution, or splashing. If the reaction becomes too vigorous, immediately stop adding the base until it subsides.
-
Monitor the pH: Use pH paper or a calibrated pH meter to monitor the pH of the solution. Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.
Step 3: Final Disposal
-
Check for peroxides: Before final disposal, it is prudent to test the neutralized solution for the presence of residual peroxides using peroxide test strips.
-
Dispose of as hazardous waste: Once neutralized and confirmed to be free of peroxides, the solution should be transferred to a properly labeled hazardous waste container. Do not mix this waste with organic solvents or other incompatible materials.[6]
-
Consult institutional guidelines: Follow all institutional and local regulations for the disposal of chemical waste.
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound.
This comprehensive guide provides a framework for the safe disposal of this compound. Adherence to these procedures, in conjunction with institutional safety protocols, is essential for maintaining a safe laboratory environment.
References
- 1. This compound | 26404-66-0 [chemicalbook.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. flinnsci.com [flinnsci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. earth.utah.edu [earth.utah.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
Personal protective equipment for handling Peroxynitric acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety protocols, operational procedures, and disposal plans for handling peroxynitric acid (HNO₄). Given its hazardous nature, strict adherence to these guidelines is essential to ensure personnel safety and operational integrity in the laboratory.
Understanding the Hazards of this compound
This compound is a highly reactive, corrosive, and explosive nitrogen oxoacid. It poses significant risks, including:
-
Corrosivity: Can cause severe burns and irreversible damage to skin, eyes, and mucous membranes.[1][2]
-
Explosive Instability: Decomposes explosively, especially when heated or exposed to reducing materials.[1]
-
Strong Oxidizer: Acts as a powerful oxidizing agent, which can intensify fires and react violently with combustible and organic materials.[2][3][4]
-
Toxicity: It is considered a poison, and upon decomposition, it releases toxic nitrogen oxide (NOx) fumes.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to create a barrier against the severe hazards of this compound. The required equipment is detailed below.
Table 1: Recommended Personal Protective Equipment for this compound
| Body Part | Required PPE | Material/Specification |
| Eyes/Face | Safety Goggles & Full-Face Shield | ANSI-approved, chemical splash goggles. The face shield provides a secondary layer of protection against splashes.[2][5][6][7] |
| Skin/Body | Chemical-Resistant Suit or Apron & Lab Coat | Acid-resistant and non-flammable materials. For significant splash risk, a fully encapsulated suit may be necessary.[3][5][8][9] |
| Hands | Double-Gloving System (Inner and Outer Gloves) | Outer: Viton™ or other highly resistant material. Inner: Nitrile or neoprene. Nitrile alone is not recommended for concentrated solutions.[2][3][10] |
| Respiratory | Full-Face Respirator with Combination Cartridges | Use within a certified chemical fume hood. For emergencies or poor ventilation, a full-face supplied-air respirator is required.[2][3][5][8][11] |
| Feet | Chemical-Resistant Boots | Steel-toe and shank for added protection.[3][9][10] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling this compound in a laboratory setting.
Experimental Protocol: Safe Handling Workflow
-
Pre-Handling Preparations:
-
Training: Ensure all personnel involved are fully trained on the hazards of this compound and have read the Safety Data Sheet (SDS).
-
Fume Hood Verification: Confirm that the chemical fume hood is operational and certified. All handling of this compound must occur within the fume hood.[2][11]
-
Emergency Equipment Check: Verify that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., CO₂ or dry chemical) are accessible and functional.[8][11]
-
PPE Inspection: Inspect all PPE for signs of damage, degradation, or contamination before donning.
-
Incompatible Materials: Remove all incompatible chemicals, such as organic compounds, reducing agents, and metals, from the immediate work area.[1][2][11]
-
-
Handling Procedure:
-
Don PPE: Put on the full required PPE ensemble as specified in Table 1.
-
Work in Fume Hood: Place all necessary equipment and the this compound container inside the fume hood before beginning work.
-
Dispensing: Use only compatible tools (e.g., glass or Teflon™) for transferring the acid. Dispense the smallest required amount for the procedure.
-
Container Sealing: Keep the this compound container tightly sealed when not in use to prevent the release of corrosive vapors.[2][8]
-
-
Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate any equipment used with this compound according to established laboratory procedures.
-
Waste Segregation: Segregate all this compound waste into a designated, compatible, and clearly labeled hazardous waste container.[12]
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves last using the proper removal technique.[8]
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE.[2][8]
-
Emergency Response
-
Chemical Spill:
-
Small Spill (>1 L): For a large spill, evacuate the area immediately and call emergency services and the institutional Environmental Health & Safety (EH&S) department.[2]
-
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes in an emergency shower.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[2]
Disposal Plan
Disposing of this compound and associated waste requires extreme caution due to its reactivity.
-
Chemical Waste:
-
Do Not Neutralize: Due to its explosive nature, do not attempt to neutralize this compound waste unless it is a specifically approved and tested institutional procedure.
-
Waste Container: Collect all this compound waste in a designated, compatible container (e.g., glass with a vented cap to prevent pressure buildup).[13]
-
Labeling: Clearly label the waste container with "Hazardous Waste, this compound, Corrosive, Oxidizer."[11]
-
Incompatibility: NEVER mix this compound waste with organic solvents (e.g., acetone, alcohols), reducing agents, or metals, as this can lead to violent reactions or explosions.[13]
-
Pickup: Arrange for hazardous waste pickup through your institution's EH&S department.
-
-
Contaminated PPE and Materials:
-
All disposable items that come into contact with this compound, including gloves, bench paper, and suits, must be considered hazardous waste.
-
Double-bag these materials in clear plastic bags, label them as "this compound Contaminated Debris," and dispose of them through the hazardous waste stream.[2]
-
Workflow and Safety Logic Diagram
The following diagram illustrates the logical flow of operations for handling this compound, emphasizing critical safety checkpoints.
Caption: Workflow for handling this compound.
References
- 1. This compound | 26404-66-0 [chemicalbook.com]
- 2. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 3. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]
- 4. This compound | HNO4 | CID 65357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 6. leelinework.com [leelinework.com]
- 7. hsa.ie [hsa.ie]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. sams-solutions.com [sams-solutions.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. actenviro.com [actenviro.com]
- 12. nipissingu.ca [nipissingu.ca]
- 13. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
